BQ-123 TFA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C33H43F3N6O9 |
|---|---|
Molekulargewicht |
724.7 g/mol |
IUPAC-Name |
2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H42N6O7.C2HF3O2/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21;3-2(4,5)1(6)7/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39);(H,6,7)/t21-,22+,23+,24-,26+;/m0./s1 |
InChI-Schlüssel |
QSTCCEVXEPXYBF-JKNHBXRPSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of BQ-123 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-123, often used in its trifluoroacetate (B77799) (TFA) salt form, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor. It is a cyclic pentapeptide with the structure cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu-).[1] This technical guide provides an in-depth exploration of the mechanism of action of BQ-123, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Core Mechanism of Action: Selective ETA Receptor Antagonism
The primary mechanism of action of BQ-123 is its competitive and selective blockade of the ETA receptor. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its physiological and pathophysiological effects through two main receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. In contrast, the ETB receptor, found on endothelial cells, can mediate vasodilation via the release of nitric oxide and prostacyclin, and is also involved in the clearance of ET-1.
BQ-123 exhibits a high affinity for the ETA receptor while having a significantly lower affinity for the ETB receptor, making it a valuable tool for dissecting the specific roles of ETA receptor activation.[2][3] By binding to the ETA receptor, BQ-123 prevents the binding of endogenous ET-1, thereby inhibiting its downstream effects. This antagonism has been shown to reverse established contractions induced by ET-1, indicating that BQ-123 can displace ET-1 from its receptor.[1]
Quantitative Pharmacological Data
The selectivity and potency of BQ-123 are quantified by its binding affinities (Ki) and its functional inhibitory concentrations (IC50).
| Parameter | Receptor | Value | Species/Cell Type | Reference |
| Ki | ETA | 1.4 nM | - | [2][3] |
| ETB | 1500 nM | - | [2][3] | |
| IC50 | ETA | 7.3 nM | Porcine aortic smooth muscle cells | [4] |
| ETA (Ca2+ elevation) | 28 nM | Cultured rat mesangial cells | [5] |
Key Signaling Pathways Modulated by BQ-123
BQ-123, by blocking the ETA receptor, influences several critical intracellular signaling pathways.
Inhibition of Vasoconstriction and Cellular Proliferation
Activation of the ETA receptor by ET-1 on vascular smooth muscle cells typically initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ leads to vasoconstriction. Furthermore, this pathway can stimulate mitogen-activated protein kinase (MAPK), promoting cell growth and proliferation.[6] BQ-123 blocks these effects by preventing the initial binding of ET-1 to the ETA receptor.
Figure 1: BQ-123 blocks ET-1-mediated vasoconstriction and proliferation signaling.
Immunomodulation via the IL-13/STAT6/ARG1 Pathway
Recent studies have revealed a role for BQ-123 in attenuating acute inflammation. This effect is mediated through the activation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). BQ-123 treatment has been shown to involve the IL-13/STAT6/Arg1 signaling pathway in these cells.[7][8] This suggests that ETA receptor signaling plays a role in regulating immune responses, and its blockade by BQ-123 can shift the balance towards an anti-inflammatory state.
Figure 2: Proposed immunomodulatory pathway of BQ-123 in PMN-MDSCs.
Involvement in the PI3K/Akt Signaling Pathway
There is also evidence suggesting that BQ-123 can modulate the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. In the context of tibial cancer pain in rats, a combination of BQ-123 and electroacupuncture was found to inhibit the activation of the PI3K/Akt pathway, leading to a reduction in pain.[9] The precise mechanism of how ETA receptor blockade by BQ-123 influences this pathway requires further investigation.
Figure 3: BQ-123's inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Protocols
In Vivo Administration in Mice for Inflammation Studies
-
Objective: To investigate the in vivo effects of BQ-123 on the activation of PMN-MDSCs and attenuation of acute inflammation.
-
Animal Model: Four-week-old C57BL/6 mice.
-
BQ-123 Preparation and Administration: BQ-123 is dissolved in a vehicle of 1‰ DMSO in PBS. Mice are administered BQ-123 at a dose of 5 mg/kg/day via intraperitoneal injection in a volume of 200 µL for eight consecutive days. Control mice receive the vehicle alone.
-
Experimental Groups:
-
Control (Vehicle)
-
BQ-123 (5 mg/kg/day)
-
ET-1 (as a positive control for ET system activation, if needed)
-
BQ-123 + STAT6 inhibitor (e.g., AS1517499) to confirm pathway dependency.
-
-
Outcome Measures: Spleens are harvested 24 hours after the last dose for analysis of PMN-MDSC populations by flow cytometry and for protein extraction for Western blotting.[2]
-
Western Blotting Protocol:
-
Protein is extracted from sorted spleen cells using a radioimmunoprecipitation assay (RIPA) lysis buffer.
-
Protein concentration is determined using a bicinchoninic acid (BCA) protein assay kit.
-
Proteins are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
The membrane is blocked for 1 hour and then incubated with primary antibodies against target proteins (e.g., p-STAT6, STAT6, Arginase-1).[2]
-
In Vivo Hemodynamic Studies in Rats
-
Objective: To determine the antihypertensive and hemodynamic effects of BQ-123.
-
Animal Model: Conscious, unrestrained spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.
-
BQ-123 Administration: Sustained intravenous infusions of BQ-123 at doses ranging from 0.16 to 164 nmol/kg per minute for 6 hours.
-
Outcome Measures: Mean arterial pressure, heart rate, and cardiac output are monitored continuously during and after the infusion period.[1]
Conclusion
BQ-123 TFA is a highly selective and potent ETA receptor antagonist. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of ET-1-induced vasoconstriction and cell proliferation. Furthermore, emerging evidence highlights its role in modulating immune responses and other signaling pathways such as PI3K/Akt. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and cardiovascular and inflammatory disease research.
References
- 1. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 4. Frontiers | Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation [frontiersin.org]
- 5. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel ETA antagonist (BQ-123) inhibits endothelin-1-induced phosphoinositide breakdown and DNA synthesis in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BQ-123, a peptidic endothelin ETA receptor antagonist, prevents the early cerebral vasospasm following subarachnoid hemorrhage after intracisternal but not intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the endothelin (ET) receptor antagonist BQ 123 on initial and delayed vascular responses induced by ET-1 in conscious, normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of BQ-123 on Endothelin-1-Stimulated Mitogen-Activated Protein Kinase and Cell Growth of Rat Vascular Smooth Muscle Cells [jstage.jst.go.jp]
BQ-123 TFA: A Comprehensive Technical Guide to a Selective ETA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-123, frequently available as its trifluoroacetate (B77799) (TFA) salt, is a potent and highly selective antagonist of the endothelin A (ETA) receptor. A cyclic pentapeptide with the sequence Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu), BQ-123 has become an indispensable tool in pharmacology and physiology for elucidating the roles of the endothelin system in a vast array of biological processes. This technical guide provides an in-depth overview of BQ-123 TFA, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Core Concepts: The Endothelin System and ETA Receptor Antagonism
The endothelin (ET) system comprises three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] The ETA receptor exhibits a higher affinity for ET-1 and ET-2 over ET-3 and is predominantly located on vascular smooth muscle cells, where its activation leads to vasoconstriction and cell proliferation.[3] In contrast, the ETB receptor binds all three endothelin isopeptides with similar affinity. While also present on smooth muscle and contributing to vasoconstriction, endothelial ETB receptors mediate vasodilation via the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1.[2]
BQ-123 exerts its effects by competitively binding to the ETA receptor, thereby preventing the binding of endogenous endothelins and inhibiting downstream signaling cascades. This selectivity makes BQ-123 an invaluable probe for dissecting the specific physiological and pathophysiological roles of the ETA receptor, which is implicated in conditions such as hypertension, heart failure, and vasospasm.[4][5]
Quantitative Pharmacological Data
The selectivity and potency of BQ-123 have been quantified across numerous studies. The following tables summarize key binding affinity (Ki) and functional inhibitory concentration (IC50) values.
| Receptor | Species/Tissue | Assay Type | Ki (nM) | Reference |
| ETA | Human Neuroblastoma (SK-N-MC cells) | Radioligand Binding ([3H]BQ-123) | 3.3 | [6] |
| ETA | Rat Heart | Radioligand Binding ([125I]-ET-1) | 1.18 ± 0.16 | [7] |
| ETA | Porcine Heart | Radioligand Binding ([125I]-ET-1) | 0.52 ± 0.05 | [7] |
| ETA | General | Radioligand Binding | 1.4 | |
| ETB | General | Radioligand Binding | 1500 | |
| ETA | General (Sodium Salt) | Radioligand Binding | 40 | |
| ETB | General (Sodium Salt) | Radioligand Binding | 2500 |
| Receptor | Species/Tissue | Assay Type | IC50 (nM) | Reference |
| ETA | Porcine Aortic Vascular Smooth Muscle Cells | Radioligand Binding ([125I]ET-1) | 7.3 | [8] |
| ETB | Cerebellar Membranes | Radioligand Binding ([125I]ET-1) | 18,000 | [8] |
| ETA | Cultured Rat Mesangial Cells | Intracellular Ca2+ Elevation (in response to ET-1) | 28 | [9] |
Signaling Pathways
Activation of the ETA receptor by endothelin-1 (B181129) initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments involving BQ-123.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity and selectivity of BQ-123 for the ETA receptor.
Objective: To determine the Ki of BQ-123 for the ETA receptor.
Materials:
-
Cell membranes expressing the ETA receptor (e.g., from porcine aortic vascular smooth muscle cells or a recombinant cell line).[8]
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[10]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of BQ-123 (the competitor). To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled ligand.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the BQ-123 concentration and fit the data using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay
This functional assay assesses the ability of BQ-123 to inhibit ET-1-induced contraction of isolated blood vessels.
Objective: To determine the functional antagonist activity of BQ-123.
Materials:
-
Isolated arterial rings (e.g., porcine coronary artery or rat aorta).[8]
-
Organ bath system with force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
Endothelin-1.
-
This compound.
Procedure:
-
Tissue Preparation: Dissect arteries and cut them into rings. Mount the rings in organ baths containing physiological salt solution maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Pre-incubation: Add BQ-123 at various concentrations to the organ baths and incubate for a set time.
-
ET-1 Challenge: Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the baths and recording the contractile force.
-
Data Analysis: Compare the concentration-response curves of ET-1 in the presence and absence of BQ-123. A rightward shift in the ET-1 curve in the presence of BQ-123 indicates competitive antagonism.[8]
Measurement of Intracellular Calcium Mobilization
This assay measures the ability of BQ-123 to block the ET-1-induced increase in intracellular calcium concentration ([Ca2+]i), a key downstream signaling event.
Objective: To quantify the inhibitory effect of BQ-123 on ET-1-mediated calcium signaling.
Materials:
-
Cultured cells expressing the ETA receptor (e.g., cultured rat mesangial cells).[9]
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).[11][12]
-
Krebs buffer or other suitable physiological buffer.
-
Endothelin-1.
-
This compound.
-
Fluorescence plate reader with injectors.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to an appropriate confluency.
-
Dye Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) in a suitable buffer. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the dye inside.
-
Washing: Wash the cells to remove extracellular dye.
-
Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Antagonist Addition: Inject BQ-123 into the wells and incubate.
-
Agonist Challenge: Inject ET-1 and continuously measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. An increase in [Ca2+]i results in a change in the fluorescence properties of the dye.
-
Data Analysis: Quantify the change in fluorescence as a measure of the [Ca2+]i response. Compare the response to ET-1 in the presence and absence of BQ-123 to determine the inhibitory effect of BQ-123.[9]
Formulation and In Vivo Studies
For in vivo experiments, BQ-123 is typically dissolved in physiological saline (0.9%).[13] Dosing in animal models has been explored extensively. For instance, in rats, intravenous administration of BQ-123 has been used to study its effects on myocardial ischemia-reperfusion injury and blood pressure in hypertensive models.[14][15] In human studies, BQ-123 has been administered intravenously to investigate its effects on forearm vasoconstriction and systemic vascular resistance.[13][16] It is important to note that BQ-123, being a peptide, may have limited oral bioavailability and may not readily cross the blood-brain barrier.[17]
Conclusion
This compound is a cornerstone tool for research into the endothelin system. Its high potency and selectivity for the ETA receptor enable precise investigation of the receptor's role in health and disease. This guide provides a comprehensive overview of its pharmacological properties and detailed methodologies for its application in key in vitro and in vivo experiments. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working to further understand and target the endothelin pathway.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. rpsg.org.uk [rpsg.org.uk]
- 4. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental approaches to evaluate endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BQ-123, a peptidic endothelin ETA receptor antagonist, prevents the early cerebral vasospasm following subarachnoid hemorrhage after intracisternal but not intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-123 TFA: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BQ-123 trifluoroacetate (B77799) (TFA), a potent and selective endothelin A (ETA) receptor antagonist. Initially discovered as a natural product, BQ-123 has become an invaluable tool in cardiovascular research and drug development. This document details its discovery, chemical and physical properties, and its mechanism of action through the ETA receptor signaling pathway. Furthermore, it provides detailed protocols for key in vitro experiments essential for studying its pharmacological effects, including radioligand binding assays, phosphoinositide breakdown analysis, and DNA synthesis measurement in vascular smooth muscle cells.
Discovery and Background
BQ-123, a cyclic pentapeptide with the sequence cyclo(D-Trp-D-Asp-L-Pro-D-Val-L-Leu), was first isolated from the fermentation broth of the bacterium Streptomyces misakiensis.[1] Its rediscovery through the screening of a "self-deconvoluting" cyclic pentapeptide library highlighted its unique and potent activity as an endothelin receptor antagonist. BQ-123 exhibits high selectivity for the endothelin A (ETA) receptor subtype, making it a critical tool for elucidating the physiological and pathophysiological roles of the endothelin system, particularly in the context of vasoconstriction and cell proliferation.[1][2] For laboratory use, BQ-123 is often supplied as a trifluoroacetate (TFA) salt.
Chemical and Physical Properties
The trifluoroacetate salt of BQ-123 possesses distinct chemical and physical characteristics that are crucial for its handling, storage, and use in experimental settings. Trifluoroacetic acid is a strong acid often used in the purification of peptides and serves as a counterion to the basic sites on the BQ-123 molecule.[3][4]
Table 1: Chemical and Physical Properties of BQ-123 and its TFA Salt
| Property | Value | Reference |
| BQ-123 (Free Acid) | ||
| Molecular Formula | C31H42N6O7 | [5] |
| Molecular Weight | 610.7 g/mol | [5][6] |
| CAS Number | 136553-81-6 | [1][5] |
| Appearance | White solid | [5] |
| BQ-123 TFA | ||
| Solubility | ||
| Water | < 1 mg/mL (slightly soluble) | [5] |
| DMSO | 93 - 100 mg/mL | [5][6] |
| Ethanol | 12 - 15 mg/mL | [5][6] |
| Trifluoroacetic Acid (TFA) | ||
| Molecular Formula | C2HF3O2 | [3] |
| Molecular Weight | 114.02 g/mol | [3] |
| Acidity (pKa) | 0.52 | [3] |
Mechanism of Action: Selective ETA Receptor Antagonism
BQ-123 exerts its biological effects by acting as a competitive and selective antagonist of the endothelin A (ETA) receptor. The endothelin system plays a critical role in vasoconstriction and cell proliferation, primarily through the action of endothelin-1 (B181129) (ET-1). ET-1 binds to two major receptor subtypes: ETA and ETB. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and mitogenesis.[2][7][8]
BQ-123 demonstrates a significantly higher affinity for the ETA receptor compared to the ETB receptor, as evidenced by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.
Table 2: In Vitro Activity and Selectivity of BQ-123
| Parameter | Receptor | Value | Reference |
| IC50 | ETA | 7.3 nM | |
| Ki | ETA | 1.4 - 3.3 nM | [9] |
| Ki | ETB | 1500 nM |
By binding to the ETA receptor, BQ-123 prevents the binding of the endogenous ligand ET-1, thereby inhibiting the downstream signaling cascade that leads to physiological responses such as vasoconstriction and cellular growth.
ETA Receptor Signaling Pathway
The ETA receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[2][10][11] Upon activation by ET-1, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, culminates in smooth muscle contraction and cell proliferation.[2][12] BQ-123 blocks the initiation of this cascade by preventing ET-1 from binding to the ETA receptor.
References
- 1. BQ-123 - Wikipedia [en.wikipedia.org]
- 2. Gq/G13 signaling by ET-1 in smooth muscle: MYPT1 phosphorylation via ETA and CPI-17 dephosphorylation via ETB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 5. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Production of endothelin by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENDOTHELIN-1 INDUCED VASCULAR SMOOTH MUSCLE CELL PROLIFERATION IS MEDIATED BY CYTOCHROME P-450 ARACHIDONIC ACID METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of endothelin-A receptor, Galpha subunit, and RGS2 expression during H9c2 cardiomyoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 12. Endothelin action on vascular smooth muscle involves inositol trisphosphate and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Endothelin Receptor Subtypes and BQ-123 Selectivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endothelin (ET) receptor subtypes, with a particular focus on the selectivity profile of the antagonist BQ-123. This document delves into the quantitative binding affinities, detailed experimental methodologies for assessing receptor interaction, and the intricate signaling pathways associated with ET receptor activation.
Introduction to Endothelin Receptors
Endothelins are a family of potent vasoactive peptides that exert their effects through two main G protein-coupled receptors (GPCRs): the endothelin A (ET-A) receptor and the endothelin B (ET-B) receptor.[1] These receptors are widely distributed throughout the body and play crucial roles in various physiological and pathophysiological processes, including vascular tone regulation, cell proliferation, and inflammation.
The ET-A receptor is predominantly found on vascular smooth muscle cells.[1] Its activation primarily leads to vasoconstriction and cell proliferation. In contrast, the ET-B receptor is located on endothelial cells and smooth muscle cells.[1] Activation of endothelial ET-B receptors typically mediates vasodilation through the release of nitric oxide and prostacyclin, while smooth muscle ET-B receptors can also contribute to vasoconstriction.
Given their distinct physiological roles, the development of selective antagonists for these receptor subtypes is a key area of interest in drug discovery, particularly for cardiovascular and proliferative diseases.
BQ-123: A Selective ET-A Receptor Antagonist
BQ-123 is a cyclic pentapeptide that has been extensively characterized as a potent and selective antagonist of the ET-A receptor. Its ability to preferentially block the effects of endothelin at the ET-A receptor subtype makes it an invaluable tool for elucidating the specific functions of this receptor and a potential therapeutic agent.
Quantitative Selectivity Profile of BQ-123
The selectivity of BQ-123 for the ET-A receptor over the ET-B receptor has been quantified in numerous studies using various experimental techniques. The following tables summarize the binding affinity (Ki) and functional inhibitory concentration (IC50) values from a selection of these studies.
| Binding Affinity (Ki) of BQ-123 | |||
| Receptor Subtype | Ki Value (nM) | Cell/Tissue Type | Reference |
| ET-A | 1.4 | - | [2](--INVALID-LINK--) |
| ET-B | 1500 | - | [2](--INVALID-LINK--) |
| ET-A | 3.3 | Human Neuroblastoma SK-N-MC cells | [3](--INVALID-LINK--) |
| ET-B (agonist BQ-3020) | 970 | Human Neuroblastoma SK-N-MC cells | [3](--INVALID-LINK--) |
| Functional Inhibition (IC50) of BQ-123 | |||
| Receptor Subtype | IC50 Value | Cell/Tissue Type | Reference |
| ET-A | 7.3 nM | Porcine Aortic Smooth Muscle Cells | [4](--INVALID-LINK--) |
| ET-B | 18 µM | Porcine Cerebellum | [4](--INVALID-LINK--) |
These data consistently demonstrate that BQ-123 possesses a significantly higher affinity for the ET-A receptor, with selectivity ratios often in the thousand-fold range.
Experimental Protocols
The determination of BQ-123's selectivity relies on robust and well-defined experimental methodologies. The following sections provide detailed protocols for two key assays used in the characterization of endothelin receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of BQ-123 for ET-A and ET-B receptors.
Materials:
-
Cell membranes expressing either ET-A or ET-B receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Non-labeled competitor: BQ-123 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of [¹²⁵I]-ET-1 at a final concentration near its Kd.
-
50 µL of BQ-123 at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BQ-123 to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key second messenger in ET receptor signaling.
Objective: To determine the functional inhibitory potency (IC50) of BQ-123 on ET-A and ET-B receptors.
Materials:
-
Cells expressing either ET-A or ET-B receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist: Endothelin-1 (ET-1).
-
Antagonist: BQ-123 at various concentrations.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of BQ-123 or buffer for a defined period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject a fixed concentration of ET-1 (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the percentage of inhibition of the ET-1 response against the log concentration of BQ-123 to generate a dose-response curve and determine the IC50 value.
Workflow for Calcium Mobilization Assay
Caption: Workflow of an intracellular calcium mobilization assay.
Endothelin Receptor Signaling Pathways
Endothelin receptors are coupled to various heterotrimeric G proteins, leading to the activation of distinct downstream signaling cascades.
ET-A Receptor Signaling
The ET-A receptor predominantly couples to Gq/11 proteins.[1] Upon activation by endothelin, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to cellular responses such as smooth muscle contraction and proliferation. ET-A receptors can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[1]
ET-A Receptor Signaling Pathway
References
The Role of BQ-123 in Blocking Endothelin-1 Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis and pathophysiology. Its effects are mediated through two main receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). The ETA receptor is predominantly found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[1] BQ-123 is a highly selective and potent competitive antagonist of the ETA receptor, making it an invaluable tool for investigating the physiological and pathological roles of the ET-1/ETA receptor system. This technical guide provides an in-depth overview of the mechanism of action of BQ-123, its use in key experimental protocols, and a summary of its quantitative effects.
Mechanism of Action of BQ-123
BQ-123 is a cyclic pentapeptide that acts as a competitive antagonist at the ETA receptor.[2][3] This means that BQ-123 binds to the ETA receptor at the same site as ET-1, thereby preventing ET-1 from binding and activating the receptor. This blockade of the ET-1/ETA receptor interaction inhibits the downstream signaling cascades initiated by ET-1. BQ-123 exhibits high selectivity for the ETA receptor over the ETB receptor, allowing for the specific investigation of ETA-mediated effects.[2][4][5]
The binding of ET-1 to the ETA receptor on vascular smooth muscle cells typically triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, which in turn activates calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction. DAG, along with calcium, activates protein kinase C (PKC), which is involved in cell proliferation and other cellular responses. BQ-123 effectively blocks these ET-1-induced signaling pathways by preventing the initial ligand-receptor interaction.
Quantitative Data on BQ-123 Activity
The potency and selectivity of BQ-123 have been quantified in numerous studies. The following tables summarize key quantitative data for BQ-123 across various experimental platforms.
Table 1: Binding Affinity and Inhibitory Constants of BQ-123
| Parameter | Receptor | Cell/Tissue Type | Value | Reference |
| IC50 | ETA | Porcine aortic vascular smooth muscle cells | 7.3 nM | [2][6] |
| IC50 | ETB | Porcine cerebellum | 18 µM | [2] |
| Ki | ETA | --- | 1.4 nM | [4][5] |
| Ki | ETB | --- | 1500 nM | [4][5] |
| Ki | ETA | --- | 40 nM | [7] |
| Ki | ETB | --- | 2.5 µM | [7] |
| Ki | ETA | Human pulmonary artery smooth muscle cells | 25 nM | [6] |
Table 2: Functional Antagonism of BQ-123
| Assay | Effect of ET-1 | Effect of BQ-123 | Concentration of BQ-123 | Cell/Tissue Type | Reference |
| Vasoconstriction | Increased | Inhibition | 300-1000 nmol/min (in vivo) | Human forearm resistance vessels | [8] |
| Intracellular Ca2+ increase | Increased | Inhibition | 10^-6 M | Cultured rat mesangial cells | |
| Cell Proliferation | Increased | Inhibition | 1.5 x 10^-7 M (threshold) | Human pulmonary artery smooth muscle cells | [9] |
| Inositol Phosphate Formation | Increased | Inhibition | --- | Cultured rat vascular smooth muscle A10 cells | [10] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of BQ-123.
Vasoconstriction Assay in Isolated Aortic Rings
This ex vivo method assesses the ability of BQ-123 to inhibit ET-1-induced contraction of vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Euthanize a rat or rabbit and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, contract the rings with a submaximal concentration of phenylephrine (B352888) or KCl to test for viability.
-
Wash the rings and allow them to return to baseline tension.
-
Pre-incubate the rings with BQ-123 (e.g., 10^-8 to 10^-6 M) or vehicle for 20-30 minutes.
-
Generate a cumulative concentration-response curve to ET-1 (e.g., 10^-11 to 10^-7 M) in the presence and absence of BQ-123.
-
-
Data Analysis:
-
Record the maximal contraction induced by ET-1.
-
Plot the concentration-response curves and calculate the EC50 values for ET-1 in the presence and absence of BQ-123.
-
A rightward shift in the ET-1 concentration-response curve in the presence of BQ-123 is indicative of competitive antagonism.
-
Measurement of Intracellular Calcium ([Ca2+])
This assay determines the effect of BQ-123 on ET-1-induced increases in intracellular calcium in cultured cells.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture vascular smooth muscle cells or other relevant cell types (e.g., mesangial cells) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a balanced salt solution for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
-
Experimental Procedure:
-
Establish a stable baseline fluorescence ratio.
-
Perfuse the cells with a solution containing ET-1 (e.g., 10^-8 M) and record the change in the fluorescence ratio.
-
In a separate experiment, pre-incubate the cells with BQ-123 (e.g., 10^-6 M) for 10-20 minutes before stimulating with ET-1.
-
-
Data Analysis:
-
Calculate the peak increase in the fluorescence ratio in response to ET-1 in the presence and absence of BQ-123.
-
Compare the responses to determine the inhibitory effect of BQ-123.
-
Cell Proliferation Assay
This assay evaluates the ability of BQ-123 to block the mitogenic effects of ET-1.
Methodology:
-
Cell Culture and Serum Starvation:
-
Seed human pulmonary artery smooth muscle cells in 96-well plates.
-
Once confluent, serum-starve the cells for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
-
Experimental Treatment:
-
Treat the cells with ET-1 (e.g., 10^-8 M) in the presence or absence of varying concentrations of BQ-123 (e.g., 10^-9 to 10^-5 M) for 24 hours.
-
-
Assessment of Proliferation:
-
Several methods can be used to quantify cell proliferation:
-
BrdU Incorporation: Add BrdU to the culture medium for the last few hours of incubation. Measure BrdU incorporation using an ELISA-based assay.
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to the culture medium and measure its incorporation into DNA.
-
Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Express the proliferation in the treated groups as a percentage of the control (ET-1 alone).
-
Generate a dose-response curve for the inhibitory effect of BQ-123 and calculate the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the role of BQ-123, the following diagrams visualize the key signaling pathways and experimental workflows.
Caption: ET-1 signaling pathway and the inhibitory action of BQ-123.
Caption: Experimental workflow for the vasoconstriction assay.
Caption: Experimental workflow for intracellular calcium measurement.
Conclusion
BQ-123 is a powerful and selective tool for dissecting the roles of the ET-1/ETA receptor axis in health and disease. Its ability to competitively block ET-1-mediated vasoconstriction, intracellular calcium mobilization, and cell proliferation makes it an essential pharmacological agent in cardiovascular research and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize BQ-123 in their investigations.
References
- 1. bu.edu [bu.edu]
- 2. Frontiers | Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation [frontiersin.org]
- 3. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of BQ-123 on Endothelin-1-Stimulated Mitogen-Activated Protein Kinase and Cell Growth of Rat Vascular Smooth Muscle Cells [jstage.jst.go.jp]
- 5. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 6. karger.com [karger.com]
- 7. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The endothelin receptor antagonist, BQ-123, inhibits angiotensin II-induced contractions in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel ETA antagonist (BQ-123) inhibits endothelin-1-induced phosphoinositide breakdown and DNA synthesis in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-123 TFA: A Technical Guide to In Vitro and In Vivo Basic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the basic research applications of BQ-123 trifluoroacetate (B77799) (TFA), a potent and selective endothelin A (ETA) receptor antagonist. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for its use in laboratory settings. The potential influence of the trifluoroacetate counter-ion on experimental outcomes is also discussed.
Introduction to BQ-123
BQ-123 is a cyclic pentapeptide that acts as a highly selective antagonist for the endothelin A (ETA) receptor, with an IC50 of 7.3 nM.[1] It exhibits approximately 2,500-fold greater selectivity for the ETA receptor over the ETB receptor.[2] By blocking the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, BQ-123 effectively inhibits a range of downstream physiological effects, most notably vasoconstriction and cell proliferation.[1][3] This makes it an invaluable tool for investigating the physiological and pathological roles of the endothelin system.
Mechanism of Action and Signaling Pathways
The ETA receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by ET-1, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream effects of ET-1, such as smooth muscle contraction and cellular proliferation.[4] BQ-123 competitively antagonizes the binding of ET-1 to the ETA receptor, thereby inhibiting this signaling cascade.
Recent research has also implicated BQ-123 in modulating immune responses. In a mouse model of acute inflammation, BQ-123 was shown to activate polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) through an IL-13/STAT6/Arg1 signaling pathway.[5][6] This suggests a broader role for ETA receptor antagonism in immunomodulation.
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of BQ-123
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Receptor Binding | Porcine Aortic Smooth Muscle Cells | IC50 (ETA) | 7.3 nM | [1] |
| Receptor Binding | Porcine Cerebellum | IC50 (ETB) | 18 µM | [1] |
| Intracellular Ca²⁺ Elevation | Cultured Rat Mesangial Cells | Half-maximal inhibition | 28 nM | [7] |
| Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells | Inhibition Threshold | 1.5 x 10⁻⁷ M | [3] |
| Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells | Maximal Inhibition | 1.5 x 10⁻⁵ M | [3] |
| Vasoconstriction | Porcine Isolated Coronary Arteries | pA2 value | 7.35 | [8] |
Table 2: In Vivo Efficacy of BQ-123
| Animal Model | Species | Administration Route | Dose | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | Rat | Intravenous infusion | 0.16-164 nmol/kg/min for 6h | Dose-dependent reduction in mean arterial pressure | [9][10] |
| DOCA-salt Hypertensive Rats | Rat | Intravenous infusion | 1-30 mg/kg/h | Dose-dependent decrease in blood pressure | [11] |
| Preeclampsia Model (L-NAME induced) | Rat | Subcutaneous infusion | 1 mg/day | Significant attenuation of hypertension | [12] |
| Tibia Cancer Pain | Rat | Not specified | Not specified | Alleviation of pain | [13] |
| Acute Inflammation (colitis, pneumonia, hepatitis) | Mouse | Intraperitoneal injection | Not specified | Relief of inflammation | [5][6] |
The Role of the Trifluoroacetate (TFA) Counter-ion
BQ-123 is commonly supplied as a trifluoroacetate (TFA) salt, a consequence of its purification by reverse-phase high-performance liquid chromatography (HPLC) using TFA in the mobile phase.[2] While often considered inert, it is crucial for researchers to be aware that the TFA counter-ion itself can have biological effects, which may confound the interpretation of experimental results.
In Vitro Considerations:
-
At high concentrations, TFA can alter the pH of culture media.
-
Some studies suggest TFA can have modest effects on cell proliferation and other cellular functions, although these effects are generally observed at concentrations higher than those expected from the administration of this compound in most experiments.
In Vivo Considerations:
-
TFA is generally considered to have low toxicity in animal models.
-
However, some reports indicate that TFA can induce cognitive impairment in mice, suggesting it is not entirely biologically inert.
Recommendations:
-
When possible, include a vehicle control group that receives TFA at a concentration equivalent to that in the this compound-treated group.
-
Use the lowest effective concentration of this compound to minimize potential off-target effects of the TFA counter-ion.
-
Consider salt exchange procedures to replace TFA with a more biologically inert counter-ion (e.g., hydrochloride or acetate) for sensitive applications.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from multiple published studies.
In Vitro Protocols
This protocol describes how to assess the inhibitory effect of BQ-123 on ET-1-induced proliferation of human aortic smooth muscle cells (HASMCs).
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
Smooth muscle cell growth medium (supplemented with growth factors)
-
Basal medium (serum-free)
-
Endothelin-1 (ET-1)
-
This compound
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HASMCs in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: Replace the growth medium with basal medium and incubate for 24-48 hours to synchronize the cells in a quiescent state.
-
BQ-123 Pre-incubation: Prepare a stock solution of this compound in sterile water or an appropriate solvent. Dilute to the desired final concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) in basal medium. Add the BQ-123 solutions to the respective wells and incubate for 1 hour. Include a vehicle control.
-
ET-1 Stimulation: Add ET-1 to the wells to a final concentration known to induce proliferation (e.g., 10⁻⁸ M). Do not add ET-1 to negative control wells.
-
Incubation: Incubate the plate for 24-72 hours.
-
Proliferation Assessment: Perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Express the results as a percentage of the ET-1-stimulated proliferation.
This protocol details the measurement of the antagonistic effect of BQ-123 on ET-1-induced vasoconstriction in isolated porcine coronary artery rings.
Materials:
-
Fresh porcine hearts
-
Krebs-Henseleit solution
-
Endothelin-1 (ET-1)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate the left anterior descending coronary artery from a fresh porcine heart and place it in cold Krebs-Henseleit solution. Carefully dissect the artery into 3-4 mm rings.
-
Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach the rings to force transducers to record isometric tension.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2-3 g, replacing the bath solution every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to ensure tissue viability. Wash the rings and allow them to return to baseline.
-
BQ-123 Incubation: Add this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁶ M) or vehicle to the organ baths and incubate for 30-60 minutes.
-
ET-1 Cumulative Concentration-Response Curve: Add ET-1 in a cumulative manner (e.g., 10⁻¹⁰ to 10⁻⁷ M) to generate a concentration-response curve for vasoconstriction.
-
Data Analysis: Record the contractile force. Plot the concentration-response curves for ET-1 in the presence and absence of BQ-123. Calculate the pA2 value to quantify the antagonistic potency of BQ-123.
This protocol outlines the procedure for measuring the effect of BQ-123 on ET-1-induced intracellular calcium mobilization in rat mesangial cells.
Materials:
-
Cultured rat glomerular mesangial cells
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Endothelin-1 (ET-1)
-
This compound
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed mesangial cells on black-walled, clear-bottom 96-well plates or on glass coverslips and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the plate or coverslip in the fluorescence reader or on the microscope stage. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
BQ-123 Incubation: Add this compound at the desired concentration and incubate for a short period (e.g., 5-10 minutes).
-
ET-1 Stimulation: Add ET-1 to induce a calcium response and immediately start recording the fluorescence changes over time.
-
Data Analysis: Calculate the ratio of fluorescence intensities. The change in this ratio is proportional to the change in intracellular calcium concentration. Compare the peak calcium response in the presence and absence of BQ-123.
In Vivo Protocols
This protocol describes the evaluation of the antihypertensive effect of BQ-123 in spontaneously hypertensive rats (SHRs).
Materials:
-
Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous infusion and blood pressure measurement
-
Blood pressure monitoring system
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rats. Surgically implant a catheter into the femoral artery for direct blood pressure measurement and another into the femoral vein for drug infusion. Allow the animals to recover for at least 24 hours.
-
Acclimatization: Place the conscious, unrestrained rats in their home cages and allow them to acclimatize to the experimental setup.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for at least 60 minutes.
-
BQ-123 Infusion: Administer this compound via continuous intravenous infusion at various doses (e.g., 0.16 to 164 nmol/kg/min) for a set duration (e.g., 6 hours). A control group should receive a saline infusion.
-
Monitoring: Continuously monitor and record MAP and heart rate throughout the infusion period and for a specified time after the infusion has stopped to assess the duration of the effect.
-
Data Analysis: Calculate the change in MAP from baseline for each dose of BQ-123. Compare the effects in SHRs and WKY rats.
Workflow and Logical Relationship Diagrams
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of the endothelin system in both physiological and pathological processes. Its utility in both in vitro and in vivo research is well-documented, providing valuable insights into areas such as cardiovascular disease, oncology, and inflammation. When using this compound, researchers should be mindful of the potential, albeit generally minor, biological effects of the TFA counter-ion and incorporate appropriate controls in their experimental designs. The detailed protocols and data presented in this guide are intended to facilitate the effective use of BQ-123 in basic research and drug development.
References
- 1. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation [frontiersin.org]
- 6. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive effect of a newly synthesized endothelin antagonist, BQ-123, in a genetic hypertensive model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihypertensive effects of the endothelin receptor antagonist BQ-123 in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive effects of BQ-123, a selective endothelin ETA receptor antagonist, in spontaneously hypertensive rats treated with DOCA-salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
BQ-123 TFA: A Technical Guide to its Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and kinetics of BQ-123 trifluoroacetate (B77799) (TFA), a potent and selective antagonist of the endothelin A (ETA) receptor. The information is compiled from various scientific sources to assist researchers and professionals in drug development and related fields.
Core Concepts: Binding Affinity and Kinetics
BQ-123 is a cyclic pentapeptide that acts as a competitive antagonist at the ETA receptor.[1] Its efficacy is determined by its binding affinity (how strongly it binds to the receptor) and kinetics (the rate at which it binds and dissociates). These parameters are crucial for understanding its pharmacological profile and therapeutic potential.
Binding Affinity
Binding affinity is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
Binding Kinetics
Binding kinetics describe the rates of association (kon) and dissociation (koff) of a ligand to and from its receptor. The ratio of these rates (koff/kon) also defines the equilibrium dissociation constant (Kd), which is conceptually similar to Ki.
Quantitative Data Summary
The following tables summarize the reported binding affinity and kinetic parameters for BQ-123.
Table 1: BQ-123 Binding Affinity Data
| Parameter | Value | Receptor | Species/Cell Line | Reference |
| Ki | 1.4 nM | ETA | Not Specified | |
| 1500 nM | ETB | Not Specified | ||
| 3.3 nM | ETA | Human Neuroblastoma (SK-N-MC) | [2] | |
| 25 nM | ETA | Not Specified | [3] | |
| 2.29 nM | ETA | Human Astrocytoma (1321N1) | [4] | |
| IC50 | 7.3 nM | ETA | Porcine Aortic Smooth Muscle Cells | [5] |
| 18 µM | ETB | Not Specified | [6] | |
| 28 nM | ETA | Rat Mesangial Cells | [7] |
Table 2: BQ-123 Binding Kinetics Data
| Parameter | Value | Receptor | Species/Cell Line | Reference |
| Dissociation Half-Time (t½) | 1.4 min | ETA | Human Neuroblastoma (SK-N-MC) | [2] |
| Association | Steady state reached within 7 min | ETA | Human Neuroblastoma (SK-N-MC) | [2] |
Experimental Protocols
Detailed methodologies for determining the binding affinity and kinetics of BQ-123 are crucial for reproducing and building upon existing research. The following are representative protocols based on cited literature.
Radioligand Binding Assay
This is a common method to determine the binding affinity (Ki) of a compound.
Objective: To determine the Ki of BQ-123 for the ETA receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Radioligand: [3H]BQ-123[2]
-
Cell Line: Human neuroblastoma cell line SK-N-MC or human astrocytoma 1321N1 cells, which endogenously express ETA receptors.[2][4]
-
Competitor: Unlabeled BQ-123
-
Positive Control: Endothelin-1 (ET-1)
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[3]
-
Wash Buffer: Ice-cold PBS
-
Scintillation Cocktail
Procedure:
-
Membrane Preparation: Homogenize cells expressing the ETA receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer.[3]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]BQ-123) at a concentration near its Kd, and varying concentrations of unlabeled BQ-123.[3]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2][3]
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[3]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by an agonist.
Objective: To determine the IC50 of BQ-123 by measuring its inhibition of ET-1-induced calcium influx.
Materials:
-
Cell Line: Cultured rat mesangial cells or other cells expressing functional ETA receptors.[7]
-
Agonist: Endothelin-1 (ET-1)
-
Antagonist: BQ-123
-
Calcium Indicator Dye: e.g., Indo-1 AM[8]
-
Assay Buffer: e.g., Cell Loading Medium (RPMI, 2% FCS, 25mM HEPES, pH 7.4)[8]
Procedure:
-
Cell Preparation: Culture cells to near confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) by incubating them in a buffer containing the dye.[8]
-
Washing: Wash the cells to remove excess dye.[8]
-
Antagonist Incubation: Incubate the cells with varying concentrations of BQ-123.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of ET-1.
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye using a fluorometer or a flow cytometer.[8]
-
Data Analysis: Plot the agonist-induced calcium response against the logarithm of the BQ-123 concentration. Fit the data to a dose-response curve to determine the IC50 value.[7]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: ET-1 signaling pathway and the inhibitory action of BQ-123.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a calcium flux assay.
References
- 1. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. karger.com [karger.com]
- 5. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]
- 6. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
An In-depth Technical Guide to the TFA Salt in BQ-123 Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of BQ-123, a selective endothelin-A (ET-A) receptor antagonist, with a particular focus on the implications of its common formulation as a trifluoroacetate (B77799) (TFA) salt. BQ-123 is a critical tool in cardiovascular research and drug development, and understanding the nuances of its chemical form is paramount for accurate and reproducible experimental design.
Introduction to BQ-123
BQ-123 is a cyclic pentapeptide with the sequence Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu).[1] It was originally isolated from the fermentation broth of Streptomyces misakiensis.[1] Its primary mechanism of action is the selective, competitive antagonism of the endothelin-A (ET-A) receptor. This selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the endothelin system, particularly in the context of vasoconstriction, cell proliferation, and cardiovascular disease.[2]
The Role and Implications of the TFA Salt
Synthetic peptides like BQ-123 are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a strong acid commonly used as an ion-pairing agent in the mobile phase during this purification process.[3][4][5] It is also used in the final step of solid-phase peptide synthesis to cleave the peptide from the resin support.[6][7]
Consequently, the final lyophilized peptide product is often a TFA salt, where the trifluoroacetate anion (CF₃COO⁻) is non-covalently bound to positively charged residues on the peptide.[8] While the presence of TFA is a standard outcome of the synthesis and purification process, it can have significant implications for experimental work:
-
Alteration of Physicochemical Properties: TFA counter-ions can affect the peptide's secondary structure, solubility, and overall mass.[8][9]
-
Biological Activity: Residual TFA can interfere with cellular assays, potentially causing fluctuations in experimental data.[4][5]
-
Toxicity: For preclinical and clinical studies, residual TFA may be toxic and is generally considered undesirable.[10]
Given these potential effects, researchers must be aware of the TFA content in their BQ-123 samples and may need to perform a salt exchange procedure for sensitive applications.
Quantitative Pharmacological Data
BQ-123 exhibits high affinity and selectivity for the ET-A receptor over the ET-B receptor. This selectivity is crucial for isolating the effects of ET-A receptor blockade. The following table summarizes key quantitative data for BQ-123.
| Parameter | Value | Receptor | Species/System | Reference |
| IC₅₀ | 7.3 nM | ET-A | Porcine Aortic Vascular Smooth Muscle Cells | [2][11][12] |
| IC₅₀ | 18 µM | ET-B | - | [2][13] |
| Kᵢ | 1.4 nM | ET-A | - | |
| Kᵢ | 1500 nM | ET-B | - | |
| Kᵢ | 25 nM | ET-A | - | [12] |
| Kᵢ | 3.3 nM | ET-A | Human Neuroblastoma SK-N-MC cells | [14] |
| High Affinity Binding | 3.2 nM | ET-A | Human Neuroblastoma SK-N-MC cells | [14] |
Endothelin-A Receptor Signaling Pathway
BQ-123 exerts its effects by blocking the signaling cascade initiated by the binding of endothelin-1 (B181129) (ET-1) to the ET-A receptor, a G-protein coupled receptor (GPCR). In vascular smooth muscle cells, this pathway is primarily responsible for vasoconstriction.[15]
The binding of ET-1 to the ET-A receptor activates G-proteins, particularly Gq and Gs.[15][16] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium leads to the contraction of smooth muscle cells.[11][17][18]
Figure 1: BQ-123 blocks the ET-A receptor signaling pathway.
Experimental Protocols
Accurate and reproducible results when working with BQ-123 TFA salt require meticulous experimental design. Below are outlines of key experimental protocols.
For experiments sensitive to TFA, a salt exchange to a more biologically compatible salt, such as hydrochloride (HCl) or acetate (B1210297), is recommended.[8][9]
Protocol for TFA to HCl Exchange: [8][9][19]
-
Dissolution: Dissolve the this compound peptide in distilled water, typically at a concentration of 1 mg/mL.
-
Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Lyophilization: Freeze the solution (e.g., in liquid nitrogen or at -80°C) and lyophilize overnight to remove all liquid.
-
Repetition: To ensure complete exchange, re-dissolve the lyophilized powder in the HCl solution, freeze, and lyophilize again. This cycle should be repeated at least two to three times.[8][9]
-
Final Preparation: After the final lyophilization, dissolve the resulting peptide hydrochloride salt in the desired buffer for the experiment.[8][9]
This protocol is used to determine the binding affinity (Kᵢ) of BQ-123 for the ET-A receptor.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the ET-A receptor (e.g., human neuroblastoma SK-N-MC cells).[14]
-
Radioligand: Use a radiolabeled ligand that binds to the ET-A receptor, such as [³H]BQ-123 or [¹²⁵I]ET-1.[2][14]
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled BQ-123.
-
Incubation: Allow the binding to reach equilibrium. For [³H]BQ-123, this is rapid (around 7 minutes), while for [¹²⁵I]ET-1, it can take several hours.[14]
-
Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of BQ-123. The IC₅₀ (the concentration of BQ-123 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation.
This assay measures the ability of BQ-123 to inhibit ET-1-induced smooth muscle contraction.
-
Tissue Preparation: Isolate arterial rings (e.g., from porcine coronary artery or rabbit aorta) and mount them in an organ bath containing a physiological salt solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.[2][17]
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Concentration-Response Curve: Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations to the organ bath and measuring the isometric tension.
-
Antagonist Incubation: In a separate set of experiments, pre-incubate the arterial rings with a fixed concentration of BQ-123 for a defined period before generating the ET-1 concentration-response curve.
-
Data Analysis: The antagonistic effect of BQ-123 is demonstrated by a rightward shift in the ET-1 concentration-response curve. The potency of BQ-123 can be quantified by determining the pA₂ value from a Schild plot.[20]
This protocol assesses the effect of BQ-123 on blood pressure in animal models of hypertension.
-
Animal Model: Use a relevant model of hypertension, such as spontaneously hypertensive rats (SHR) or deoxycorticosterone acetate (DOCA)-salt treated SHR.[21][22]
-
Catheter Implantation: Surgically implant catheters for drug administration (e.g., intravenous) and blood pressure monitoring.
-
Acclimatization: Allow the animals to recover from surgery and acclimatize to the experimental setup.
-
Drug Administration: Administer BQ-123 via sustained infusion. Doses can range from 0.16 to 164 nmol/kg/min intravenously.[12][22]
-
Hemodynamic Monitoring: Continuously monitor mean arterial pressure, heart rate, and other hemodynamic parameters.
-
Data Analysis: Analyze the changes in blood pressure and other parameters in response to BQ-123 administration compared to a vehicle control group.
Experimental and Drug Development Workflow
The development and characterization of a peptide antagonist like BQ-123 follows a logical progression from initial discovery to in vivo validation.
Figure 2: Typical workflow for BQ-123 characterization.
Conclusion
BQ-123 is a potent and selective ET-A receptor antagonist that serves as an essential research tool. The common presence of a TFA counter-ion from its synthesis and purification process is a critical consideration for researchers. Understanding the potential impact of TFA on experimental outcomes and implementing appropriate protocols, such as salt exchange when necessary, is vital for ensuring the accuracy, reproducibility, and translational relevance of studies involving BQ-123. This guide provides the foundational technical information to aid researchers in the effective use of this important peptide antagonist.
References
- 1. BQ-123 - Wikipedia [en.wikipedia.org]
- 2. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. genscript.com [genscript.com]
- 5. biobasic.com [biobasic.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. omizzur.com [omizzur.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. academic.oup.com [academic.oup.com]
- 17. The endothelin receptor antagonist, BQ-123, inhibits angiotensin II-induced contractions in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. pnas.org [pnas.org]
- 21. Antihypertensive effects of BQ-123, a selective endothelin ETA receptor antagonist, in spontaneously hypertensive rats treated with DOCA-salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-123 TFA: A Technical Guide for Cardiovascular Physiology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BQ-123 trifluoroacetate (B77799) salt (TFA) is a potent and highly selective antagonist of the endothelin A (ET_A) receptor. This technical guide provides an in-depth overview of BQ-123 TFA for its application in cardiovascular physiology research. It details the compound's mechanism of action, presents key quantitative data on its binding affinity and physiological effects, outlines experimental protocols for its use in both in vitro and in vivo studies, and illustrates the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the role of the endothelin system in cardiovascular health and disease.
Introduction
Endothelin-1 (B181129) (ET-1) is a powerful vasoconstrictor peptide that plays a crucial role in the regulation of vascular tone and blood pressure. Its effects are mediated through two main receptor subtypes: the ET_A and ET_B receptors. The ET_A receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for the vasoconstrictive effects of ET-1. BQ-123 is a cyclic pentapeptide that acts as a selective antagonist of the ET_A receptor, making it an invaluable tool for elucidating the physiological and pathophysiological roles of the ET-1/ET_A receptor axis in the cardiovascular system.
Mechanism of Action
BQ-123 selectively binds to the ET_A receptor, competitively inhibiting the binding of endogenous ET-1. This blockade prevents the activation of downstream signaling cascades that lead to vasoconstriction. By antagonizing the ET_A receptor, BQ-123 can induce vasodilation, leading to a decrease in vascular resistance and blood pressure. Its high selectivity for the ET_A over the ET_B receptor allows for the specific investigation of ET_A receptor-mediated pathways.
Quantitative Data
The following tables summarize the key quantitative parameters of BQ-123 from various studies, providing a comparative overview of its binding characteristics and physiological effects.
Table 1: Binding Affinity and Selectivity of BQ-123
| Parameter | Species/Tissue | ET_A Receptor | ET_B Receptor | Selectivity (ET_B/ET_A) | Reference |
| K_i (nM) | - | 1.4 | 1500 | ~1071-fold | |
| IC50 (nM) | Porcine Aortic Smooth Muscle Cells | 7.3 | 18,000 | ~2500-fold | [1][2] |
| K_D (nM) | Human Left Ventricle | - | - | >20,000-fold | [3] |
| K_D (nM) | Rat Heart | 1.18 ± 0.16 | 1370 ± 1150 | ~1161-fold | [3] |
| K_D (nM) | Pig Heart | 0.52 ± 0.05 | 70.4 ± 4.0 | ~135-fold | [3] |
| K_i (nM) | Human Neuroblastoma SK-N-MC Cells | 3.3 | 970 (for BQ-3020, an ET_B agonist) | - | [4] |
Table 2: Hemodynamic Effects of BQ-123 in Humans
| Study Population | BQ-123 Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Systemic Vascular Resistance (SVR) | Effect on Heart Rate (HR) | Reference |
| Healthy Men | 100-3000 nmol/min (i.v. for 15 min) | Dose-dependent decrease | Dose-dependent decrease | Increase | [1] |
| Healthy Men | 0.1, 0.2, 0.3 mg/kg (i.v. for 1 h) | Diastolic BP decreased by 6.3% (medium dose) | - | Increased by 7.1% (medium dose) | [5] |
| Patients with Pulmonary Arterial Hypertension | 200 nmol/min (i.v. for 60 min) | Decrease from 68 to 64 mmHg | Pulmonary Vascular Resistance Index decreased | - | [6] |
| Infants with Postoperative Pulmonary Hypertension | 0.1 to 0.3 mg/kg/h (i.v.) | Decrease from 57 to 39 mmHg | Pulmonary to systemic pressure ratio decreased | - | [7] |
Table 3: Hemodynamic Effects of BQ-123 in Animal Models
| Animal Model | BQ-123 Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Total Peripheral Resistance (TPR) | Other Notable Effects | Reference |
| Spontaneously Hypertensive Rats (SHR) | 0.16-164 nmol/kg/min (i.v. for 6 h) | Dose-dependent reduction | Significant decrease | Bradycardia, minimal change in cardiac output | [8][9] |
| Rats with Hypoxia-Induced Pulmonary Hypertension | 0.4 mg/0.5 µL/h (infusion for 2 weeks) | Prevented and reversed the increase in mPAP | - | Prevented right ventricular hypertrophy | [10] |
| Rats with Myocardial Ischemia-Reperfusion Injury | 10 µg/kg/min (i.v.) | - | - | Reduced infarct size | [11] |
| Anesthetized Rats | 75 nmol/kg/min (i.v. infusion) | Attenuated ET-1 induced pressor response | - | - | [12] |
Experimental Protocols
In Vivo Hemodynamic Studies in Rats
This protocol is adapted from studies investigating the antihypertensive effects of BQ-123 in conscious, unrestrained rats.[8][9]
Objective: To determine the effect of BQ-123 on mean arterial pressure, heart rate, and total peripheral resistance.
Materials:
-
This compound salt
-
Sterile saline (0.9%) for vehicle and dissolution
-
Spontaneously Hypertensive Rats (SHR) or other appropriate rat model
-
Catheters for intravenous infusion and arterial blood pressure monitoring
-
Infusion pump
-
Pressure transducer and recording system
Procedure:
-
Animal Preparation: Surgically implant catheters into the femoral vein (for infusion) and femoral artery (for blood pressure monitoring) under appropriate anesthesia. Allow for a recovery period of at least 24 hours.
-
BQ-123 Solution Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Experimental Setup: Place the conscious, unrestrained rat in a metabolic cage. Connect the venous catheter to an infusion pump and the arterial catheter to a pressure transducer.
-
Baseline Measurements: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).
-
BQ-123 Infusion: Infuse BQ-123 intravenously at the desired dose (e.g., 0.16-164 nmol/kg/min) for a specified duration (e.g., 6 hours). A vehicle control group should receive a saline infusion.
-
Hemodynamic Monitoring: Continuously record MAP and HR throughout the infusion period and for a post-infusion period (e.g., up to 18 hours) to observe the duration of the effect.
-
Data Analysis: Calculate changes in MAP and HR from baseline. Total peripheral resistance can be calculated if cardiac output is measured (e.g., using an electromagnetic flow probe).
Forearm Blood Flow Studies in Humans
This protocol is based on studies evaluating the effect of BQ-123 on forearm vascular resistance in healthy human volunteers.[1][13]
Objective: To assess the effect of intra-arterial BQ-123 infusion on forearm blood flow and its ability to antagonize ET-1-induced vasoconstriction.
Materials:
-
This compound for injection
-
Sterile saline (0.9%)
-
Endothelin-1 (ET-1) for injection
-
Brachial artery catheter
-
Forearm venous occlusion plethysmography equipment
-
Infusion pump
Procedure:
-
Subject Preparation: Subjects should be in a supine position in a temperature-controlled room. Insert a catheter into the brachial artery of the non-dominant arm for drug infusion.
-
Baseline Measurements: Measure forearm blood flow (FBF) in both arms using venous occlusion plethysmography to establish a stable baseline. The non-infused arm serves as a control.
-
BQ-123 Infusion: Infuse BQ-123 at a specific rate (e.g., 100-1000 nmol/min) into the brachial artery for a set duration (e.g., 15 minutes).
-
FBF Monitoring during BQ-123 Infusion: Continue to measure FBF in both arms to determine the direct effect of BQ-123 on basal vascular tone.
-
ET-1 Challenge: Following the BQ-123 pre-treatment (or placebo), infuse ET-1 (e.g., 5 pmol/min) into the brachial artery.
-
FBF Monitoring during ET-1 Challenge: Measure the change in FBF to assess the degree of vasoconstriction induced by ET-1 and the extent of its blockade by BQ-123.
-
Data Analysis: Express FBF as a ratio between the infused and control arms to correct for systemic changes. Compare the vasoconstrictor response to ET-1 in the presence and absence of BQ-123.
Mandatory Visualizations
Signaling Pathway of ET-1 and BQ-123
Caption: Signaling pathway of ET-1-mediated vasoconstriction and its inhibition by BQ-123.
Experimental Workflow for In Vivo Hemodynamic Study
Caption: Workflow for assessing the in vivo hemodynamic effects of BQ-123 in rats.
Conclusion
This compound is a critical pharmacological tool for investigating the role of the ET_A receptor in cardiovascular physiology. Its high selectivity and potent antagonist activity have been demonstrated across a range of in vitro and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize BQ-123 in their studies of hypertension, pulmonary hypertension, myocardial ischemia, and other cardiovascular conditions where the endothelin system is implicated. Careful consideration of dosage, administration route, and experimental model, as outlined in the cited literature, is essential for obtaining robust and reproducible results.
References
- 1. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of BQ-123, an endothelin antagonist, on renal hemodynamics, tubular function, vasoactive hormones, and blood pressure in healthy humans: a dose response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute endothelin A receptor antagonism improves pulmonary and systemic haemodynamics in patients with pulmonary arterial hypertension that is primary or autoimmune and related to congenital heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early therapeutic experience with the endothelin antagonist BQ-123 in pulmonary hypertension after congenital heart surgery [pubmed.ncbi.nlm.nih.gov]
- 8. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antihypertensive effects of the endothelin receptor antagonist BQ-123 in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ETA-receptor antagonist prevents and reverses chronic hypoxia-induced pulmonary hypertension in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective endothelin a (ETA) receptor antagonist (BQ-123) reduces both myocardial infarct size and oxidant injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regional vasodilation to endothelin-1 is mediated by a non-ETA receptor subtype in the anaesthetized rat: effect of BQ-123 on systemic haemodynamic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Action of the endothelin receptor (ETA) antagonist BQ-123 on forearm blood flow in young normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on BQ-123 TFA in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on BQ-123 trifluoroacetate (B77799) (TFA) within the field of neuroscience. BQ-123 is a potent and selective antagonist of the endothelin-A (ETA) receptor, a key player in vasoconstriction and neuronal signaling. The trifluoroacetate salt form is commonly used for research purposes to ensure the stability and solubility of the peptide. This document summarizes key quantitative findings, details experimental protocols from foundational studies, and visualizes the underlying molecular pathways and experimental designs.
Core Mechanism of Action
BQ-123 exerts its effects by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1) to its ETA receptor. In the central nervous system, ET-1 is implicated in a range of pathological processes, including cerebral vasospasm, neuroinflammation, and neuronal hyperexcitability. By blocking the ETA receptor, BQ-123 can mitigate these detrimental effects, suggesting its therapeutic potential in various neurological conditions.
Caption: this compound competitively antagonizes the ETA receptor, blocking ET-1 binding.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative outcomes from preliminary in vivo studies investigating the neuroprotective and anti-inflammatory effects of BQ-123.
Table 1: Effect of BQ-123 on ET-1 Induced Neuroinflammation in Rats
| Group | Treatment | Mean TNF-α Concentration in Brain Homogenates | Statistical Significance (vs. Control) | Statistical Significance (vs. ET-1) |
| I - Control | 0.9% NaCl | Baseline | - | - |
| II - ET-1 | ET-1 (3 µg/kg b.w.) | Significantly Increased | p < 0.01 | - |
| III - BQ-123 | BQ-123 (1 mg/kg b.w.) | No significant change | - | - |
| IV - BQ-123 / ET-1 | BQ-123 (1 mg/kg b.w.) 30 min before ET-1 (3 µg/kg) | Significantly Decreased | - | p < 0.01 |
Data extracted from a study on the influence of ET-1 and BQ-123 on TNF-α levels in the rat brain.[1]
Table 2: Neuroprotective Effects of BQ-123 in a Rat Model of Pentylenetetrazole (PTZ)-Induced Seizures
| Group | Treatment | Seizure Onset Duration | Number of Rats with Major Seizure |
| Control | Vehicle | N/A | 0 |
| PTZ | PTZ (50 mg/kg, intraperitoneally) | Baseline | Majority of rats |
| PTZ + BQ-123 | BQ-123 (3 mg/kg, intravenously) 15 min before PTZ | Delayed | 1 out of 9 rats |
This study highlights the potential of BQ-123 to attenuate neuronal hyperexcitability.[2]
Table 3: Effect of BQ-123 on Cerebral Blood Flow (CBF) Following Subarachnoid Hemorrhage (SAH) in Rats
| Treatment Group | Route of Administration | CBF Reduction 60-120 min post-SAH |
| SAH Control | - | 22% to 38% |
| BQ-123 (3 mg/kg) | Intravenous | No effect on CBF reduction |
| BQ-123 (10 nmol) | Intracisternal | Completely prevented |
These findings suggest that BQ-123 does not readily cross the blood-brain barrier.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preliminary findings. The following sections outline the protocols derived from the cited studies.
Neuroinflammation Model in Wistar-Kyoto Rats
This protocol details the investigation of BQ-123's anti-inflammatory effects.[1]
-
Animal Model: Male Wistar-Kyoto rats are divided into four groups (n=8 per group).
-
Drug Administration:
-
Group I (Control): Intravenous (tail vein) injection of 0.9% NaCl solution.
-
Group II (ET-1): Intravenous injection of ET-1 at a dose of 3 µg/kg body weight.
-
Group III (BQ-123): Intravenous injection of BQ-123 at a dose of 1 mg/kg body weight.
-
Group IV (BQ-123/ET-1): Intravenous injection of BQ-123 (1 mg/kg b.w.) 30 minutes prior to the intravenous administration of ET-1 (3 µg/kg b.w.).
-
-
Tissue Collection and Preparation:
-
Following treatment, animals are euthanized.
-
Brains are rapidly excised and homogenized.
-
-
Biochemical Analysis:
-
Tumor Necrosis Factor-alpha (TNF-α) concentrations in the brain homogenates are measured using an appropriate immunoassay (e.g., ELISA).
-
-
Statistical Analysis:
-
Differences between groups are assessed using a suitable statistical test, with a p-value of < 0.01 considered statistically significant.
-
Caption: Experimental workflow for the neuroinflammation study.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Wistar Albino Rats
This protocol assesses the anticonvulsant properties of BQ-123.[2]
-
Animal Model: Wistar albino rats are divided into three groups: Control, PTZ, and PTZ + BQ-123.
-
Drug Administration:
-
Control Group: Receives vehicle injections.
-
PTZ Group: Receives an intraperitoneal injection of PTZ (50 mg/kg).
-
PTZ + BQ-123 Group: Receives an intravenous injection of BQ-123 (3 mg/kg) 15 minutes before the intraperitoneal injection of PTZ (50 mg/kg).
-
-
Behavioral Assessment:
-
Seizure activity is monitored and recorded via video camera.
-
Key parameters measured include the duration of seizure onset and the number of rats experiencing major seizures.
-
-
Biochemical and Histological Analysis:
-
Following the behavioral assessment, brain tissue is collected.
-
Biochemical markers of oxidative stress (e.g., glutathione (B108866) peroxidase, protein carbonyl levels, nitric oxide levels) are measured.
-
Histological examination of brain sections (e.g., hippocampal gyrus dentatus) is performed to assess for neuronal changes.
-
Signaling Pathways Implicated in BQ-123's Neuroprotective Effects
Recent studies have begun to elucidate the intracellular signaling cascades modulated by BQ-123. One key pathway identified is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
In the context of conditions like bone cancer pain, ET-1 can activate the PI3K/Akt pathway, contributing to pathological processes. By blocking the ETA receptor, BQ-123 can inhibit the activation of this pathway.[4] This inhibition is observed through a reduction in the phosphorylation of PI3K and Akt.[4]
Caption: BQ-123 inhibits the ET-1-mediated activation of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
The preliminary studies on this compound in neuroscience are promising, demonstrating its potential as a neuroprotective and anti-inflammatory agent. Its ability to modulate TNF-α levels, delay seizure onset, and prevent cerebral vasospasm in animal models warrants further investigation. The elucidation of its effects on signaling pathways such as PI3K/Akt provides a molecular basis for its observed therapeutic benefits.
Future research should focus on several key areas:
-
Blood-Brain Barrier Permeability: Given the findings from the SAH study, developing strategies to enhance the delivery of BQ-123 to the central nervous system is critical for its therapeutic application in a wider range of neurological disorders.
-
Chronic Neurological Conditions: The current studies primarily focus on acute injury models. Investigating the efficacy of BQ-123 in chronic neurodegenerative diseases, such as Alzheimer's disease or Parkinson's disease, where neuroinflammation and vascular dysfunction play a role, would be a valuable next step.
-
Dose-Response and Safety Profiles: More comprehensive studies are needed to establish detailed dose-response relationships and to fully characterize the long-term safety profile of BQ-123 administration.
References
- 1. [Influence of ET-1 and ETA receptor blocker (BQ123) on the level of TNF-α in the brain rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protective effects of endothelin-A receptor antagonist BQ-123 in pentylenetetrazole-induced seizure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BQ-123, a peptidic endothelin ETA receptor antagonist, prevents the early cerebral vasospasm following subarachnoid hemorrhage after intracisternal but not intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BQ-123 TFA on Smooth Muscle Cell Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of BQ-123 trifluoroacetate (B77799) salt (TFA), a potent and selective endothelin-1 (B181129) receptor subtype A (ETA) antagonist, on smooth muscle cell contraction. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.
Introduction to BQ-123 TFA and its Mechanism of Action
Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a crucial role in vascular tone regulation. It exerts its effects through two main receptor subtypes: ETA and ETB. The ETA receptors are predominantly located on vascular smooth muscle cells and are the primary mediators of ET-1-induced vasoconstriction.[1]
This compound is a cyclic pentapeptide that acts as a selective antagonist of the ETA receptor.[2] By competitively binding to the ETA receptor, this compound effectively blocks the downstream signaling cascade initiated by ET-1, leading to the inhibition of smooth muscle cell contraction.[3] This selective antagonism makes this compound a valuable tool for studying the physiological and pathological roles of the ET-1/ETA receptor system and a potential therapeutic agent for conditions characterized by excessive vasoconstriction, such as hypertension.
Quantitative Analysis of this compound's Inhibitory Effects
The efficacy of this compound in antagonizing ET-1-induced smooth muscle contraction has been quantified in numerous studies. The following tables summarize key inhibitory constants and the functional inhibition observed in various experimental models.
Table 1: Inhibitory Constants of BQ-123
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki | 4 x 10⁻⁹ M | Cultured rat vascular smooth muscle cells | [3] |
| IC₅₀ | 7.3 nM | Porcine aortic smooth muscle cells | [4] |
| IC₅₀ | 28 nM | Cultured rat mesangial cells (for Ca²⁺ elevation) | [5] |
Table 2: Functional Inhibition of ET-1-Induced Contraction by BQ-123
| Tissue/Model | BQ-123 Concentration | Effect | Reference |
| Rat thoracic aorta | 10⁻⁵ M | Antagonized ET-1-induced constriction | [6] |
| Human forearm resistance vessels | 300 nmol/min (in vivo) | Attenuated ET-1-induced vasoconstriction | [6] |
| Human forearm resistance vessels | 1000 nmol/min (in vivo) | Abolished ET-1-induced vasoconstriction | [6] |
| Rat pulmonary artery rings | Not specified | Significantly attenuated ET-1-induced contractility | [3] |
| Rat isolated perfused lungs | Not specified | Blunted ET-1-induced vasoconstriction by >80% | [3] |
| Rat uterine smooth muscle | 10⁻⁶ M | Markedly shifted the dose-response curve of ET-1 to the right | [7] |
Signaling Pathways of ET-1 and this compound Intervention
The binding of ET-1 to its ETA receptor on smooth muscle cells triggers a well-defined signaling cascade that culminates in contraction. This compound intervenes at the initial step of this pathway.
ET-1-Induced Smooth Muscle Contraction Pathway
The binding of ET-1 to the G-protein coupled ETA receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a primary trigger for smooth muscle contraction.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on smooth muscle cell contraction.
Isometric Tension Studies in Isolated Tissue Baths
This protocol is for measuring the contractile force of isolated smooth muscle tissue segments in response to ET-1 and the inhibitory effect of this compound.
Materials:
-
Isolated tissue bath system with force transducers
-
Krebs-Ringer bicarbonate solution (or other appropriate physiological salt solution)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Endothelin-1 (ET-1) stock solution
-
This compound stock solution
-
Vascular tissue (e.g., rat thoracic aorta, rabbit pulmonary artery)
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired artery and place it in ice-cold Krebs-Ringer solution. Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the arterial rings between two L-shaped stainless-steel hooks in the tissue baths containing Krebs-Ringer solution, maintained at 37°C and continuously gassed with carbogen. One hook is fixed to the bottom of the bath, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 grams (this may vary depending on the tissue). During equilibration, replace the bath solution every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline tension.
-
Antagonist Incubation: For the experimental group, add this compound to the tissue bath and incubate for a predetermined period (e.g., 30 minutes). The control group receives the vehicle.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of ET-1 to the bath in a cumulative manner. Record the contractile response after it has reached a stable plateau at each concentration.
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curves for ET-1 in the presence and absence of this compound to determine the extent of inhibition.
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in cultured smooth muscle cells in response to ET-1 and this compound.
Materials:
-
Cultured vascular smooth muscle cells on glass coverslips
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Endothelin-1 (ET-1) stock solution
-
This compound stock solution
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Culture: Culture vascular smooth muscle cells on glass coverslips until they reach the desired confluency.
-
Dye Loading: Incubate the cells with a Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with HBSS. Record the baseline fluorescence for 2-5 minutes.
-
Antagonist Pre-incubation: For the experimental group, perfuse the cells with HBSS containing this compound for 10-20 minutes.
-
ET-1 Stimulation: While continuously recording, stimulate the cells by adding ET-1 to the perfusion buffer.
-
Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the emission at 510 nm with excitation alternating between 340 nm and 380 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) to determine the relative changes in [Ca²⁺]i. Compare the ET-1-induced Ca²⁺ transient in the presence and absence of this compound.
Western Blotting for Signaling Proteins
This protocol is used to assess the phosphorylation state of downstream signaling proteins, such as those in the MAPK pathway, which can be affected by ET-1 and this compound.
Materials:
-
Cultured vascular smooth muscle cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture smooth muscle cells to near confluency. Serum-starve the cells for 24 hours to reduce basal signaling.
-
Stimulation: Pre-incubate the cells with this compound or vehicle for a specified time, followed by stimulation with ET-1 for various durations (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to normalize for protein loading.
Conclusion
This compound is a highly selective and effective antagonist of the ETA receptor, making it an invaluable tool for studying the role of endothelin-1 in smooth muscle physiology and pathophysiology. By competitively inhibiting the binding of ET-1 to its receptor, this compound effectively blocks the downstream signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. The visualization of the signaling pathway and experimental workflows further aids in understanding the mechanism of action and the experimental approaches used to investigate this important class of compounds.
References
- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin ETA and ETB receptors mediate vascular smooth-muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the Role of ETA Receptors with BQ-123: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of BQ-123, a potent and selective antagonist, in the investigation of endothelin-A (ETA) receptor function. This document details the molecular interactions, signaling pathways, and physiological effects of ETA receptor blockade by BQ-123, supported by quantitative data and detailed experimental protocols.
Introduction to the Endothelin System and ETA Receptors
The endothelin (ET) system plays a critical role in vascular homeostasis and is implicated in a variety of cardiovascular diseases.[1] The system comprises three potent vasoconstrictive peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] ET-1, the primary isoform, is a powerful vasoconstrictor and mitogen.[2]
ETA receptors are predominantly located on vascular smooth muscle cells and are responsible for mediating the vasoconstrictive and proliferative effects of ET-1.[3] Activation of ETA receptors is a key event in the pathophysiology of hypertension, atherosclerosis, and other cardiovascular disorders.[1]
BQ-123: A Selective ETA Receptor Antagonist
BQ-123 is a cyclic pentapeptide that acts as a highly selective and potent competitive antagonist of the ETA receptor.[4] Its selectivity for the ETA receptor over the ETB receptor makes it an invaluable tool for dissecting the specific physiological and pathological roles of ETA receptor signaling.
Quantitative Data for BQ-123
The following tables summarize the binding affinity and inhibitory concentration of BQ-123 for ETA and ETB receptors across various tissues and species.
| Parameter | Receptor | Species/Tissue | Value | Reference |
| IC50 | ETA | Porcine Aortic Smooth Muscle Cells | 7.3 nM | [4][5] |
| ETB | Porcine Cerebellum | 18 µM | [4] | |
| Ki | ETA | Human Neuroblastoma (SK-N-MC) | 3.3 nM | [6] |
| ETB | Human Neuroblastoma (SK-N-MC) | 970 nM | [6] | |
| ETA | Rat Heart | 1.18 ± 0.16 nM | ||
| ETB | Rat Heart | 1370 ± 1150 µM | ||
| ETA | Porcine Heart | 0.52 ± 0.05 nM | ||
| ETB | Porcine Heart | 70.4 ± 4.0 µM | ||
| Kd | ETA | Human Astrocytoma (1321N1) | 2.29 nM | [7] |
ETA Receptor Signaling Pathways
Activation of the ETA receptor by ET-1 primarily initiates a signaling cascade through the Gq/11 family of G proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8] This cascade ultimately results in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to physiological responses such as vasoconstriction and cell proliferation.[4][9] ETA receptors have also been shown to couple to Gi and Gs proteins in some cell types.[4]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of BQ-123 for the ETA receptor.
Materials:
-
Cell membranes expressing ETA receptors (e.g., from porcine aortic vascular smooth muscle cells).[4]
-
Radiolabeled ligand (e.g., [125I]ET-1).
-
Unlabeled BQ-123.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of unlabeled BQ-123.
-
In a microplate, combine the cell membrane preparation, a fixed concentration of [125I]ET-1, and varying concentrations of BQ-123.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50 of BQ-123, which can be converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay
This protocol describes a method to assess the inhibitory effect of BQ-123 on ET-1-induced vasoconstriction in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., porcine coronary artery).[4]
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2).
-
ET-1.
-
BQ-123.
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve for ET-1 by adding increasing concentrations of the agonist to the bath.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of BQ-123 for a predetermined time (e.g., 30 minutes).
-
In the presence of BQ-123, repeat the cumulative concentration-response curve for ET-1.
-
The antagonistic effect of BQ-123 is quantified by the rightward shift of the ET-1 concentration-response curve.
In Vivo Blood Pressure Measurement in Rats
This protocol outlines a typical workflow for investigating the effect of BQ-123 on blood pressure in a rat model of hypertension.
Workflow:
-
Animal Model: Utilize a relevant rat model of hypertension, such as spontaneously hypertensive rats (SHR).[6][10]
-
Surgical Preparation: Implant catheters for drug infusion (e.g., in the jugular vein) and blood pressure monitoring (e.g., in the carotid artery).[11]
-
Acclimatization: Allow the animals to recover from surgery and acclimatize to the experimental setup.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate.
-
BQ-123 Administration: Infuse BQ-123 intravenously at various doses.[6][10]
-
Continuous Monitoring: Continuously monitor and record MAP and heart rate throughout the infusion period and for a specified time post-infusion.
-
Data Analysis: Analyze the changes in MAP and heart rate from baseline in response to BQ-123 administration.
Conclusion
BQ-123 is a critical pharmacological tool for elucidating the multifaceted roles of the ETA receptor in health and disease. Its high selectivity allows for the precise investigation of ETA-mediated signaling pathways and physiological functions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize BQ-123 in their studies of the endothelin system.
References
- 1. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1 does not mediate hypoxic vasoconstriction in canine isolated blood vessels: effect of BQ-123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. G-protein coupled receptor, PI3K and Rho signaling pathways regulate the cascades of Tau and amyloid-β in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of MAPK cascades by G-protein-coupled receptors: the case of gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BQ-123 TFA in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
BQ-123, a cyclic pentapeptide, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor.[1][2] The trifluoroacetate (B77799) (TFA) salt of BQ-123 is commonly utilized in research settings for its stability and solubility. Endothelin-1 (B181129) (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and mitogen implicated in various cellular processes, including proliferation, differentiation, and cell survival. BQ-123 TFA serves as an invaluable tool for investigating the physiological and pathological roles of the ET-1/ETA receptor axis in in vitro models by competitively blocking the binding of ET-1 to its receptor.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on cell proliferation and intracellular calcium signaling assays.
Mechanism of Action
Endothelin-1 exerts its effects by binding to the ETA receptor, a G-protein coupled receptor (GPCR). This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, leading to the release of stored intracellular calcium.[4][5] The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream signaling events. These pathways include the activation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, and the PI3K/Akt pathway, ultimately leading to cellular responses like smooth muscle contraction, cell proliferation, and hypertrophy. BQ-123 selectively inhibits the initial step of this cascade by blocking ET-1 binding to the ETA receptor.
Data Presentation
The following tables summarize key quantitative data for the use of BQ-123 in in vitro experiments.
Table 1: BQ-123 Inhibitory Potency
| Parameter | Value | Cell Type/System | Reference |
| IC50 (ETA Receptor Binding) | 7.3 nM | Porcine Aortic Vascular Smooth Muscle Cells | [1][6] |
| Ki (ETA Receptor) | 1.4 nM | Not specified | [2] |
| Ki (ETB Receptor) | 1500 nM | Not specified | [2] |
| Half-maximal Inhibition (Ca2+ elevation) | 28 nM | Cultured Rat Mesangial Cells | [7] |
Table 2: Effective Concentrations of BQ-123 in Cell-Based Assays
| Cell Type | Assay | BQ-123 Concentration | Effect | Reference |
| Human Pulmonary Artery Smooth Muscle Cells | Proliferation | 1.5 x 10-7 M (threshold) | Inhibition of ET-1 induced proliferation | [8] |
| Human Pulmonary Artery Smooth Muscle Cells | Proliferation | 1.5 x 10-5 M (maximal) | Inhibition of ET-1 induced proliferation | [8] |
| Cultured Rat Mesangial Cells | Calcium Signaling | 10-6 M | Did not affect ET-3 induced Ca2+ response | [7] |
| Rabbit Aorta | Contraction | Not specified | Competitively antagonized ET-1 induced contractions | [9] |
| Cultured Rat Vascular Smooth Muscle A10 Cells | Inositol Phosphate Increase | Not specified | Competitively antagonized ET-1 induced increases | [9] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate cell culture medium
Protocol:
-
Reconstitution of this compound Powder:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Prepare a stock solution by dissolving the this compound in DMSO. A stock concentration of 10 mM is recommended. For example, for 1 mg of this compound (MW: ~775.8 g/mol , check the manufacturer's specifications), add 129 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to several months.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the working solution by diluting the stock solution in the appropriate cell culture medium to the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same final concentration of DMSO.
-
Cell Proliferation Assay
This protocol describes a method to assess the inhibitory effect of this compound on ET-1-induced cell proliferation by cell counting.
Materials:
-
Cells of interest (e.g., vascular smooth muscle cells, fibroblasts)
-
Complete growth medium
-
Serum-free or low-serum medium
-
This compound working solutions
-
Endothelin-1 (ET-1)
-
24-well or 48-well cell culture plates
-
Trypsin-EDTA
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the cells in complete growth medium.
-
Seed the cells into 24-well or 48-well plates at a density that will allow for logarithmic growth during the experiment and prevent confluence in the highest proliferation group. This needs to be optimized for each cell line.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the complete growth medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add serum-free or low-serum (e.g., 0.1-0.5% FBS) medium to each well.
-
Incubate for another 24-48 hours to synchronize the cells in a quiescent state.
-
-
Treatment:
-
Prepare the treatment media containing the desired concentrations of this compound and/or ET-1 in serum-free or low-serum medium. Include the following controls:
-
Vehicle control (medium with the same concentration of DMSO as the this compound treated wells)
-
ET-1 only
-
This compound only (at various concentrations)
-
ET-1 + this compound (at various concentrations)
-
-
Aspirate the starvation medium and add the treatment media to the respective wells. A typical ET-1 concentration to induce proliferation is in the range of 1-100 nM. This compound is often used in a concentration range of 10 nM to 10 µM.
-
Incubate the plates for 24-72 hours, depending on the cell type's doubling time.
-
-
Cell Counting:
-
At the end of the incubation period, aspirate the medium and wash the cells with PBS.
-
Add trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension.
-
Perform a cell count using a hemocytometer and trypan blue exclusion or an automated cell counter to determine the number of viable cells per well.
-
-
Data Analysis:
-
Calculate the average cell number for each treatment group.
-
Express the data as a percentage of the control (vehicle or ET-1 stimulated) and plot the results to determine the inhibitory effect of this compound.
-
Intracellular Calcium Imaging Assay
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells plated on glass-bottom dishes or coverslips
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fura-2 AM
-
Pluronic F-127
-
This compound working solutions
-
Endothelin-1 (ET-1)
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Protocol:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Aspirate the culture medium, wash the cells once with HBSS, and then incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.
-
-
Treatment and Imaging:
-
Mount the dish or coverslip on the stage of the fluorescence microscope.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound in HBSS for 10-30 minutes prior to stimulation.
-
Begin recording the baseline fluorescence ratio (F340/F380).
-
Add ET-1 (typically 10-100 nM) to the dish to stimulate a calcium response.
-
Continue recording the fluorescence ratio to capture the change in [Ca2+]i over time.
-
Include control experiments:
-
Vehicle control followed by ET-1 stimulation.
-
This compound alone (to ensure it does not elicit a calcium response).
-
-
-
Data Analysis:
-
The ratio of fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Analyze the data by plotting the F340/F380 ratio over time.
-
Quantify parameters such as the peak amplitude of the calcium response and the area under the curve to compare the effects of different treatments.
-
Mandatory Visualization
Caption: ET-1/ETA Receptor Signaling Pathway and Point of BQ-123 Inhibition.
References
- 1. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 3. Divergent signaling mechanisms for venous versus arterial contraction as revealed by endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracrine endothelin signalling evokes IP3-dependent increases in nucleoplasmic Ca2+ in adult cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin-1-induced arrhythmogenic Ca2+ signaling is abolished in atrial myocytes of inositol-1,4,5-trisphosphate(IP3)-receptor type 2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The endothelin receptor antagonist, BQ-123, inhibits angiotensin II-induced contractions in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BQ-123 TFA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-123 is a potent and selective antagonist of the endothelin A (ETA) receptor.[1] It is a cyclic pentapeptide that plays a crucial role in research related to vasoconstriction, cell proliferation, and other physiological processes mediated by the endothelin system.[1][2] Proper preparation of BQ-123 stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation of BQ-123 trifluoroacetate (B77799) (TFA) salt stock solutions.
Chemical Properties and Data
Quantitative data for BQ-123 and its TFA salt are summarized in the table below for easy reference.
| Property | BQ-123 (Free Acid) | BQ-123 (TFA Salt) | Trifluoroacetic Acid (TFA) |
| Molecular Weight ( g/mol ) | 610.7[3] | ~724.72 (Calculated) | 114.02 |
| Appearance | White solid[3] | White solid | Colorless liquid |
| Solubility | DMSO: 93 mg/mL[3] Ethanol: 12 mg/mL[3] Water: < 1 mg/mL[3] | Soluble in DMSO, Ethanol, and aqueous solutions containing a small amount of TFA. | Miscible with water |
| Storage | Store at -20°C[3] | Store powder at -20°C. Store solutions at -80°C for up to 1 year.[3] | Store at room temperature. |
Experimental Protocols
Materials
-
BQ-123 TFA salt powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, nuclease-free water
-
Pipettes and sterile, nuclease-free filter pipette tips
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This is the recommended protocol for most in vitro applications due to the high solubility of BQ-123 in DMSO.
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.725 mg of this compound (assuming a molecular weight of 724.72 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[3]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -80°C.
Protocol 2: Preparation of a 1 mM this compound Stock Solution in Ethanol
This protocol is an alternative for experiments where DMSO may interfere.
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature.
-
Weigh: Weigh the desired amount of this compound powder. For instance, to prepare 1 mL of a 1 mM stock solution, you would need 0.725 mg of this compound.
-
Dissolve: Add the appropriate volume of absolute ethanol. For the example above, add 1 mL of ethanol.
-
Mix: Vortex thoroughly. Sonication may be required to fully dissolve the peptide.[3]
-
Aliquot: Prepare single-use aliquots of the stock solution.
-
Store: Store the aliquots at -80°C.
Note on TFA: Peptides are often supplied as TFA salts which can affect experimental results.[4] For sensitive biological assays, removal of TFA may be necessary. This can be achieved through methods such as HPLC or ion-exchange chromatography.[5][6]
Signaling Pathway
BQ-123 acts as a selective antagonist of the endothelin A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (B181129) (ET-1).
Caption: BQ-123 inhibits the ET-1 signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using a this compound stock solution in a typical cell-based assay.
Caption: Workflow for this compound stock solution preparation.
References
- 1. Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
BQ-123 TFA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BQ-123 trifluoroacetate (B77799) (TFA), a selective endothelin-A (ETA) receptor antagonist. These guidelines cover solubility in dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers, protocols for solution preparation for in vitro and in vivo studies, and an overview of the relevant signaling pathway.
Solubility Data
BQ-123 TFA exhibits high solubility in DMSO but is sparingly soluble in aqueous solutions. The trifluoroacetate salt form may slightly improve aqueous solubility compared to the free base, but it remains low. For optimal results, it is recommended to prepare a concentrated stock solution in DMSO.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 93 - 100 mg/mL | Sonication may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Ethanol | ~12 mg/mL | Sonication is recommended. |
| Water | < 1 mg/mL | Considered insoluble or only slightly soluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Data not available | Expected to have very low solubility, similar to water. |
| Tris-HCl Buffer, pH 7.4 | Data not available | Expected to have very low solubility, similar to water. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Studies
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly for several minutes to aid dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile vial. This is particularly important for long-term storage and use in cell culture.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Workflow for In Vitro Solution Preparation
Workflow for preparing a sterile this compound stock solution in DMSO.
Dilution in Cell Culture Media:
When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended.
-
Warm the cell culture medium to 37°C.
-
Serially dilute the this compound DMSO stock solution in pre-warmed medium to the desired final concentration immediately before adding to the cells.
-
To prevent precipitation, add the DMSO stock solution to the medium while gently vortexing or swirling the tube.
Preparation of this compound for In Vivo Administration
Objective: To prepare a formulation of this compound suitable for intravenous (IV) injection in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure for a Vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline:
This formulation is a common vehicle for administering hydrophobic compounds in vivo.
-
Prepare the Vehicle: In a sterile container, combine the components of the vehicle in the following order, ensuring each component is fully dissolved before adding the next:
-
40% PEG300
-
5% Tween 80
-
45% Saline (or PBS)
-
-
Prepare this compound Stock: Dissolve the required amount of this compound in 10% of the final volume with DMSO. For example, for a final volume of 1 mL, dissolve the this compound in 100 µL of DMSO.
-
Combine and Mix: Slowly add the this compound/DMSO solution to the prepared vehicle while vortexing.
-
Final Volume Adjustment: Adjust the final volume with saline or PBS if necessary.
-
Clarity and Use: Ensure the final solution is clear. If precipitation occurs, sonication may be required. This formulation should be prepared fresh and used immediately.
Experimental Workflow for In Vivo Formulation
Workflow for preparing this compound for in vivo administration.
Signaling Pathway
BQ-123 is a potent and selective antagonist of the Endothelin-A (ETA) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Endothelin-1 (ET-1), to the ETA receptor activates downstream signaling cascades that are involved in vasoconstriction, cell proliferation, and inflammation. BQ-123 competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking these downstream effects.
The primary signaling pathway initiated by ETA receptor activation involves the Gαq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.
Endothelin-A Receptor Signaling Pathway
BQ-123 blocks the ET-1 signaling cascade at the ETA receptor.
References
Recommended storage conditions for BQ-123 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-123 is a potent and selective antagonist of the endothelin A (ETA) receptor.[1][2][3] It is a cyclic pentapeptide that has been instrumental in elucidating the physiological and pathophysiological roles of the endothelin system, particularly in the context of cardiovascular diseases.[3][4] This document provides detailed application notes, including recommended storage conditions, experimental protocols, and relevant signaling pathway information for BQ-123 Trifluoroacetate (B77799) (TFA).
Storage and Stability
Proper storage of BQ-123 TFA is crucial to maintain its biological activity and ensure experimental reproducibility. The compound is typically supplied as a lyophilized powder.
Recommended Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C[1][5][6][7] | Up to 3 years[1][6] | Desiccate to protect from moisture.[1][5] Keep away from direct sunlight.[1] |
| -30°C to -10°C[8] | As specified by the supplier. | ||
| In Solvent (Stock Solutions) | -80°C[1][6] | Up to 1 year[1][6] | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| -20°C[2][6] | Up to 1 month[2][6] | Prepare and use solutions on the same day if possible.[2] |
Handling Trifluoroacetic Acid (TFA) Salt:
BQ-123 is often supplied as a trifluoroacetate salt. TFA is a strong acid that is corrosive and hygroscopic.[9][10] While the amount of TFA in the product is small, it is good practice to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Avoid exposure to moisture to prevent degradation.[12]
Signaling Pathway
BQ-123 exerts its effects by blocking the action of endothelin-1 (B181129) (ET-1) at the ETA receptor, thereby inhibiting downstream signaling cascades that lead to vasoconstriction and cell proliferation.
Caption: BQ-123 blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling.
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound in in-vitro and in-vivo experiments. Researchers should adapt these protocols to their specific experimental needs.
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration.
Solubility Data:
| Solvent | Concentration |
| DMSO | 93 - 100 mg/mL[1][6] |
| Ethanol | 12 mg/mL[1] |
| Water | < 1 mg/mL (slightly soluble)[1] |
Protocol for a 10 mM DMSO Stock Solution:
-
Calculate the required mass: The molecular weight of BQ-123 is approximately 610.7 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 0.6107 mg of BQ-123.
-
Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex or sonicate the solution to ensure the compound is completely dissolved.[1]
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[6]
In Vitro Assay: Inhibition of ET-1-induced Calcium Mobilization
This protocol describes a general procedure to assess the inhibitory effect of BQ-123 on ET-1-induced calcium influx in a cell line expressing the ETA receptor (e.g., vascular smooth muscle cells).
Caption: A typical workflow for an in vitro assay to determine the potency of BQ-123.
Protocol:
-
Cell Culture: Culture vascular smooth muscle cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the BQ-123 dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
ET-1 Stimulation: Add a solution of ET-1 to all wells to a final concentration known to elicit a robust calcium response.
-
Signal Detection: Immediately measure the change in fluorescence using a plate reader.
-
Data Analysis: Plot the inhibition of the ET-1 response against the concentration of BQ-123 to determine the IC50 value.
Conclusion
This compound is a valuable tool for studying the endothelin system. Adherence to the recommended storage and handling procedures is essential for maintaining its stability and ensuring the validity of experimental results. The provided protocols offer a starting point for designing in-vitro and in-vivo studies, which can be further optimized based on specific research objectives.
References
- 1. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]
- 2. BQ-123 | Endothelin A receptor antagonist | 136553-81-6 | Hello Bio [hellobio.com]
- 3. BQ-123 - Wikipedia [en.wikipedia.org]
- 4. Antihypertensive effects of BQ-123, a selective endothelin ETA receptor antagonist, in spontaneously hypertensive rats treated with DOCA-salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BQ-123, Sodium Salt A highly potent, selective, and competitive ETA (endothelin) receptor antagonist (Ki = 40 nM for ETA versus Ki = 2.5 µM for ETB). | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 8. J66169.MCR [thermofisher.com]
- 9. carlroth.com [carlroth.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. carlroth.com [carlroth.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for BQ-123 TFA in Models of Renal Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BQ-123 trifluoroacetate (B77799) salt (TFA), a selective endothelin type A (ETA) receptor antagonist, in preclinical models of renal disease. The information compiled herein, including detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams, is intended to facilitate further research into the therapeutic potential of ETA receptor blockade in kidney-related pathologies.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of various renal diseases.[1][2] By activating the ETA receptor, ET-1 contributes to renal cell injury, inflammation, fibrosis, and proteinuria, all of which are hallmarks of chronic kidney disease (CKD) progression.[1] BQ-123 TFA is a selective antagonist of the ETA receptor, and its application in animal models has demonstrated significant promise in mitigating the detrimental effects of ET-1 in the kidneys.[3] These notes detail the use of this compound in three well-established models of renal disease: Ischemia-Reperfusion Injury, Cyclosporine-Induced Nephrotoxicity, and Hyperlipidemic Nephropathy.
Ischemia-Reperfusion Injury Model
Renal ischemia-reperfusion (I/R) injury is a major cause of acute kidney injury (AKI), often occurring in the context of surgery, trauma, and transplantation. The following protocol outlines a typical rat model of I/R injury and the application of this compound to assess its protective effects.
Experimental Protocol
1.1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-350g).
-
Anesthesia: Urethane or Inactin (100 mg/kg, intraperitoneal injection).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce ischemia by bilaterally clamping the renal arteries and veins for a period of 30-45 minutes.
-
Remove the clamps to allow for reperfusion, typically for 2 to 24 hours.
-
Sham-operated control animals undergo the same surgical procedure without the clamping of the renal vessels.
-
1.2. This compound Administration:
-
Dosage: 0.5 mg/kg/min via intravenous infusion.[4]
-
Administration: Administer as a continuous intravenous infusion starting before the ischemic period and continuing throughout the reperfusion phase.[4]
-
Vehicle: Saline solution.
1.3. Endpoint Analysis:
-
Blood Samples: Collect blood at the end of the reperfusion period for measurement of blood urea (B33335) nitrogen (BUN) and plasma creatinine.
-
Urine Samples: Collect urine to measure fractional excretion of sodium.
-
Kidney Tissue: Harvest kidneys for histopathological examination (e.g., hematoxylin (B73222) and eosin (B541160) staining to assess tubular necrosis), and for biochemical assays to measure markers of oxidative stress (e.g., malondialdehyde - MDA, superoxide (B77818) dismutase - SOD, catalase) and inflammation (e.g., myeloperoxidase - MPO).[5]
Quantitative Data Summary
| Parameter | Control Group | I/R Injury Group | I/R + this compound Group | Reference |
| BUN (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. I/R | [3][4] |
| Plasma Creatinine (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. I/R | [3][4][5] |
| Creatinine Clearance | Normal | Significantly Decreased | Significantly Increased vs. I/R | [3][4] |
| Fractional Excretion of Sodium (%) | Normal | Significantly Increased | Significantly Decreased vs. I/R | [3][4] |
| Renal MDA Levels | Basal | Significantly Increased | Significantly Decreased vs. I/R | [5] |
| Renal SOD Activity | Basal | Significantly Decreased | Significantly Increased vs. I/R | [5] |
| Renal Catalase Activity | Basal | Significantly Decreased | Significantly Increased vs. I/R | [5] |
| Renal MPO Activity | Basal | Significantly Increased | Significantly Decreased vs. I/R | [5] |
Signaling Pathways and Experimental Workflow
Caption: Workflow for Ischemia-Reperfusion Injury Model.
Caption: this compound action in I/R injury.
Cyclosporine-Induced Nephrotoxicity Model
Cyclosporine A (CsA) is an immunosuppressant widely used in organ transplantation, but its use is limited by its nephrotoxic side effects. This model is valuable for studying drug-induced kidney injury.
Experimental Protocol
2.1. Animal Model:
-
Species: Male Munich-Wistar or Sprague-Dawley rats (250-350g).[1]
-
Induction of Nephrotoxicity: Administer Cyclosporine A (20-50 mg/kg/day, intraperitoneal or subcutaneous injection) for 4 to 24 days.[1][6]
-
Control Group: Administer the vehicle for CsA (e.g., cremophor or olive oil).
2.2. This compound Administration:
-
Dosage: 1 mg/kg intravenous bolus followed by a 0.1 mg/kg/hr infusion, or via a subcutaneously implanted osmotic minipump.[1]
-
Administration: this compound can be administered as a pretreatment before CsA or co-administered with CsA.[1]
-
Vehicle: Saline solution.
2.3. Endpoint Analysis:
-
Renal Function: Monitor glomerular filtration rate (GFR) and effective renal plasma flow (ERPF) using inulin (B196767) and PAH clearance, respectively.[1]
-
Blood and Urine Chemistry: Measure serum creatinine, BUN, and urinary N-acetyl-beta-D-glucosaminidase (NAG) excretion.
-
Histopathology: Examine kidney sections for signs of tubular damage and interstitial fibrosis.
Quantitative Data Summary
| Parameter | Control Group | CsA-Treated Group | CsA + this compound Group | Reference |
| GFR (mL/min) | Normal | Significantly Decreased | Significantly Improved vs. CsA | [1] |
| ERPF (mL/min) | Normal | Significantly Decreased | Significantly Improved vs. CsA | [1] |
| Serum Creatinine (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. CsA | [1] |
| BUN (mg/dL) | Normal | Significantly Increased | No significant change vs. CsA | [1] |
| Urinary NAG Excretion | Basal | Significantly Increased | No significant change vs. CsA | [1] |
Signaling Pathways and Experimental Workflow
Caption: Workflow for CsA-Induced Nephrotoxicity.
Caption: this compound in CsA nephrotoxicity.
Hyperlipidemic Nephropathy Model
Hyperlipidemia is a known risk factor for the development and progression of CKD. This model investigates the impact of a high-fat diet on renal function and the potential therapeutic effects of this compound.
Experimental Protocol
3.1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Induction of Hyperlipidemia: Feed rats a high-fat diet (HFD) for a period of 6 weeks to induce hyperlipidemia.
-
Control Group: Feed rats a standard chow diet.
3.2. This compound Administration:
-
Dosage: 1 mg/kg, intraperitoneal injection.
-
Administration: After the 6-week HFD induction period, administer this compound for the following 14 days.
-
Vehicle: Saline solution.
3.3. Endpoint Analysis:
-
Biochemical Parameters: Measure serum levels of BUN, creatinine, and nitrite.
-
Inflammatory Markers: Assess levels of pro-inflammatory markers in serum or kidney tissue.
-
Oxidative Stress: Measure antioxidant enzyme levels (e.g., SOD, catalase) and markers of oxidative damage in kidney tissue.
-
Histopathology: Perform histopathological examination of the kidneys to assess structural damage.
Quantitative Data Summary
| Parameter | Control Diet | High-Fat Diet (HFD) | HFD + this compound | Reference |
| BUN (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. HFD | [7] |
| Serum Creatinine (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. HFD | [7] |
| Serum Nitrite | Normal | Significantly Decreased | Significantly Increased vs. HFD | [7] |
| Pro-inflammatory Markers | Basal | Significantly Increased | Significantly Decreased vs. HFD | [7] |
| Antioxidant Enzyme Levels | Basal | Significantly Decreased | Significantly Increased vs. HFD | [7] |
Signaling Pathways and Experimental Workflow
Caption: Workflow for Hyperlipidemic Nephropathy.
Caption: this compound in hyperlipidemic nephropathy.
Conclusion
The selective ETA receptor antagonist, this compound, has consistently demonstrated protective effects in various preclinical models of renal disease. By blocking the detrimental actions of ET-1, this compound has been shown to improve renal function, reduce inflammation and oxidative stress, and ameliorate histopathological damage. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of ETA receptor antagonism for the treatment of acute and chronic kidney diseases. Further studies are warranted to fully elucidate the underlying molecular mechanisms and to translate these promising preclinical findings into clinical applications.
References
- 1. Effects of BQ-123 on renal function and acute cyclosporine-induced renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporine A-induced nephrotoxicity is ameliorated by dose reduction and conversion to sirolimus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BQ-123, a specific endothelin (ETA) receptor antagonist, prevents ischemia-reperfusion injury in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of a selective endothelin receptor antagonist, BQ-123, in ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection from renal ischemia reperfusion injury by an endothelin-A receptor antagonist BQ-123 in relation to nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrocortisone attenuates cyclosporin A-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-123 TFA: Application Notes and Protocols for Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-123 Trifluoroacetate (TFA) is a potent and selective antagonist of the endothelin A (ETA) receptor. The endothelin axis, particularly the interaction of endothelin-1 (B181129) (ET-1) with the ETA receptor, has been implicated in various aspects of cancer progression, including cell proliferation, angiogenesis, and metastasis. BQ-123 TFA serves as a valuable tool for investigating the role of the ETA receptor in cancer biology and for evaluating its potential as a therapeutic target. These application notes provide an overview of this compound's use in cancer research models, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is a cyclic pentapeptide that competitively binds to the ETA receptor, thereby blocking the downstream signaling cascades initiated by its natural ligand, ET-1. In the context of cancer, ET-1 binding to the ETA receptor can activate multiple signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting this interaction, this compound can effectively attenuate these pro-cancerous signals.
Furthermore, this compound has been shown to modulate the tumor microenvironment. In some tumor models, it can increase tumor blood flow, potentially enhancing the delivery of other therapeutic agents. Additionally, it has been observed to influence immune cell populations, such as myeloid-derived suppressor cells (MDSCs), through pathways like the IL-13/STAT6/Arg1 axis.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (ETA Receptor Antagonism) | Porcine Aortic Vascular Smooth Muscle Cells | 7.3 nM | --INVALID-LINK-- |
| Ki (ETA Receptor Binding) | Not Specified | 25 nM | --INVALID-LINK-- |
| Inhibition of ET-1 induced Ca2+ elevation (IC50) | Cultured Rat Mesangial Cells | 28 nM | [1] |
| Inhibition of ET-1 induced proliferation (Threshold) | Human Pulmonary Artery Smooth Muscle Cells | 1.5 x 10-7 M | [1] |
| Inhibition of ET-1 induced proliferation (Maximal) | Human Pulmonary Artery Smooth Muscle Cells | 1.5 x 10-5 M | [1] |
Table 2: In Vivo Applications of this compound
| Animal Model | Cancer Type/Application | Dosage | Route of Administration | Observed Effect | Reference |
| Rats | Tibia Cancer Pain | Not specified | Not specified | Alleviated cancer pain, potentially via inhibition of the PI3K/Akt pathway. | [2] |
| Mice | Glioblastoma (U87 MG) | 0.5 mg/kg | Not specified | Improved tumor perfusion and enhanced delivery of nanomedicine. | [3] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cells, such as C6 rat glioma cells, where it has been shown to inhibit proliferation.
Materials:
-
C6 rat glioma cells (or other relevant cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., sterile water or DMSO, depending on this compound solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or PrestoBlue™)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed C6 glioma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., U87 MG glioblastoma cells)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel (1:1 ratio).
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound at a predetermined dose (e.g., 0.5 mg/kg) and schedule via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blot).
-
Compare tumor growth rates between the this compound-treated and control groups.
-
Western Blot Analysis of PI3K/Akt Signaling
This protocol details the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze other proteins on the same membrane, strip the membrane and re-probe with another primary antibody (e.g., anti-total-Akt or a loading control).
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BQ123 selectively improved tumor perfusion and enhanced nanomedicine delivery for glioblastomas treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracisternal Injection of BQ-123 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-123 is a selective antagonist of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[1][2] Its trifluoroacetate (B77799) (TFA) salt is a common formulation for research use. Intracisternal injection provides a direct route of administration to the central nervous system, bypassing the blood-brain barrier, which BQ-123 does not efficiently cross when administered intravenously.[3] This method is crucial for investigating the role of the endothelin system in neurological processes and diseases such as cerebral vasospasm following subarachnoid hemorrhage.[3] These application notes provide a detailed protocol for the preparation and intracisternal administration of BQ-123 TFA in a research setting.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of BQ-123 in experimental models.
Table 1: this compound Dosage and Administration
| Parameter | Value | Species | Reference |
| Intracisternal Dose | 10 nmol | Rat | [3] |
| Intracisternal Concentration | 10-4 M | Dog | |
| Intravenous Dose (for comparison) | 3 mg/kg | Rat | [3] |
| Intravenous Dose (for comparison) | 1 mg/kg | Rat | |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) or Saline | Rat |
Table 2: BQ-123 Properties
| Property | Value | Reference |
| Molecular Weight | ~610.7 g/mol (free peptide) | |
| Receptor Selectivity | Selective for ETA over ETB receptors | [2] |
| Solubility in Water | Up to 0.40 mg/mL |
Experimental Protocols
I. Preparation of this compound for Intracisternal Injection
A. Materials:
-
This compound (cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu-))
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
-
Sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment (if necessary)
-
Sterile syringe filters (0.22 µm)
B. Protocol:
-
Calculate the required amount of this compound. Based on the desired final concentration and volume. For example, to prepare a 1 mM stock solution, dissolve 0.61 mg of BQ-123 (adjusting for TFA counter-ion weight) in 1 mL of vehicle.
-
Reconstitute this compound. In a sterile microcentrifuge tube, add the appropriate volume of sterile aCSF or saline to the pre-weighed this compound powder.
-
Ensure complete dissolution. Gently vortex the solution until the peptide is fully dissolved.
-
Measure and adjust pH. The presence of trifluoroacetic acid can make the solution acidic. It is critical to ensure the final pH of the injectate is within a physiological range (7.2-7.4) to avoid neurotoxicity. Measure the pH and, if necessary, adjust slowly with sterile 0.1 M NaOH or 0.1 M HCl.
-
Sterile filter the solution. Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a fresh sterile tube.
-
Store appropriately. If not for immediate use, store the solution at -20°C. For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles. Aqueous solutions of TFA-containing mobile phases have been shown to be stable for extended periods, but for in-vivo use, fresh preparation is recommended.
II. Intracisternal Injection Protocol (Rat Model)
This protocol is adapted from established methods for intracisternal puncture.[3] All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
A. Materials:
-
Anesthetized rat (e.g., with isoflurane (B1672236) or ketamine/xylazine)
-
Stereotactic frame
-
Hamilton syringe (10-50 µL) with a 30-gauge needle
-
Animal clippers
-
Povidone-iodine and alcohol swabs
-
Ophthalmic ointment
B. Pre-operative Procedure:
-
Anesthetize the animal. Ensure a surgical plane of anesthesia is reached, confirmed by the absence of a pedal withdrawal reflex.
-
Position the animal. Mount the anesthetized rat in a stereotactic frame with its head flexed downwards at a 90-degree angle to expose the occipital crest.
-
Prepare the surgical site. Shave the fur from the back of the head and neck. Clean the skin with alternating scrubs of povidone-iodine and alcohol.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
C. Injection Procedure:
-
Identify the injection site. Palpate the occipital crest at the base of the skull. The injection site is on the midline, just caudal to the crest, in the depression between the occipital bone and the first cervical vertebra (atlas).
-
Insert the needle. Advance the Hamilton syringe needle through the skin and neck musculature at a slight upward angle, aiming for the cisterna magna. A subtle "pop" may be felt as the needle penetrates the dura mater.
-
Confirm needle placement. Cerebrospinal fluid (CSF) may flow back into the syringe hub upon successful entry into the cisterna magna. If this does not occur, very gentle aspiration can be attempted. If blood appears, the needle should be withdrawn and a new attempt made.
-
Inject this compound solution. Once correct placement is confirmed, inject the desired volume of the prepared this compound solution slowly over 1-2 minutes. A typical injection volume for a rat is 5-10 µL.
-
Withdraw the needle. Slowly withdraw the needle after the injection is complete.
-
Suture or apply tissue adhesive to the incision if one was made.
D. Post-operative Care:
-
Monitor the animal. Allow the animal to recover from anesthesia on a warming pad. Monitor for any signs of neurological deficit, pain, or distress.
-
Administer analgesics as prescribed by the institutional animal care protocol.
Visualizations
Experimental Workflow Diagram
References
- 1. Effect of endothelin and BQ123 on ocular blood flow parameters in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carrier-mediated active transport of BQ-123, a peptidic endothelin antagonist, into rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat Cerebrospinal Fluid Treatment Method through Cisterna Cerebellomedullaris Injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chronic BQ-123 TFA Delivery via Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chronic, continuous delivery of BQ-123 TFA, a selective endothelin-A (ETA) receptor antagonist, using osmotic pumps in preclinical research. This document outlines the necessary protocols for preparing this compound solutions, surgical implantation of osmotic pumps in rodent models, and summarizes key quantitative data from relevant studies.
Introduction to this compound and Osmotic Pump Delivery
This compound is a potent and selective antagonist of the endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and mitogen involved in the pathophysiology of various cardiovascular diseases, including hypertension.[2][3][4] Chronic blockade of the ETA receptor with BQ-123 allows for the investigation of the long-term roles of endothelin in disease models.
Osmotic pumps are implantable devices that enable continuous and controlled delivery of therapeutic agents over extended periods, from days to several weeks.[5][6] This method of administration avoids the stress of repeated injections and maintains stable plasma concentrations of the compound, which is particularly advantageous for agents with short half-lives like many peptides.[6][7]
Quantitative Data Summary
The following tables summarize dosages and significant findings from chronic studies involving the administration of BQ-123.
Table 1: BQ-123 Administration in Rodent Models of Hypertension
| Animal Model | BQ-123 Dose | Duration of Infusion | Key Findings |
| Spontaneously Hypertensive Rats (SHR) | 0.16-164 nmol/kg/min (intravenously) | 6 hours | Dose-dependent reduction in mean arterial pressure, with maximal effect at 16 nmol/kg/min.[2][4] |
| Spontaneously Hypertensive Rats (SHR) treated with DOCA-salt | 1-30 mg/kg/h | Not specified | Dose-dependent decrease in blood pressure.[3] |
| Renin Hypertensive Rats | Not specified, similar to SHR | Not specified | Lowered blood pressure to a similar extent as observed in SHR.[2] |
| Preeclampsia Model Rats (L-NAME induced) | 1 mg/day | From day 17 of pregnancy until postpartum day 2 | Significantly attenuated the increase in blood pressure.[8] |
Table 2: BQ-123 Administration in a Mouse Model of Acute Inflammation
| Animal Model | BQ-123 Dose | Route of Administration | Duration of Treatment | Key Findings |
| C57BL/6 Mice (Papain-induced acute pneumonia) | 5 mg/kg/day | Intraperitoneal injection | 8 consecutive days | Attenuated acute pneumonia.[9] |
| C57BL/6 Mice (DSS-induced acute colitis) | 5 mg/kg/day | Intraperitoneal injection | 8 consecutive days | Attenuated acute colitis.[9] |
Experimental Protocols
Preparation of this compound Solution for Osmotic Pump Delivery
Materials:
-
This compound (cyclo(D-Trp-D-Asp-L-Pro-D-Val-L-Leu))
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
Vehicle Composition: A commonly used vehicle for in vivo administration of BQ-123 is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline[1]
Procedure:
-
Calculate the required concentration of this compound. This will depend on the desired daily dose, the weight of the animal, and the pumping rate of the selected osmotic pump.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Prepare the vehicle solution. In a sterile tube, sequentially add the components of the vehicle in the specified proportions. Ensure the solution is clear after the addition of each component.
-
Dissolve this compound. Add the vehicle to the tube containing this compound. Vortex thoroughly. Sonication is recommended to ensure complete dissolution.[1]
-
Sterile filter the final solution using a 0.22 µm syringe filter before filling the osmotic pumps.
Note on Stability: As with any peptide, the stability of this compound in the prepared vehicle at 37°C (body temperature) for the intended duration of the study should be verified.[7] This can be done by incubating a sample of the formulation at 37°C and analyzing its purity and concentration at various time points.
Osmotic Pump Selection and Filling
Pump Selection: Choose an ALZET® osmotic pump model based on the desired duration of the study and the size of the animal. Ensure the pump's reservoir volume is sufficient for the total volume of this compound solution to be delivered.
Pump Filling:
-
Follow the manufacturer's instructions for filling the osmotic pumps.
-
Use sterile techniques throughout the procedure to prevent contamination.
-
Attach a filling tube to a syringe containing the prepared this compound solution.
-
Insert the filling tube into the pump's opening and slowly inject the solution until the pump is full.
-
Insert the flow moderator into the pump opening.
Surgical Implantation of Osmotic Pumps in Rodents
Pre-operative Procedures:
-
Anesthetize the animal using an appropriate anesthetic agent and protocol.
-
Shave and disinfect the surgical site. The most common site for subcutaneous implantation is the dorsal mid-scapular region.
-
Ensure a sterile surgical field and use autoclaved instruments.
Subcutaneous Implantation Procedure:
-
Make a small incision in the skin at the chosen site.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection. The pocket should be large enough to accommodate the pump without causing tension on the skin.
-
Insert the filled osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery from anesthesia and provide appropriate post-operative care, including analgesia.
Intraperitoneal Implantation Procedure:
-
For larger pumps or when subcutaneous delivery is not suitable, intraperitoneal implantation can be performed.
-
Make a midline abdominal incision through the skin and the linea alba.
-
Carefully insert the filled osmotic pump into the peritoneal cavity.
-
Suture the muscle layer and then the skin incision separately.
-
Provide post-operative care as for subcutaneous implantation.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways related to this compound's mechanism of action.
Caption: ET-1 signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for chronic this compound delivery using osmotic pumps.
References
- 1. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]
- 2. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effects of BQ-123, a selective endothelin ETA receptor antagonist, in spontaneously hypertensive rats treated with DOCA-salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effects of the endothelin receptor antagonist BQ-123 in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzet.com [alzet.com]
- 6. Long-Term Constant Subcutaneous Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzet.com [alzet.com]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BQ-123 TFA in Primary Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-123 is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, a G protein-coupled receptor involved in a myriad of physiological and pathophysiological processes.[1] Endothelin-1 (ET-1), the primary ligand for the ETA receptor, is a powerful vasoconstrictor and mitogen implicated in cardiovascular diseases, cancer, and inflammation. BQ-123, by blocking the binding of ET-1 to the ETA receptor, serves as a critical tool for elucidating the role of this signaling pathway in various cellular functions. These application notes provide detailed protocols for the use of BQ-123 trifluoroacetate (B77799) (TFA) salt in primary cell culture assays, with a focus on vascular smooth muscle cells, cardiomyocytes, and mesangial cells.
Mechanism of Action
The ETA receptor is primarily coupled to Gq/11, Gs, and Gi/o proteins.[2][3] Upon activation by ET-1, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i). DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including vasoconstriction, cell proliferation, and inflammation. BQ-123 competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking these downstream signaling cascades.
Special Considerations for BQ-123 TFA
BQ-123 is often supplied as a trifluoroacetate (TFA) salt, a remnant of the purification process. It is crucial to be aware that TFA itself can exert biological effects, particularly on cell proliferation. Studies have shown that TFA can inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM. Therefore, when conducting proliferation assays, it is imperative to include a vehicle control containing TFA at the same concentration as in the this compound-treated wells to account for any potential effects of the TFA counter-ion. For sensitive applications, conversion of the TFA salt to a hydrochloride or other biologically inert salt may be considered.
Data Presentation
BQ-123 Potency and Efficacy in Primary Cells
| Cell Type | Assay | Parameter | Value | Reference |
| Rat Mesangial Cells | Intracellular Calcium Elevation (ET-1 induced) | Half-maximal Inhibition | 28 nM | [4] |
| Human Pulmonary Artery Smooth Muscle Cells | Cell Proliferation (ET-1 induced) | Threshold Inhibition | 1.5 x 10-7 M | [5] |
| Human Pulmonary Artery Smooth Muscle Cells | Cell Proliferation (ET-1 induced) | Maximal Inhibition | 1.5 x 10-5 M | [5] |
| Porcine Aortic Smooth Muscle Cells | [125I]ET-1 Binding | IC50 | 7.3 nM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is a peptide and should be handled with care. To prepare a stock solution, reconstitute the lyophilized powder in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 1: Isolation and Culture of Primary Vascular Smooth Muscle Cells (VSMCs) from Rodent Aorta
Materials:
-
Rodent (rat or mouse)
-
Collagenase Type II
-
Elastase
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Expose the thoracic and abdominal cavities and carefully dissect the aorta.
-
Place the aorta in ice-cold sterile PBS to remove excess blood.
-
Transfer the aorta to a sterile dish and remove the adventitia and surrounding connective tissue under a dissecting microscope.
-
Cut the aorta into small rings (1-2 mm).
-
Digest the tissue in a solution of collagenase and elastase in DMEM at 37°C for 60-90 minutes with gentle agitation.
-
Neutralize the enzymatic digestion with DMEM containing 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete DMEM (containing 10% FBS and penicillin-streptomycin) and plate in a culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Materials:
-
Primary VSMCs (or other primary cells of interest)
-
Complete culture medium
-
This compound
-
ET-1 (or other mitogen)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (DMSO) and a TFA salt control.
-
Stimulate the cells with a mitogen such as ET-1 (e.g., 10 nM). Include an unstimulated control.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 3: Intracellular Calcium Imaging Assay
Materials:
-
Primary cells cultured on glass coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
ET-1
-
Fluorescence microscope with an imaging system
Procedure:
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes.
-
Mount the coverslip onto the microscope stage.
-
Obtain a baseline fluorescence reading.
-
Pre-treat the cells with the desired concentration of this compound for 5-10 minutes.
-
Stimulate the cells with ET-1 (e.g., 100 nM) and record the changes in fluorescence intensity over time.
-
For Fura-2 AM, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is used to determine the intracellular calcium concentration. For Fluo-4 AM, the change in fluorescence intensity at ~516 nm with excitation at ~494 nm is measured.
Visualizations
Caption: ETA Receptor Signaling Pathway and Point of BQ-123 Inhibition.
Caption: General Experimental Workflow for this compound Assays.
References
- 1. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis After BQ-123 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-123 is a potent and highly selective antagonist of the endothelin-A (ET-A) receptor.[1] The endothelin-1 (B181129) (ET-1) signaling pathway is implicated in a multitude of physiological processes, including vasoconstriction, cell proliferation, and survival.[2][3] Dysregulation of the ET-1 axis has been linked to the progression of various diseases, including cancer, where it can promote tumor growth and resistance to apoptosis.[2][3] BQ-123 TFA, by blocking the ET-A receptor, serves as a valuable tool to investigate the role of this pathway and as a potential therapeutic agent.
Flow cytometry is a powerful and high-throughput technique for single-cell analysis, making it an ideal method to assess the cellular consequences of this compound treatment. These application notes provide detailed protocols for analyzing two key cellular processes affected by ET-A receptor antagonism: apoptosis and cell cycle progression.
Mechanism of Action of this compound
Endothelin-1 (ET-1) exerts its effects by binding to two G protein-coupled receptors: ET-A and ET-B.[2] The binding of ET-1 to the ET-A receptor, predominantly found on vascular smooth muscle cells and many cancer cells, initiates a signaling cascade.[1][4] This cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4] These events, in turn, can activate downstream pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are critical for cell proliferation and survival.[2] this compound selectively binds to and inhibits the ET-A receptor, thereby preventing the downstream signaling initiated by ET-1 and potentially leading to cell cycle arrest and induction of apoptosis.[1]
ET-1 Signaling Pathway and BQ-123 Inhibition.
Data Presentation
The following tables summarize quantitative data from flow cytometry analyses of cells treated with this compound.
Table 1: Induction of Apoptosis in Hypoxia-Induced Cardiomyocytes Treated with BQ-123 for 24 hours
| Treatment Group | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) (%) |
| Hypoxia (Control) | 0 | 42.76 ± 4.44 |
| BQ-123 | 0.04 | 34.00 ± 10.35 |
| BQ-123 | 0.2 | 30.38 ± 8.28 |
| BQ-123 | 1.0 | 22.89 ± 4.19 |
Data adapted from a study on hypoxia-induced apoptosis in neonatal rat cardiomyocytes. The results show a dose-dependent reduction in the percentage of apoptotic cells with BQ-123 treatment.[5][6]
Table 2: Representative Cell Cycle Distribution in a Cancer Cell Line Treated with an ET-A Receptor Antagonist for 48 hours
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.8 |
| ET-A Antagonist | 1 | 68.5 ± 4.2 | 15.1 ± 2.9 | 16.4 ± 2.1 |
| ET-A Antagonist | 10 | 75.3 ± 3.8 | 9.8 ± 1.7 | 14.9 ± 2.5 |
Please note: This table presents illustrative data demonstrating the expected effects of an ET-A receptor antagonist on cell cycle progression, leading to an accumulation of cells in the G0/G1 phase. Specific quantitative data for this compound was not available in the reviewed literature.
Experimental Protocols
Protocol 1: Apoptosis Analysis Using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound by detecting the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.
Apoptosis Analysis Workflow.
Protocol 2: Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing cell cycle distribution in cells treated with this compound based on their DNA content.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel and acquire at least 10,000 events per sample.
Cell Cycle Analysis Workflow.
References
- 1. Stimulation of colorectal cancer cell line growth by ET-1 and its inhibition by ETA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin receptor antagonism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Targeting Endothelin-1 Receptor/β-Arrestin-1 Axis in Ovarian Cancer: From Basic Research to a Therapeutic Approach [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Investigating ETA Receptor Inhibition by BQ-123 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The endothelin-A (ETA) receptor, a G protein-coupled receptor, plays a crucial role in vasoconstriction and cell proliferation upon activation by its ligand, endothelin-1 (B181129) (ET-1).[1][2] Dysregulation of the ET-1/ETA receptor axis is implicated in various cardiovascular diseases, including pulmonary arterial hypertension.[3] BQ-123 is a potent and highly selective antagonist of the ETA receptor, making it an invaluable tool for studying the receptor's physiological and pathological functions.[4][5][6] This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of BQ-123 on ETA receptor signaling.
Mechanism of Action:
BQ-123 is a cyclic pentapeptide that selectively binds to the ETA receptor, preventing the binding of endothelin-1 and subsequent downstream signaling.[4][6] The ETA receptor primarily couples to Gq and Gs proteins, which in turn activate phospholipase C (PLC).[7] This activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. These signaling events can trigger a variety of cellular responses, including smooth muscle contraction and cell growth. BQ-123 effectively blocks these downstream effects by competitively inhibiting the initial receptor activation.
Signaling Pathway of ETA Receptor and Inhibition by BQ-123
Caption: ETA receptor signaling cascade and the inhibitory point of BQ-123.
Experimental Protocols
This section outlines a detailed protocol for performing Western blot analysis to assess the inhibition of ETA receptor signaling by BQ-123. This can be evaluated by measuring the expression or phosphorylation status of downstream target proteins.
Materials and Reagents:
-
Cells or tissues expressing the ETA receptor (e.g., vascular smooth muscle cells).
-
BQ-123 (selective ETA receptor antagonist).
-
Endothelin-1 (ET-1, ETA receptor agonist).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8][9]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).[9]
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-ETA receptor, anti-phospho-STAT6, anti-α-SMA, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of ETA receptor inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express the ETA receptor (e.g., human pulmonary artery smooth muscle cells) to approximately 80-90% confluency.
-
Serum-starve the cells for 24 hours if necessary to reduce basal signaling.
-
Pre-incubate the cells with the desired concentration of BQ-123 for 1-2 hours. A typical concentration range is 1-10 µM.[10][11]
-
Stimulate the cells with Endothelin-1 (e.g., 100 nM) for the desired time period (e.g., 15-30 minutes for phosphorylation events, longer for protein expression changes).[12] Include appropriate controls (untreated, ET-1 alone, BQ-123 alone).
-
-
Sample Preparation (Lysis):
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[9][13]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8][9]
-
Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-cooled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Denaturation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the protein samples to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions for primary antibodies are typically 1:1000.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to account for loading differences.
-
Data Presentation
Quantitative data from Western blot analysis can be summarized in a table to facilitate comparison between different treatment groups.
Table 1: Effect of BQ-123 on ET-1-Induced Protein Expression/Phosphorylation
| Treatment Group | Target Protein (e.g., p-STAT6) Relative Density (Normalized to Loading Control) | Fold Change vs. Control |
| Control (Untreated) | 1.00 ± 0.12 | 1.0 |
| ET-1 (100 nM) | 3.50 ± 0.45 | 3.5 |
| BQ-123 (1 µM) | 1.10 ± 0.15 | 1.1 |
| ET-1 (100 nM) + BQ-123 (1 µM) | 1.25 ± 0.20 | 1.25 |
Data are representative and should be replaced with experimental results. Values are presented as mean ± SEM.
Table 2: BQ-123 Antagonist Activity
| Receptor | BQ-123 Ki (nM) | BQ-123 IC50 (nM) | Reference |
| ETA | 1.4 - 25 | 7.3 | [4][5] |
| ETB | 1500 | - | [4] |
Troubleshooting and Considerations:
-
Antibody Selection: Use antibodies validated for Western blotting. The ETA receptor is expected to appear as a band of approximately 46-50 kDa.[1][2]
-
Phosphorylation Studies: For detecting phosphorylated proteins, ensure that phosphatase inhibitors are included in the lysis buffer and BSA is used as the blocking agent, as milk contains phosphoproteins that can increase background.
-
Loading Controls: Always use a loading control to ensure equal protein loading between lanes.
-
Dose-Response and Time-Course Experiments: It is advisable to perform dose-response experiments for BQ-123 and time-course experiments for ET-1 stimulation to determine optimal experimental conditions.
References
- 1. Endothelin A Receptor Polyclonal Antibody (PA3-065) [thermofisher.com]
- 2. Anti-Endothelin A Receptor/ET-A antibody (ab117521) | Abcam [abcam.com]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BQ-123 - Wikipedia [en.wikipedia.org]
- 7. 7tmantibodies.com [7tmantibodies.com]
- 8. Frontiers | Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation [frontiersin.org]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. ETA and ETB receptors are expressed in vascular adventitial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. molbiolcell.org [molbiolcell.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
BQ-123 TFA not dissolving properly what to do
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BQ-123 TFA.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is known to have poor solubility in aqueous solutions. This is a common issue with hydrophobic peptides. It is recommended to first dissolve the peptide in an organic solvent before diluting it into your aqueous experimental buffer.
Q2: What are the recommended solvents for dissolving this compound?
A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended.[1] Gentle vortexing or sonication can aid in dissolution.[1][2] Avoid vigorous shaking, as it may lead to aggregation.[2]
Q3: How does the trifluoroacetate (B77799) (TFA) salt form affect the solubility and my experiments?
A3: BQ-123 is often supplied as a TFA salt, a common result of the peptide purification process.[2][3] Residual TFA can make your solution acidic, which can affect the solubility of the peptide and may interfere with biological assays.[2][4] If your experiment is sensitive to low pH or the presence of TFA, consider performing a salt exchange.
Q4: How can I perform a TFA salt exchange?
A4: A common method to exchange the TFA counter-ion is to replace it with a more biologically compatible one, such as hydrochloride or acetate.[3][5] This can be achieved by dissolving the peptide in a solution of the new acid (e.g., 100 mM HCl), followed by lyophilization.[6][7][8] This process may need to be repeated to ensure complete exchange.[7] Anion exchange chromatography can also be used for this purpose.[5][6]
Troubleshooting Guide: Dissolving this compound
If you are experiencing difficulty dissolving your this compound, follow these systematic steps:
-
Small-Scale Solubility Test: Before dissolving your entire sample, perform a small-scale test to find the optimal solvent.[2]
-
Start with an Organic Solvent: Do not attempt to dissolve this compound directly in an aqueous buffer. Use a small amount of DMSO or ethanol first.
-
Use Gentle Agitation: After adding the solvent, gentle vortexing or sonication can help to break up any aggregates and facilitate dissolution.[2]
-
Serial Dilution: Once the peptide is dissolved in the organic solvent, you can slowly add this stock solution to your aqueous buffer with gentle mixing. Add the concentrated peptide solution dropwise to the stirring aqueous buffer.
-
Consider pH Adjustment: The pH of the final solution can impact solubility. Based on the amino acid sequence, adjusting the pH of your buffer might be beneficial. For basic peptides (net positive charge), a slightly acidic solution may help. For acidic peptides (net negative charge), a slightly basic solution may be better.[9]
-
For In Vivo Experiments: A specific formulation for in vivo use involves dissolving this compound in a mixture of DMSO, PEG300, Tween 80, and saline.[1]
Data Presentation
This compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 93 mg/mL (152.28 mM)[1] | Sonication is recommended. |
| Ethanol | 12 mg/mL (19.65 mM)[1] | Sonication is recommended. |
| Water | Insoluble or slightly soluble | |
| In Vivo Formulation | 5 mg/mL (8.19 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1] |
Experimental Protocols
Cell Proliferation Assay Using this compound
This protocol is a representative method for assessing the effect of BQ-123 on endothelin-1 (B181129) (ET-1) induced cell proliferation, for example, in human pulmonary artery smooth muscle cells.[10]
Materials:
-
Human pulmonary artery smooth muscle cells (HPASMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Endothelin-1 (ET-1)
-
This compound
-
DMSO
-
Cell counting solution (e.g., Trypan Blue)
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed HPASMCs in 96-well plates at a density that allows for growth over the experimental period. Allow cells to adhere overnight in a complete culture medium.
-
Serum Starvation: To synchronize the cells in a quiescent state, wash the cells with serum-free medium and then incubate them in a serum-free or low-serum (e.g., 0.3%) medium for 24-48 hours.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock.
-
Treatment:
-
Pre-treat the cells with various concentrations of BQ-123 by adding the antagonist to the wells. The final DMSO concentration should be kept constant across all wells and should be non-toxic to the cells (typically ≤ 0.1%).
-
Incubate for a sufficient time (e.g., 30-60 minutes) to allow for receptor binding.
-
Add ET-1 to the wells to stimulate cell proliferation. Include control wells with no ET-1, ET-1 alone, and BQ-123 alone.
-
-
Incubation: Incubate the cells for the desired period to observe proliferation (e.g., 3 days).[10]
-
Cell Counting:
-
At the end of the incubation period, wash the cells with PBS.
-
Trypsinize the cells to detach them from the plate.
-
Resuspend the cells in a known volume of medium.
-
Mix an aliquot of the cell suspension with Trypan Blue and count the viable cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of BQ-123 compared to the ET-1 stimulated control.
Mandatory Visualization
Endothelin-1 Signaling Pathway and BQ-123 Inhibition
The following diagram illustrates the signaling pathway initiated by Endothelin-1 (ET-1) binding to its ETA receptor, leading to downstream cellular responses. BQ-123, as a selective ETA receptor antagonist, blocks this pathway.
Caption: ET-1 signaling via the ETA receptor and its inhibition by BQ-123.
Experimental Workflow for this compound Solubility Troubleshooting
This diagram outlines the logical steps to troubleshoot solubility issues with this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. scribd.com [scribd.com]
- 9. lifetein.com [lifetein.com]
- 10. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BQ-123 TFA in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with BQ-123 trifluoroacetate (B77799) (TFA) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is BQ-123 and how does it work?
BQ-123 is a selective antagonist of the endothelin A (ET-A) receptor.[1] It is a cyclic pentapeptide that competitively binds to the ET-A receptor, preventing the binding of endothelin-1 (B181129) (ET-1) and thereby inhibiting its downstream effects.[1][2] ET-1 signaling through the ET-A receptor is known to mediate processes such as vasoconstriction, cell proliferation, and inflammation.[3]
Q2: What are the common applications of BQ-123 in cell assays?
BQ-123 is frequently used in a variety of in vitro cell-based assays to investigate the role of the ET-A receptor in physiological and pathological processes. Common applications include:
-
Cell Proliferation Assays: To determine the effect of ET-A receptor blockade on the growth of various cell types, including smooth muscle cells and cancer cells.[4][5]
-
Calcium Mobilization Assays: To study the inhibition of ET-1-induced intracellular calcium release, a key signaling event downstream of ET-A receptor activation.[6][7]
-
Vasoconstriction/Vasodilation Assays: Using primary cells like smooth muscle cells to study the effect of ET-A receptor antagonism on vascular tone.
-
Receptor Binding Assays: To characterize the binding affinity and selectivity of BQ-123 for the ET-A receptor.[8][9]
Q3: How should I prepare and store BQ-123 TFA stock solutions?
Proper preparation and storage of this compound are critical for consistent experimental outcomes. Refer to the manufacturer's instructions for specific details. As a general guideline:
-
Solubility: this compound is typically soluble in aqueous solutions, but solubility can be limited. For higher concentrations, organic solvents like DMSO may be required.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., sterile water or DMSO). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability. Once thawed for use, it is advisable to use the aliquot promptly and avoid repeated warming and cooling.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Proliferation Assay Results
Possible Cause 1: Suboptimal BQ-123 Concentration The effective concentration of BQ-123 can vary significantly between cell lines. A concentration that is too low will not elicit a response, while a concentration that is too high may lead to off-target effects.[10][11]
-
Solution: Perform a dose-response experiment to determine the optimal concentration range of BQ-123 for your specific cell line and experimental conditions. Start with a broad range of concentrations and narrow it down to identify the IC50 (half-maximal inhibitory concentration).
Possible Cause 2: Interference from Serum Components Serum is a common component of cell culture media and contains various growth factors and peptides that can interfere with the activity of BQ-123 or the ET-1 signaling pathway.
-
Solution: If experimentally feasible, perform the assay in serum-free or low-serum media. If serum is required for cell viability, ensure that the serum concentration is consistent across all experiments and consider its potential impact on the results.[4]
Possible Cause 3: Cell Line-Specific Differences in Receptor Expression Different cell lines express varying levels of ET-A and ET-B receptors. The observed effect of BQ-123 will depend on the relative expression of these receptors.
-
Solution: Characterize the endothelin receptor expression profile of your cell line using techniques like qPCR, Western blot, or receptor binding assays. This will help in interpreting the results and selecting the appropriate cell model.
Issue 2: Inconsistent or Noisy Data in Calcium Mobilization Assays
Possible Cause 1: Receptor Desensitization or Internalization Prolonged or repeated exposure of cells to ET-1 can lead to the desensitization and internalization of the ET-A receptor, resulting in a diminished response to subsequent stimulation.[12][13][14]
-
Solution: Minimize the pre-incubation time with ET-1. Ensure that cells are not overly stimulated before the addition of BQ-123 and subsequent measurement. Consider performing a time-course experiment to determine the optimal stimulation time.
Possible Cause 2: Issues with Calcium Indicator Dye Loading Inconsistent loading of calcium-sensitive dyes (e.g., Fluo-4 AM, Fura-2 AM) can lead to high background fluorescence and variability in the measured signal.
-
Solution: Optimize the dye loading protocol by adjusting the dye concentration, incubation time, and temperature. Ensure that cells are washed thoroughly to remove any extracellular dye. The use of a no-wash protocol might also be considered to reduce cell perturbation.[15][16]
Possible Cause 3: Importance of a Vehicle Control The solvent used to dissolve BQ-123 (e.g., DMSO) can have its own effects on cell signaling and viability, potentially confounding the results.
-
Solution: Always include a vehicle control in your experiments.[17] This consists of treating the cells with the same concentration of the solvent used to dissolve BQ-123, allowing you to subtract any solvent-induced effects from your results.
Data Summary
The following tables summarize key quantitative data for BQ-123 from various studies.
Table 1: BQ-123 Inhibitory Concentrations in Different Assays
| Assay Type | Cell Line / System | IC50 / Effective Concentration | Reference |
| ET-A Receptor Binding | Porcine Aortic Smooth Muscle | Ki = 1.4 nM | |
| ET-B Receptor Binding | Porcine Cerebellum | Ki = 1500 nM | |
| ET-1 Induced Calcium Mobilization | Cultured Rat Mesangial Cells | IC50 = 28 nM | [6] |
| ET-1 Induced Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells | Threshold: 1.5 x 10-7 M, Maximal: 1.5 x 10-5 M | [4] |
| Inhibition of ET-1 Induced Vasoconstriction | Healthy Men (in vivo) | Abolished at 1000 nmol min-1 infusion | [18] |
Experimental Protocols
Protocol 1: ET-1 Induced Calcium Mobilization Assay
This protocol provides a general framework for measuring the inhibitory effect of BQ-123 on ET-1-induced calcium mobilization.
-
Cell Preparation:
-
Seed cells (e.g., HEK293 expressing ET-A receptor, or a relevant primary cell line) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and a fixed concentration of ET-1 in the assay buffer.
-
Using a fluorescence plate reader with automated injection capabilities, add the BQ-123 dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Inject the ET-1 solution into the wells and immediately begin recording the fluorescence intensity over time.
-
Include appropriate controls: vehicle control (solvent only), positive control (ET-1 only), and negative control (no stimulation).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the positive control (ET-1 only) and plot the response as a function of BQ-123 concentration to determine the IC50 value.
-
Protocol 2: BQ-123 Inhibition of Cell Proliferation
This protocol outlines a general method for assessing the effect of BQ-123 on ET-1-induced cell proliferation.
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate at a low density.
-
After cell adherence, wash the cells and replace the growth medium with serum-free or low-serum medium for 24 hours to synchronize the cell cycle.
-
-
Treatment:
-
Prepare various concentrations of this compound and a fixed concentration of ET-1 in the serum-free/low-serum medium.
-
Add the different treatments to the wells. Include controls such as vehicle, ET-1 alone, and BQ-123 alone.
-
-
Incubation:
-
Incubate the plate for a period appropriate for cell proliferation (e.g., 24-72 hours).
-
-
Proliferation Assessment:
-
Quantify cell proliferation using a suitable method, such as:
-
MTS/MTT assay: Measures metabolic activity.
-
BrdU incorporation assay: Measures DNA synthesis.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Normalize the proliferation data to the vehicle control.
-
Plot the cell proliferation against the concentration of BQ-123 to evaluate its inhibitory effect.
-
Visualizations
Caption: ET-A Receptor Signaling Pathway and Point of BQ-123 Inhibition.
Caption: A logical workflow for troubleshooting inconsistent BQ-123 results.
References
- 1. bu.edu [bu.edu]
- 2. Competitive and non competitive interactions of BQ-123 with endothelin ETA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BQ-123 inhibits both endothelin 1 and endothelin 3 mediated C6 rat glioma cell proliferation suggesting an atypical endothelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin-1 and endothelin-3 stimulate calcium mobilization by different mechanisms in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of L-type Ca2+ current by the endothelin receptor A-selective antagonist, BQ-123 in ventricular cardiomyocytes isolated from the rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desensitization and Internalization of Endothelin Receptor A: IMPACT OF G PROTEIN-COUPLED RECEPTOR KINASE 2 (GRK2)-MEDIATED PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internalization of type-A endothelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Desensitization of human endothelin A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of BQ-123 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BQ-123 TFA, a selective endothelin A (ETA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
BQ-123 is a potent and highly selective competitive antagonist of the endothelin A (ETA) receptor.[1][2] It functions by blocking the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways.[3][4] This blockade prevents physiological responses mediated by ETA receptor activation, such as vasoconstriction and cell proliferation.[2][4]
Q2: How selective is BQ-123 for the ETA receptor over the ETB receptor?
BQ-123 exhibits a very high degree of selectivity for the ETA receptor. Studies have shown that its affinity for the ETA receptor is approximately 1000-fold higher than for the ETB receptor. This selectivity is crucial for isolating the effects of ETA receptor blockade in experimental systems.
Quantitative Data: Receptor Selectivity of BQ-123
| Parameter | ETA Receptor | ETB Receptor | Selectivity (ETB/ETA) | Reference |
| Ki | 1.4 nM | 1500 nM | ~1071-fold | |
| IC50 | 7.3 nM | 18,000 nM (18 µM) | ~2465-fold | [5] |
Q3: Are there any known off-target effects of this compound?
While BQ-123 is highly selective for the ETA receptor over the ETB receptor, researchers should be aware of its potential to modulate immune responses, which may be considered an off-target or unintended effect depending on the experimental context.
-
Immunomodulation: BQ-123 has been shown to activate polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) through an IL-13/STAT6/Arg1 signaling pathway.[6][7][8] This can lead to anti-inflammatory effects in various models.[6][7][8] Additionally, BQ-123 can inhibit the function of type 2 innate lymphoid cells (ILC2s), which also contributes to its anti-inflammatory properties.[9]
-
Sodium Ion Binding: BQ-123 is a cyclic pentapeptide that can bind to sodium ions. This property has been suggested to play a role in its effectiveness in reversing ischemia-induced acute renal failure, potentially by increasing sodium ion reabsorption in proximal tubule cells.[10]
Q4: Can this compound be used to study ET-1-mediated cell proliferation?
Yes, BQ-123 is an effective tool for studying ET-1-mediated mitogenesis. It has been demonstrated to inhibit ET-1-induced proliferation of various cell types, including vascular smooth muscle cells and human pulmonary artery smooth muscle cells.[3][4] In some cellular systems like C6 rat glioma cells, BQ-123 has been observed to inhibit proliferation mediated by both ET-1 and ET-3, suggesting the presence of an atypical endothelin receptor.[11]
Q5: What are some important considerations for in vivo studies with this compound?
For in vivo experiments, it is important to consider the route of administration and the potential systemic effects of BQ-123. For instance, intravenous administration of BQ-123 has been shown to lower blood pressure in hypertensive rat models.[1] However, its ability to cross the blood-brain barrier is limited, which may necessitate direct administration into the central nervous system for neurological studies.
Troubleshooting Guides
Problem: Unexpected anti-inflammatory effects observed in my experiment.
-
Possible Cause: Your experimental model may be sensitive to the immunomodulatory properties of BQ-123. The observed anti-inflammatory effects could be due to the activation of PMN-MDSCs or the inhibition of ILC2s, rather than solely ETA receptor blockade.[6][7][9]
-
Troubleshooting Steps:
-
Review Literature: Investigate whether your cell types or animal models are known to be influenced by the immune-modulating pathways affected by BQ-123.
-
Control Experiments: Include control groups to assess the baseline inflammatory state and the effect of the vehicle. Consider using an alternative ETA antagonist with a different chemical structure if available.
-
Immune Cell Profiling: If feasible, perform flow cytometry or other immune cell characterization techniques to determine if there are changes in PMN-MDSC or ILC2 populations in your experimental groups treated with BQ-123.
-
Problem: this compound does not inhibit the effects of ET-3 in my cell line.
-
Possible Cause: This is the expected outcome in most systems where ET-3 signals primarily through the ETB receptor. BQ-123's high selectivity for the ETA receptor means it will have minimal impact on ETB-mediated signaling.[5]
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of ETA and ETB receptors in your cell line using techniques like qPCR, Western blot, or receptor binding assays.
-
Use an ETB-selective Antagonist: To confirm ETB-mediated signaling, use a selective ETB receptor antagonist in parallel with BQ-123.
-
Consider Atypical Receptors: In some specific cell types, such as C6 glioma cells, BQ-123 has been shown to inhibit ET-3-mediated effects, suggesting the presence of an atypical endothelin receptor.[11]
-
Experimental Protocols
Protocol 1: In Vitro Assessment of ETA Receptor Antagonism
This protocol provides a general workflow for determining the potency of BQ-123 in inhibiting ET-1-induced cellular responses, such as calcium mobilization or cell proliferation.
-
Cell Culture: Plate cells expressing ETA receptors at an appropriate density in a suitable multi-well plate format.
-
Serum Starvation (for proliferation assays): To synchronize the cell cycle, serum-starve the cells for 24 hours prior to the experiment.
-
Pre-incubation with BQ-123: Add varying concentrations of this compound to the wells and incubate for 30-60 minutes.
-
Stimulation with ET-1: Add a fixed concentration of ET-1 (typically at its EC50 or EC80) to the wells.
-
Assay Measurement:
-
Calcium Mobilization: Measure the intracellular calcium concentration using a fluorescent calcium indicator and a plate reader.
-
Proliferation: After 24-72 hours of incubation, assess cell proliferation using methods such as [3H]-thymidine incorporation, MTT assay, or cell counting.
-
-
Data Analysis: Plot the response as a function of the BQ-123 concentration and calculate the IC50 value.
Protocol 2: Troubleshooting Unexpected Results
This workflow can help identify the cause of unexpected experimental outcomes when using BQ-123.
Caption: Troubleshooting workflow for unexpected this compound results.
Signaling Pathways
ETA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by endothelin-1 (ET-1) binding to the ETA receptor, and the point of inhibition by BQ-123.
Caption: ETA receptor signaling and this compound inhibition point.
References
- 1. This compound | Endothelin A Receptor Antagonist | MedChemExpress [medchemexpress.eu]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel ETA antagonist (BQ-123) inhibits endothelin-1-induced phosphoinositide breakdown and DNA synthesis in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation [frontiersin.org]
- 7. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Endothelin-A Receptor Antagonist Alleviates Allergic Airway Inflammation via the Inhibition of ILC2 Function [frontiersin.org]
- 10. BQ-123 - Wikipedia [en.wikipedia.org]
- 11. BQ-123 inhibits both endothelin 1 and endothelin 3 mediated C6 rat glioma cell proliferation suggesting an atypical endothelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of TFA Counterion on B-Q123 Biological Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of the trifluoroacetic acid (TFA) counterion on the biological activity of BQ-123, a selective endothelin A (ETA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my BQ-123 sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification (e.g., reversed-phase HPLC) of peptides like BQ-123.[1][2] During these procedures, the positively charged amino groups on the BQ-123 peptide can form an ionic association with the negatively charged trifluoroacetate (B77799) anion. While the manufacturing process removes excess TFA, the ionically bound TFA can remain, resulting in the peptide being supplied as a TFA salt.[1]
Q2: How can the TFA counterion potentially affect the biological activity of BQ-123?
A2: The TFA counterion can have unintended and sometimes unpredictable effects on the biological activity of peptides.[1] Research on various peptides has shown that TFA can, in some instances, inhibit cell proliferation at concentrations as low as 10 nM, while in other cases, it may promote cell growth at higher concentrations.[1] For an ETA receptor antagonist like BQ-123, the presence of TFA could potentially lead to an underestimation or overestimation of its antagonistic potency or introduce non-specific effects in cellular assays.
Q3: My experimental results with different batches of BQ-123 are inconsistent. Could the TFA counterion be a contributing factor?
A3: Yes, batch-to-batch variability in TFA content can be a source of inconsistent experimental results.[1] The amount of residual TFA can differ between synthesis and purification runs, leading to variations in the net peptide content and the overall biological effect of your BQ-123 sample.
Q4: Can the TFA counterion interfere with my experimental assays beyond direct biological effects?
A4: Yes, TFA can interfere with certain analytical techniques. For example, in Fourier-transform infrared (FTIR) spectroscopy, TFA has a strong absorbance band that can overlap with the amide I band of peptides, which could complicate structural analysis. It is also important to consider that the TFA salt form may influence the solubility and stability of the peptide.[3]
Troubleshooting Guide
| Problem | Potential Cause Related to TFA Counterion | Suggested Solution |
| Observed BQ-123 activity is lower or higher than expected. | The TFA counterion may be interfering with the biological assay, either by directly affecting the cells or by altering the conformation and activity of BQ-123.[1] | 1. Verify the net peptide content of your sample to ensure accurate dosing.2. Consider performing a counterion exchange to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate.[2]3. As a control, test the effect of TFA alone on your assay system at concentrations equivalent to what might be present in your BQ-123 sample. |
| Poor reproducibility of results between different experimental runs or different batches of BQ-123. | Inconsistent aliquoting or storage of the peptide can lead to varying effective concentrations. Additionally, batch-to-batch differences in TFA content can contribute to this issue. | 1. Ensure proper aliquoting and storage of the peptide to avoid repeated freeze-thaw cycles.2. If using a new batch of BQ-123, consider performing a bridging study to compare its activity with the previous batch.3. For critical experiments, consider standardizing the counterion form of the peptide across all batches, for example, by performing a counterion exchange on all batches before use. |
| Unexpected or off-target effects observed in cell-based assays. | The TFA counterion itself may be exerting a biological effect on the cells, independent of BQ-123's activity on the ETA receptor.[1] | 1. Perform a literature search to see if your specific cell line is known to be sensitive to TFA.2. Run a control experiment with TFA alone to assess its impact on your cells under the same experimental conditions. |
Experimental Protocols
Counterion Exchange Protocol: TFA to Hydrochloride (HCl)
This protocol provides a general method for exchanging the TFA counterion for the more biologically benign hydrochloride counterion.
Materials:
-
BQ-123 (TFA salt)
-
100 mM Hydrochloric acid (HCl) solution
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the BQ-123 peptide in 100 mM HCl.
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Freeze the solution rapidly using liquid nitrogen.
-
Lyophilize the frozen solution until the peptide is a dry powder. This will yield the peptide hydrochloride salt.
Note: This is a general guideline. The optimal conditions may vary depending on the specific properties of the peptide.
Visualizations
BQ-123 Signaling Pathway
Caption: BQ-123 competitively antagonizes the ETA receptor, blocking downstream signaling.
Experimental Workflow for Troubleshooting Counterion Effects
Caption: A systematic workflow to investigate and mitigate potential TFA counterion effects.
References
BQ-123 TFA stability in cell culture media over time
Welcome to the technical support center for BQ-123 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is BQ-123 and how does it work?
BQ-123 is a selective antagonist of the endothelin A (ETA) receptor.[1][2][3] It is a cyclic peptide that competitively binds to the ETA receptor, blocking the downstream signaling pathways typically initiated by endothelin-1 (B181129) (ET-1).[1][2] This inhibition prevents physiological responses such as vasoconstriction and cell proliferation.[4][5]
Q2: What is the significance of the TFA counter-ion?
Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides like BQ-123 and remains associated with the peptide as a counter-ion. While generally not problematic, residual TFA at high concentrations can potentially affect cell viability and experimental results. It is crucial to ensure that the final concentration of TFA in your cell culture medium is negligible and does not interfere with your assay.
Q3: How should I dissolve and store this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) at a high concentration.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What is the expected stability of BQ-123 in cell culture media?
As a cyclic peptide, BQ-123 is generally more resistant to degradation by proteases compared to linear peptides.[6][7][8] However, its stability in cell culture media can be influenced by factors such as the type of medium, serum content, pH, temperature, and the presence of proteases secreted by the cells. For long-term experiments, it is advisable to periodically replenish the medium containing BQ-123 to maintain a consistent effective concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of BQ-123 | 1. Peptide Degradation: BQ-123 may have degraded in the cell culture medium over the course of the experiment. 2. Incorrect Concentration: Errors in calculating the final concentration or issues with the initial stock solution. 3. Cellular Resistance: The cell line may have low expression of the ETA receptor or utilize alternative signaling pathways. | 1. Perform a stability study to determine the half-life of BQ-123 in your specific experimental conditions (see Experimental Protocols). Replenish the media with fresh BQ-123 at appropriate intervals. 2. Verify the concentration of your stock solution and recalculate dilutions. If possible, confirm the peptide concentration using a quantitative amino acid analysis. 3. Confirm ETA receptor expression in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to respond to BQ-123. |
| Cell Toxicity or Death | 1. High TFA Concentration: The trifluoroacetate (B77799) (TFA) counter-ion present in the peptide preparation may be toxic to cells at high concentrations. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve BQ-123 may be too high. 3. Peptide Aggregation: High concentrations of the peptide may lead to aggregation, which can be cytotoxic. | 1. Ensure the final concentration of TFA in the culture medium is minimal. If necessary, perform a TFA salt exchange. 2. Ensure the final concentration of the solvent in the cell culture is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control. 3. Prepare fresh dilutions of BQ-123 for each experiment and visually inspect for any precipitation. If aggregation is suspected, try dissolving the peptide in a different solvent or at a lower concentration. |
| Variability Between Experiments | 1. Inconsistent Peptide Handling: Differences in storage, freeze-thaw cycles, or dilution preparation. 2. Variations in Cell Culture Conditions: Changes in cell passage number, confluency, or media composition. | 1. Adhere to a strict protocol for peptide storage and handling. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
Data Presentation
The following table presents hypothetical stability data for this compound in two common cell culture media at 37°C. This data is for illustrative purposes and actual stability should be determined experimentally.
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100% | 100% |
| 8 | 95% | 92% |
| 24 | 85% | 80% |
| 48 | 70% | 65% |
| 72 | 55% | 50% |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid)
-
Centrifuge
Procedure:
-
Preparation of BQ-123 Solution: Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Incubation: Aliquot the BQ-123 solution into several sterile tubes. Place the tubes in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Protein Precipitation: To stop enzymatic degradation and precipitate proteins, add three volumes of ice-cold acetonitrile to the sample. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the remaining BQ-123.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system with a C18 column. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Quantification: The amount of intact BQ-123 is determined by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Calculate the percentage of BQ-123 remaining at each time point relative to the 0-hour time point. Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Signaling Pathway of Endothelin A (ETA) Receptor and Inhibition by BQ-123
Caption: ETA receptor signaling and BQ-123 inhibition.
Experimental Workflow for BQ-123 Stability Assessment
Caption: Workflow for BQ-123 stability analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic Peptides for Lead Optimization - Peptide CRO - Creative Peptides [creative-peptides.com]
Technical Support Center: BQ-123 TFA In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective endothelin A (ET-A) receptor antagonist, BQ-123 TFA, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is BQ-123 and how does it work?
BQ-123 is a potent and selective antagonist of the endothelin-A (ET-A) receptor.[1][2] It is a cyclic pentapeptide that blocks the binding of endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor, to the ET-A receptor.[1] By inhibiting this interaction, BQ-123 prevents the downstream signaling that leads to vasoconstriction and cell proliferation.[3][4]
Q2: What is the significance of the "TFA" in this compound?
TFA stands for trifluoroacetic acid. It is a counter-ion that is often used during the synthesis and purification of peptides.[5][6] While efforts are made to remove excess TFA, residual amounts may remain as salts with the peptide.[5] It is important to be aware of the potential for TFA to influence experimental results, as it can affect cell growth and other biological assays.[5][7]
Troubleshooting Guide
Formulation and Administration Issues
Q3: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
BQ-123 has poor solubility in aqueous solutions.[8] Direct dissolution in physiological buffers like PBS will likely result in precipitation.
-
Recommended Solution: First, dissolve the this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. Subsequently, this stock solution can be serially diluted into your aqueous experimental buffer to the final desired concentration. Always add the stock solution to the buffer while vortexing to ensure rapid and even dispersion.
Q4: I observed precipitation after diluting my this compound stock solution in my final injection buffer. How can I prevent this?
This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of the peptide.
-
Troubleshooting Steps:
-
Increase the percentage of organic solvent: If your experimental protocol allows, slightly increasing the final concentration of DMSO or ethanol in your injection vehicle may help.
-
Use a co-solvent system: A formulation containing a mixture of solvents can improve solubility. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for other peptides.[3]
-
Sonication: Brief sonication of the final solution can help to dissolve small aggregates.
-
Prepare fresh daily: Due to potential stability issues in aqueous solutions, it is best to prepare the final injection solution fresh on the day of the experiment.
-
Q5: What are the recommended routes of administration for this compound in rodents?
The most commonly reported routes of administration for BQ-123 in in vivo studies are intravenous (IV) and intraperitoneal (IP).[3] The choice of administration route will depend on the specific aims of your experiment.
In Vivo Complications and Unexpected Results
Q6: I administered this compound and observed an unexpected change in the animal's blood pressure and heart rate. Is this normal?
Yes, these effects are consistent with the known pharmacological action of BQ-123. As an ET-A receptor antagonist, BQ-123 can cause a decrease in diastolic blood pressure and a corresponding increase in heart rate.[9] The magnitude of these effects will depend on the dose administered.
Q7: My in vivo experiment is showing high variability between animals. What could be the cause?
High variability can stem from several factors:
-
Inconsistent Administration: Ensure that your injection technique is consistent for all animals. For IV injections, confirm proper placement in the vein to avoid subcutaneous leakage. For IP injections, ensure the injection is in the peritoneal cavity and not into an organ.
-
Formulation Issues: Inconsistent solubility or aggregation of this compound in your injection vehicle can lead to variable dosing. Ensure your formulation is homogenous and prepared consistently.
-
TFA Interference: The trifluoroacetate (B77799) counter-ion has been shown to have biological effects of its own, potentially contributing to variability.[5][7] If high variability persists, consider exchanging the TFA for a different counter-ion like hydrochloride or acetate (B1210297).[6]
Q8: I am concerned about potential hemolysis with my this compound solution. How can I assess this?
While TFA salts of some peptides have been shown to have lower hemolytic activity compared to acetate salts, it is good practice to assess the hemolytic potential of your final formulation, especially if it contains co-solvents.[7]
-
Recommendation: A simple in vitro hemolysis assay using red blood cells can be performed to determine if your this compound formulation is causing red blood cell lysis.
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| Water | Soluble to 0.40 mg/ml | [2] |
| DMSO | 100 mg/mL (163.74 mM) | [3] |
Table 2: In Vivo Dosing Examples of BQ-123
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Rats | 1 mg/kg | Intravenous (i.v.) | Amelioration of myocardial ischemic-reperfusion injury | [3] |
| Rats | 3 mg/kg | Intravenous (i.v.) | Impediment of seizure formation and spread | [3] |
| Pregnant Mice | 6.7 mg/kg | Intraperitoneal (i.p.) | Prevention of LPS-induced preterm birth | [3] |
| Healthy Humans | 0.1, 0.2, and 0.3 mg/kg | Intravenous (i.v.) infusion for 1h | Increased renal sodium excretion, decreased diastolic BP, increased heart rate | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the peptide is completely dissolved.
-
-
Prepare Final Injection Solution (Example for a 1 mg/kg dose in a 25g mouse):
-
Target dose: 1 mg/kg = 0.025 mg for a 25g mouse.
-
If the stock solution is 10 mg/mL, you will need 2.5 µL of the stock.
-
For an injection volume of 100 µL, you will need to dilute the 2.5 µL of stock solution in 97.5 µL of sterile saline or PBS.
-
Crucially: Add the 2.5 µL of the DMSO stock solution to the 97.5 µL of saline/PBS while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide (Q4).
-
Prepare this final solution fresh before each experiment.
-
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
-
Animal Preparation:
-
Warm the mouse under a heat lamp or by placing the cage on a warming pad to dilate the tail veins. This is a critical step for successful injection.
-
Place the mouse in a suitable restraint device to secure the animal and provide access to the tail.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Using a new, sterile insulin (B600854) syringe (e.g., 27-30 gauge), draw up the prepared this compound solution, ensuring there are no air bubbles.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, you may see a small flash of blood in the hub of the needle, and you should feel no resistance when slowly injecting the solution.
-
Inject the solution slowly and steadily.
-
If you see a "bleb" form under the skin or feel resistance, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the tail.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck with your thumb and forefinger.
-
Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards.
-
-
Injection Procedure:
-
Using a new, sterile syringe and needle (e.g., 25-27 gauge), draw up the prepared this compound solution.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[10][11]
-
Insert the needle, bevel up, at a 10-20 degree angle.
-
Gently aspirate to ensure you have not entered a blood vessel or organ. If you draw back blood or any colored fluid, withdraw the needle and re-inject at a different site with a fresh needle and syringe.
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
Caption: this compound blocks ET-1 binding to the ET-A receptor, inhibiting the Gq-PLC signaling cascade.
Caption: A logical workflow for troubleshooting common issues with this compound in vivo delivery.
References
- 1. BQ-123 - Wikipedia [en.wikipedia.org]
- 2. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of BQ-123, an endothelin antagonist, on renal hemodynamics, tubular function, vasoactive hormones, and blood pressure in healthy humans: a dose response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Optimizing BQ-123 TFA for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of BQ-123, a selective endothelin A (ETA) receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments, with a specific focus on the implications of trifluoroacetic acid (TFA) salt in BQ-123 formulations.
Frequently Asked Questions (FAQs)
Q1: What is BQ-123 and what is its mechanism of action?
BQ-123 is a potent and selective antagonist of the endothelin A (ETA) receptor, with an IC50 of 7.3 nM.[1][2] It functions by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby blocking downstream signaling pathways that lead to vasoconstriction and cell proliferation.[3] The ETA receptor is a G protein-coupled receptor (GPCR) that, upon activation by ET-1, primarily couples to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a cellular response.
Q2: Why is my BQ-123 formulated as a TFA salt?
Trifluoroacetic acid (TFA) is frequently used during the synthesis and purification of peptides like BQ-123, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). As a result, the final peptide product is often a TFA salt.
Q3: Can the TFA in my BQ-123 sample affect my experimental results?
Yes, residual TFA in peptide samples can significantly impact experimental outcomes. TFA can alter the pH of your experimental solutions and has been reported to have direct biological effects, sometimes inhibiting and other times stimulating cell growth. These effects can lead to inconsistent and unreliable data.
Q4: How can I remove or exchange the TFA counter-ion in my BQ-123 sample?
Several methods are available for removing or exchanging TFA. The choice of method may depend on the quantity of your peptide and the downstream application. Common methods include:
-
TFA/HCl Exchange: This involves dissolving the peptide in a dilute hydrochloric acid solution and then lyophilizing it to obtain the hydrochloride salt.[4][5]
-
TFA/Acetate Exchange: This method uses an anion exchange resin to replace the trifluoroacetate (B77799) with acetate.[4][5]
-
Repeated Dissolution and Evaporation: A simpler method involves repeatedly dissolving the peptide in a solvent like methanol (B129727) and evaporating the solvent under vacuum to remove the volatile TFA.[6]
Q5: What is the recommended starting concentration for BQ-123 in cell-based assays?
The optimal concentration of BQ-123 will vary depending on the cell type, the specific assay, and the concentration of ET-1 being used. Based on its IC50 of 7.3 nM, a good starting point for in vitro cell-based assays is in the nanomolar range (e.g., 1-100 nM).[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. For instance, in studies with human pulmonary artery smooth muscle cells, BQ-123 showed inhibitory effects at a threshold of 1.5 x 10-7 M (150 nM).[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in cell-based assays. | Residual TFA in the BQ-123 sample may be affecting cell viability or signaling pathways. | 1. Quantify the TFA content in your BQ-123 sample. 2. Perform a TFA-only control to assess its effect on your cells at the relevant concentration. 3. Consider removing or exchanging the TFA using one of the protocols provided below. |
| Poor solubility of BQ-123. | BQ-123 is a hydrophobic peptide. Improper solvent or storage conditions can lead to precipitation. | 1. Prepare stock solutions in 100% DMSO. BQ-123 is soluble in DMSO up to 100 mg/mL.[1] 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. For aqueous working solutions, dilute the DMSO stock in your desired buffer immediately before use. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.1%). |
| No or weak inhibition of ET-1 induced response. | The concentration of BQ-123 may be too low, or the ET-1 concentration may be too high. The ETA receptor may not be the primary receptor mediating the response in your cell type. | 1. Perform a dose-response curve for BQ-123 to determine the optimal inhibitory concentration. 2. Verify the expression of the ETA receptor in your cell line. 3. Consider that in some tissues, both ETA and ETB receptors can mediate vasoconstriction.[3] |
| Variability between different batches of BQ-123. | The amount of TFA can vary between batches, leading to differences in the net peptide content. | 1. Always note the batch number of the BQ-123 used. 2. If possible, quantify the peptide content and TFA concentration for each new batch. 3. Perform a new dose-response curve for each new batch to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of BQ-123 Stock Solution
-
Reconstitution: BQ-123 is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution, dissolve the peptide in 100% DMSO. For example, to prepare a 10 mM stock solution of BQ-123 (Molecular Weight: ~610.7 g/mol , may vary slightly with TFA salt), dissolve 6.11 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. BQ-123 stock solutions in DMSO are stable for extended periods when stored properly.[1]
Protocol 2: TFA Removal by HCl Exchange
-
Dissolve the BQ-123 TFA salt in 100 mM HCl.
-
Let the solution stand at room temperature for 1-2 minutes.
-
Freeze the solution rapidly using liquid nitrogen.
-
Lyophilize the frozen solution to obtain the BQ-123 hydrochloride salt.
-
Repeat this process 2-3 times to ensure complete removal of TFA.[4][5]
Protocol 3: Dose-Response Experiment to Determine Optimal BQ-123 Concentration
-
Cell Seeding: Seed your cells of interest in a suitable multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Starvation (Optional): Depending on the assay, you may need to serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-incubation with BQ-123: Prepare a series of dilutions of your BQ-123 stock solution in your assay medium. Add the different concentrations of BQ-123 to the cells and incubate for a period sufficient to allow for receptor binding (e.g., 30-60 minutes).
-
Stimulation with ET-1: Add a fixed, sub-maximal concentration of ET-1 to all wells (except for the negative control).
-
Assay: After the appropriate incubation time, perform your desired assay to measure the cellular response (e.g., calcium mobilization, cell proliferation, vasoconstriction).
-
Data Analysis: Plot the response as a function of the BQ-123 concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: BQ-123 blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling.
Caption: Workflow for optimizing BQ-123 concentration in cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]
- 3. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-123 TFA degradation and how to prevent it
Welcome to the technical support center for BQ-123 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer troubleshooting for common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is BQ-123 and why is it typically supplied as a TFA salt?
A1: BQ-123 is a selective endothelin A (ETA) receptor antagonist.[1] It is a cyclic pentapeptide with the sequence Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu).[2] Peptides like BQ-123 are often synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a common reagent used in the final cleavage step of SPPS and as an ion-pairing agent in RP-HPLC. Consequently, the final product is often isolated as a TFA salt.
Q2: I am observing unexpected results in my cell-based assays. Could the TFA salt be the issue?
A2: Yes, the trifluoroacetate (B77799) counter-ion can interfere with biological assays. While BQ-123 itself is a selective antagonist, TFA can exhibit biological activity of its own or alter the effective concentration and conformation of the peptide. If you are experiencing inconsistent or unexpected results, it is advisable to consider removing the TFA counter-ion.
Q3: How can I remove the TFA from my BQ-123 sample?
A3: The most common method for removing TFA is through ion exchange. This can be achieved by repeated lyophilization (freeze-drying) of the peptide from a solution containing a stronger acid with a more biologically compatible counter-ion, such as hydrochloric acid (HCl). Another approach is to use ion-exchange chromatography.
Q4: What are the optimal storage conditions for this compound?
A4: Proper storage is crucial to prevent degradation. For long-term storage, lyophilized this compound powder should be kept at -20°C, where it can be stable for up to three years.[3] For short-term storage of the lyophilized powder, 0-5°C is acceptable for up to six months.[4] Once reconstituted in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[3]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
-
Possible Cause 1: Intrinsic properties of BQ-123. BQ-123 is a hydrophobic cyclic peptide, which can limit its solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Initial Dissolution in Organic Solvent: Dissolve the this compound powder in a small amount of a compatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) before making further dilutions in your aqueous buffer.
-
Sonication: Gentle sonication can aid in the dissolution of the peptide.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of your buffer may improve solubility. For many peptides, solubility is lowest at their isoelectric point (pI). Moving the pH away from the pI can increase solubility.
-
Issue 2: Loss of Activity Over Time in Solution
-
Possible Cause 1: Peptide Degradation. BQ-123, being a peptide, is susceptible to chemical degradation, particularly in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.
-
Proper Storage of Stock Solutions: If stock solutions must be stored, follow the recommended storage conditions (-80°C for long-term, -20°C for short-term) and use aliquots to prevent freeze-thaw cycles.[3]
-
Use High-Purity Solvents and Buffers: Contaminants in solvents and buffers can catalyze degradation.
-
Consider pH: Peptides can undergo hydrolysis, especially at acidic or alkaline pH. The stability of a model cyclic pentapeptide was found to be optimal around pH 3.0.[5] While the optimal pH for BQ-123 is not explicitly documented, maintaining a pH within a stable range is crucial.
-
Issue 3: Inconsistent Results Between Batches
-
Possible Cause 1: Variation in TFA Content. The amount of TFA can vary between different batches of the synthesized peptide, which can affect the net peptide content and potentially influence experimental outcomes.
-
Troubleshooting Steps:
-
Quantify Peptide Content: For critical applications, it is advisable to determine the net peptide content of each batch. This can be done using techniques like amino acid analysis.
-
TFA Removal: To eliminate variability due to the counter-ion, consider performing a TFA removal step as described in the FAQs.
-
Potential Degradation Pathways and Prevention
BQ-123 contains amino acid residues that are susceptible to specific degradation pathways. Understanding these can help in designing experiments to minimize degradation.
-
Hydrolysis of Peptide Bonds:
-
Description: The amide bonds in the peptide backbone can be cleaved by water, especially under acidic or basic conditions. This would lead to the linearization of the cyclic peptide and a loss of its constrained, active conformation.
-
Prevention:
-
Use buffers with a pH known to be optimal for peptide stability (often slightly acidic).
-
Avoid prolonged storage in aqueous solutions.
-
Store solutions at low temperatures.
-
-
-
Oxidation of Tryptophan:
-
Description: The indole (B1671886) side chain of the D-Tryptophan residue in BQ-123 is susceptible to oxidation.[6][7] This can be initiated by reactive oxygen species, light, or trace metals. Common oxidation products include N-formylkynurenine and kynurenine, which would alter the structure and likely the activity of BQ-123.
-
Prevention:
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
Use high-purity, degassed solvents and buffers to minimize dissolved oxygen.
-
Avoid contamination with metal ions.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | Up to 3 years | [3] |
| Lyophilized Powder | 0-5°C | Up to 6 months | [4] |
| In DMSO | -80°C | Up to 1 year | [3] |
| In DMSO | -20°C | Up to 1 month | [3] |
Table 2: Example Stability Data Template for this compound in Solution (User-Generated Data)
This table is a template for researchers to populate with their own experimental stability data.
| Condition | Time Point | % Remaining BQ-123 | Degradation Products Observed |
| pH 5.0, 4°C | 24 hours | ||
| pH 5.0, 4°C | 7 days | ||
| pH 7.4, 4°C | 24 hours | ||
| pH 7.4, 4°C | 7 days | ||
| pH 8.5, 4°C | 24 hours | ||
| pH 8.5, 4°C | 7 days |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of this compound
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation of moisture.
-
Add the required volume of a suitable solvent (e.g., sterile DMSO) to the vial to achieve the desired stock solution concentration.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the peptide.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials for storage at -80°C or -20°C.
Protocol 2: Experimental Workflow for Assessing BQ-123 Stability
-
Prepare Solutions: Reconstitute this compound to a known concentration in the desired buffer (e.g., phosphate-buffered saline at various pH values).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a stability-indicating method, such as RP-HPLC with UV detection, to determine the initial peak area of the intact BQ-123.
-
Incubate Samples: Store the remaining solutions under the desired stress conditions (e.g., different temperatures, exposure to light).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 7 days), withdraw an aliquot from each solution and analyze it using the same RP-HPLC method.
-
Data Analysis: Calculate the percentage of remaining BQ-123 at each time point relative to the initial (T=0) peak area. Monitor the appearance of any new peaks, which would indicate degradation products. For characterization of these products, LC-MS can be employed.
Visualizations
Caption: BQ-123 signaling pathway as an ETA receptor antagonist.
Caption: Experimental workflow for assessing BQ-123 degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BQ-123 - Wikipedia [en.wikipedia.org]
- 3. The photodecomposition of tryptophan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12859A [pubs.rsc.org]
Unexpected cell toxicity with BQ-123 TFA treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cell toxicity with BQ-123 TFA (trifluoroacetate) treatment.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues leading to unexpected cell death during experiments with this compound.
Question 1: My cells are dying after treatment with this compound. How can I determine the cause?
Unexpected cell death can stem from several factors. A systematic approach is crucial to pinpoint the source of the toxicity.
Initial Steps:
-
Review Experimental Parameters: Double-check all calculations for this compound and solvent concentrations. Ensure the correct dilutions were prepared.
-
Cell Health Assessment: Before treatment, confirm that your cells are healthy, in the logarithmic growth phase, and free from contamination. Over-confluent or sparse cultures can exhibit altered sensitivity to treatments.
-
Reagent Integrity: Verify that all reagents, including media, serum, and the this compound compound, are within their expiration dates and have been stored correctly.
Troubleshooting Workflow:
The following workflow can help systematically investigate the source of cytotoxicity.
Caption: Troubleshooting workflow for unexpected cell death.
Question 2: Could the trifluoroacetate (B77799) (TFA) salt be the cause of the observed cytotoxicity?
Yes, the TFA counterion, often present in synthetic peptides like BQ-123 from the purification process, can be cytotoxic.[1][2]
-
Dose-Dependent Toxicity: TFA has been shown to suppress the proliferation of cell types like osteoblasts and chondrocytes in a dose-dependent manner.[1][2] Effects can be observed at concentrations as low as 10 nM.[2]
-
Comparison with Other Salts: Studies comparing TFA and hydrochloride (HCl) salts of the same peptide have shown that the TFA versions are more likely to inhibit cell proliferation.[1][2]
-
Recommendation: If TFA toxicity is suspected, consider switching to a different salt form of BQ-123, such as the hydrochloride or acetate (B1210297) salt, if available.[3]
Question 3: How can I rule out solvent toxicity, particularly from DMSO?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for BQ-123, but it can be toxic to cells at certain concentrations.[4][5]
-
Concentration is Key: Most cell lines can tolerate DMSO concentrations up to 0.5%, while some can handle up to 1%.[5] However, primary cells are often more sensitive.[5] It's recommended to keep the final DMSO concentration in your cell culture medium at or below 0.1% to be safe for most cell types.[5]
-
Vehicle Control: Always include a vehicle control in your experiments. This means treating a set of cells with the same concentration of DMSO used to dissolve the BQ-123, but without the compound itself. This will help you differentiate between the effects of the solvent and the drug.
-
Exposure Time: The duration of exposure to DMSO can also impact cell viability, with longer exposure times increasing the likelihood of toxicity.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BQ-123?
BQ-123 is a selective antagonist of the endothelin A (ETA) receptor. It works by blocking the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor. This inhibition prevents the activation of downstream signaling pathways that are involved in processes like vasoconstriction, cell proliferation, and inflammation.
Endothelin-1 Signaling Pathway:
References
- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 2. genscript.com [genscript.com]
- 3. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: BQ-123 Experiments and Trifluoroacetic Acid (TFA) Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective endothelin A (ETa) receptor antagonist, BQ-123. The focus is on identifying and controlling for the confounding effects of trifluoroacetic acid (TFA), a common remnant from peptide synthesis.
Troubleshooting Guide
Q1: My cell-based assay with BQ-123 is showing inconsistent results, such as variable cell viability or unexpected changes in cell proliferation. What could be the cause?
A1: A likely culprit for inconsistent results in cellular assays is the presence of residual trifluoroacetic acid (TFA) in your BQ-123 preparation.[1] Synthetic peptides are often purified using high-performance liquid chromatography (HPLC) with TFA, which can remain as a counterion in the final lyophilized product.[1] TFA is known to have direct biological effects, including cytotoxicity and a dose-dependent impact on cell proliferation, which can either inhibit or stimulate cell growth.[1][2]
Troubleshooting Steps:
-
Verify the Salt Form of Your BQ-123: Check the certificate of analysis (CoA) provided by the supplier to confirm if the peptide is a TFA salt. If this information is not available, assume TFA is present.
-
Perform a TFA Exchange: To eliminate the confounding effects of TFA, it is highly recommended to exchange the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate (B1210297).[1] Detailed protocols for these procedures are provided below.
-
Use a Proper Vehicle Control: Your vehicle control should mimic the solvent composition of your BQ-123 solution as closely as possible. If you are using BQ-123 with residual TFA, your vehicle control should contain a similar concentration of TFA to account for its effects. However, the most rigorous approach is to use TFA-free BQ-123.
Q2: I am observing a lower than expected potency (higher IC50) for BQ-123 in my receptor binding or functional assays. Could TFA be responsible?
A2: Yes, TFA can potentially interfere with ligand-receptor binding and functional assays. The acidic nature of TFA can alter the local pH of your assay, which may affect receptor conformation and ligand binding affinity.[1] Additionally, TFA can interact with the positively charged residues of the peptide, potentially altering its three-dimensional structure and, consequently, its binding to the ETa receptor.
Troubleshooting Steps:
-
TFA Removal: The most effective solution is to perform a TFA exchange to obtain the hydrochloride or acetate salt of BQ-123.
-
pH Control: Ensure that your assay buffers have sufficient buffering capacity to maintain a stable pH despite the introduction of the acidic TFA salt.
-
Include Control Experiments: Compare the results obtained with the BQ-123 TFA salt to those obtained with a TFA-free version of the peptide to quantify the impact of the counterion.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my BQ-123 sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and as a counterion during HPLC purification of synthetic peptides like BQ-123.[1] It helps to obtain high-purity peptides. During lyophilization, unbound TFA is removed, but TFA anions can remain bound to positively charged residues on the peptide, forming a TFA salt.[1]
Q2: What are the known biological effects of TFA that could interfere with my experiments?
A2: Residual TFA can have several biological effects that may confound experimental results:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations.[2]
-
Altered Cell Proliferation: It has been shown to inhibit the proliferation of some cell types while stimulating the growth of others.[1][2]
-
pH Alteration: As a strong acid, TFA can lower the pH of your experimental solutions, potentially affecting protein structure and function.[1]
-
Structural Changes to Peptides: TFA can interact with peptides, potentially altering their secondary structure and solubility.
Q3: How can I remove TFA from my BQ-123 sample?
A3: The most common methods for removing TFA are ion exchange procedures, followed by lyophilization. The goal is to replace the TFA counterion with a more biologically inert one, such as chloride (from HCl) or acetate. Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Q4: What is an appropriate vehicle control for a BQ-123 experiment where TFA may be present?
A4: The ideal vehicle control should contain all the components of the drug solution except for the drug itself. If your BQ-123 is dissolved in a buffer and contains TFA, your vehicle control should be the same buffer with an equivalent concentration of TFA. However, for the most accurate and interpretable results, it is best to use BQ-123 that has undergone TFA removal and a vehicle control that does not contain TFA.
Q5: At what concentration can TFA start to have an effect in cell-based assays?
A5: Studies have shown that TFA can affect cell cultures at concentrations as low as the nanomolar range. For example, one study reported that TFA inhibited the growth of fetal rat osteoblasts at concentrations as low as 10 nM.[2]
Quantitative Data on TFA Effects
| Parameter | Effect of TFA Presence | Potential Impact on BQ-123 Experiments |
| Cell Viability | Can be cytotoxic, with effects observed at nanomolar concentrations.[2] | Falsely decreased cell viability, masking the true effect of BQ-123. |
| Cell Proliferation | Can inhibit or stimulate proliferation depending on the cell type and concentration.[1][2] | Inaccurate assessment of BQ-123's effect on cell growth. |
| Receptor Binding Affinity (IC50/Ki) | May alter peptide conformation and local pH, potentially affecting binding affinity.[1] | Inaccurate determination of BQ-123's potency as an ETa receptor antagonist. |
| In Vivo Studies | Can induce an immune response by trifluoroacetylating endogenous proteins.[2] | Unwanted inflammatory or immune reactions, complicating the interpretation of in vivo effects of BQ-123. |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange
This protocol is adapted from standard peptide chemistry procedures.[1]
-
Dissolution: Dissolve the this compound salt in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM hydrochloric acid (HCl) to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Freeze the solution rapidly using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has sublimated.
-
Repetition: To ensure complete TFA removal, repeat steps 1-5 at least two to three times.
-
Final Reconstitution: After the final lyophilization, reconstitute the BQ-123 HCl salt in your desired assay buffer.
Protocol 2: TFA Removal by Acetate Exchange using Anion Exchange Resin
This protocol is an alternative to the HCl exchange method.[1]
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Peptide Loading: Dissolve the this compound salt in distilled water and apply the solution to the prepared column.
-
Elution: Elute the peptide from the column with distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the BQ-123 acetate salt.
Visualizations
Caption: Experimental workflow for controlling for TFA effects in BQ-123 experiments.
Caption: Simplified signaling pathway of the Endothelin A (ETa) receptor.
References
BQ-123 TFA lot-to-lot variability issues
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering lot-to-lot variability with BQ-123 TFA. The information herein is designed to help you troubleshoot common issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is BQ-123 and what is its primary mechanism of action?
BQ-123 is a selective antagonist of the endothelin-A (ETA) receptor.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] It is a cyclic pentapeptide that blocks the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways.[8] This antagonism prevents vasoconstriction and cell proliferation mediated by ET-1.
Q2: What is "TFA" in this compound and why is it present?
TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the solid-phase synthesis and purification (e.g., high-performance liquid chromatography or HPLC) of synthetic peptides like BQ-123.[17][18][19][20][21] During this process, positively charged amino groups on the peptide can form an ionic bond with the negatively charged trifluoroacetate (B77799) anion. While excess TFA is removed during lyophilization, the ionically bound TFA remains as a counterion to the peptide.[17][18][19]
Q3: How can TFA affect my experiments and lead to lot-to-lot variability?
The presence of the TFA counterion can be a significant source of experimental variability for several reasons:
-
Direct Biological Effects: TFA itself can exhibit biological activity, including the inhibition or promotion of cell proliferation.[17][18][19][20] This can either mask or exaggerate the true effect of BQ-123.
-
Inconsistent Molar Concentration: The amount of TFA can vary from lot to lot, leading to inaccuracies in the calculated molar concentration of the active BQ-123 peptide if not accounted for.
-
Alteration of Physicochemical Properties: The TFA counterion can influence the solubility and stability of the peptide.[17][19]
-
Analytical Interference: TFA can interfere with certain analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry.[18]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or Unexpected Biological Activity Between Lots
Symptoms:
-
Significant differences in the dose-response curve between different batches of this compound.
-
Observed IC50 values are higher or lower than previously published data.
-
High background signal or unexpected cellular responses in control wells treated with vehicle.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Variable TFA Content | 1. Quantify Net Peptide Content: Determine the exact percentage of the active peptide in each lot. This is often provided by the manufacturer in the Certificate of Analysis. If not, consider analytical methods like amino acid analysis.2. Normalize Concentrations: Prepare stock solutions based on the net peptide content to ensure equivalent molar concentrations of active BQ-123 across different lots.3. TFA Control: Include a control group treated with TFA alone to assess its contribution to the observed biological effects.[18] |
| Direct Biological Effects of TFA | 1. Counterion Exchange: For sensitive assays, consider performing a counterion exchange to replace TFA with a more biologically inert counterion like hydrochloride (HCl) or acetate.[18][19][20] This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from an HCl or acetic acid solution.2. Consult Manufacturer: Contact the supplier to inquire about the availability of BQ-123 with alternative counterions. |
| Degradation of BQ-123 | 1. Proper Storage: Ensure this compound is stored according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from moisture.[6]2. Fresh Stock Solutions: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
Issue 2: Poor Solubility or Precipitation of this compound
Symptoms:
-
Difficulty dissolving the lyophilized powder.
-
Precipitation is observed in stock solutions or upon dilution in aqueous buffers.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Solvent | 1. Consult Data Sheet: Refer to the manufacturer's data sheet for recommended solvents. BQ-123 is generally soluble in organic solvents like DMSO and ethanol.[5][6]2. Sonication: Gentle sonication can aid in the dissolution of the peptide.[6] |
| pH of Aqueous Buffer | 1. Adjust pH: The solubility of peptides can be pH-dependent. Experiment with slight adjustments to the buffer pH to improve solubility. |
| Aggregation | 1. Disaggregation: If aggregation is suspected, try dissolving the peptide in a small amount of a suitable organic solvent before diluting with the aqueous buffer. |
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound
This protocol provides a framework for comparing a new lot of this compound against a previously validated lot.
-
Net Peptide Content Adjustment:
-
Obtain the net peptide content for both the new and old lots from their respective Certificates of Analysis.
-
Calculate the required mass of each lot to prepare stock solutions of the same molar concentration of the active peptide.
-
-
Preparation of Stock Solutions:
-
Prepare high-concentration stock solutions (e.g., 10 mM) of both lots in an appropriate solvent like DMSO.
-
-
Side-by-Side Comparison in a Functional Assay:
-
Perform a functional assay (e.g., a cell-based assay measuring inhibition of ET-1 induced calcium influx) using both lots of this compound concurrently.
-
Generate full dose-response curves for both lots.
-
-
Data Analysis:
-
Compare the IC50 values and the overall shape of the dose-response curves. The results should be within an acceptable range of variability (e.g., ± 2-fold).
-
Protocol 2: Counterion Exchange from TFA to HCl
This procedure can be used to replace the TFA counterion with the more biologically compatible hydrochloride counterion.
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Acidification: Add a 0.1 M HCl solution to the peptide solution.
-
Lyophilization: Freeze the solution and lyophilize it to remove the water and excess HCl.
-
Repetition: Repeat steps 1-3 at least two more times to ensure complete exchange of the counterion.
-
Final Product: The final product will be BQ-123 hydrochloride. Confirm the purity and concentration before use.
Visualizations
Signaling Pathway of ET-1 and BQ-123
Caption: BQ-123 blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling.
Troubleshooting Workflow for this compound Lot Variability
Caption: A logical workflow to diagnose and resolve this compound lot-to-lot variability.
References
- 1. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effects of endothelin-A receptor antagonist BQ-123 in pentylenetetrazole-induced seizure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endothelin receptor antagonist, BQ-123, inhibits angiotensin II-induced contractions in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]
- 7. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BQ-123 - Wikipedia [en.wikipedia.org]
- 9. This compound | Endothelin A Receptor Antagonist | MedChemExpress [medchemexpress.eu]
- 10. researchgate.net [researchgate.net]
- 11. Rediscovering an endothelin antagonist (BQ-123): a self-deconvoluting cyclic pentapeptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BQ-123, a peptidic endothelin ETA receptor antagonist, prevents the early cerebral vasospasm following subarachnoid hemorrhage after intracisternal but not intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of BQ-123, an ETA recepter-selective antagonist, on changes of intraocular pressure, blood-aqueous barrier and aqueous prostaglandin concentrations caused by endothelin-1 in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Action of the endothelin receptor (ETA) antagonist BQ-123 on forearm blood flow in young normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. genscript.com [genscript.com]
- 20. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. genscript.com [genscript.com]
Pipetting errors and accurate dosing of BQ-123 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately using BQ-123 TFA and avoiding common pipetting errors during their experiments.
Frequently Asked Questions (FAQs)
This compound Properties and Handling
-
What is BQ-123 and what is its mechanism of action? BQ-123 is a selective endothelin A receptor (ETA) antagonist with an IC50 of 7.3 nM.[1][2] It functions by blocking the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways involved in vasoconstriction, cell proliferation, and inflammation.[1][3]
-
How should I prepare a stock solution of this compound? BQ-123 is soluble in DMSO at concentrations up to 100 mg/mL (163.74 mM).[1] For in vivo studies, a common formulation involves dissolving BQ-123 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to a concentration of 5 mg/mL.[2] It is recommended to prepare working solutions immediately before use.[1]
-
What are the recommended storage conditions for this compound? BQ-123 powder should be stored at -20°C for up to 3 years.[2] In solvent, it should be stored at -80°C for up to 1 year.[2] It is advisable to keep the compound away from moisture and direct sunlight.[2]
Pipetting and Dosing
-
How can I ensure accurate pipetting of small volumes of this compound solution? To ensure accuracy when pipetting small volumes (<50 μL), it is crucial to use the correct pipetting technique. This includes holding the pipette vertically during aspiration, immersing the tip just below the meniscus (2-3 mm for small volume pipettes), and pre-wetting the pipette tip.[4][5][6] Using the smallest possible pipette for the target volume will also minimize errors.[5][6]
-
What is "pre-wetting" and why is it important? Pre-wetting involves aspirating and dispensing the liquid back into the reservoir a few times before taking the actual measurement.[4][7] This process increases the humidity within the pipette tip, which reduces evaporation and ensures that the correct volume is dispensed.[4][6]
-
Should I use forward or reverse pipetting for this compound solutions? For aqueous solutions like this compound dissolved in saline-based buffers, standard (forward) pipetting is generally recommended for better accuracy and precision.[7] Reverse pipetting is more suitable for viscous or volatile liquids.[7][8]
Troubleshooting Guides
Inconsistent Experimental Results
-
Q: My dose-response curve for this compound is not reproducible. What could be the cause? A: Inconsistent results can stem from several factors:
-
Pipetting Errors: Inaccurate or imprecise pipetting can lead to significant variations in the final concentration of this compound in your assays. Review your pipetting technique, ensure your pipettes are calibrated, and use low-retention tips.[9][10][11]
-
Stock Solution Instability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which could degrade the compound.
-
Cell Culture Variability: Differences in cell passage number, density, or health can affect the cellular response to this compound. Standardize your cell culture conditions.
-
-
Q: I am observing a weaker than expected inhibitory effect of this compound. What should I check? A:
-
Concentration Verification: Double-check your calculations for stock solution and dilutions. A simple calculation error can lead to a lower final concentration.
-
Pipette Calibration: An uncalibrated pipette can dispense a lower volume than intended.[11] Regularly check the calibration of your pipettes.
-
Compound Degradation: Ensure that the this compound has been stored correctly and has not expired.
-
Pipetting-Specific Issues
-
Q: I am noticing air bubbles in my pipette tip when aspirating this compound solution. How can I prevent this? A: Air bubbles can be caused by aspirating too quickly, immersing the tip too shallowly, or a poor seal between the pipette and the tip.[9][12] To avoid this, aspirate the liquid slowly and ensure the tip is properly immersed.[5] Always use high-quality tips that are compatible with your pipette to ensure a good seal.[9]
-
Q: The dispensed volume seems inconsistent, even when I set the pipette to the same volume. What is happening? A: This issue often points to problems with pipetting technique or the pipette itself.
-
Inconsistent Plunger Operation: Apply smooth and consistent pressure and speed when pressing and releasing the plunger.[5][9]
-
Temperature Differences: Pipetting liquids that are at a different temperature than the pipette and tip can affect accuracy.[8][10] Allow all solutions and equipment to equilibrate to room temperature.[7]
-
Pipette Maintenance: A sticky plunger or worn-out seals can cause inconsistent volume delivery.[9][12] Regularly clean and maintain your pipettes according to the manufacturer's instructions.
-
Quantitative Data Summary
Table 1: this compound Efficacy and Properties
| Parameter | Value | Species/System | Reference |
| IC50 (ETA Receptor) | 7.3 nM | Porcine Aortic Smooth Muscle Cells | [1][2] |
| IC50 (ETB Receptor) | 18 µM | - | [13] |
| Effective In Vivo Dose | 1 - 3 mg/kg (i.v.) | Rat | [1] |
| Effective In Vivo Dose | 6.7 mg/kg (i.p.) | Mouse | [2] |
| Solubility in DMSO | 100 mg/mL (163.74 mM) | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 610.7 g/mol ), DMSO (anhydrous), sterile microcentrifuge tubes, calibrated micropipettes.
-
Calculation: To prepare a 10 mM stock solution, weigh out 6.107 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Cell-Based Assay for ETA Receptor Antagonism
-
Cell Seeding: Seed cells known to express the ETA receptor (e.g., vascular smooth muscle cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium.
-
Pre-incubation: Remove the old medium from the cells and add the different concentrations of this compound. Incubate for a specific period (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
Stimulation: Add a known concentration of endothelin-1 (ET-1) to the wells to stimulate the ETA receptor. Include appropriate controls (vehicle only, ET-1 only).
-
Endpoint Measurement: After a defined incubation time, measure the cellular response. This could be a change in intracellular calcium, cell proliferation, or reporter gene activity, depending on the assay.
-
Data Analysis: Plot the response against the concentration of this compound to determine the IC50 value.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gilson.com [gilson.com]
- 5. Pipetting Small Volumes: 8 Tips to Improve your Technique - Microlit [microlit.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. 10 Steps to Improve Pipetting Accuracy | Thermo Fisher Scientific - US [thermofisher.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Micropipette Troubleshooting: How to Fix Common Pipetting Issues [accumaxlab.com]
- 10. Practical tips for pipetting small volumes – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. pipette.com [pipette.com]
- 12. Common Pipette Calibration Errors: Expert Tips for Accurate Lab Results [ips-us.com]
- 13. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
BQ-123 TFA Interference with Fluorescence Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of BQ-123 TFA in fluorescence-based assays. BQ-123, a selective endothelin-A (ETA) receptor antagonist, is a valuable tool for studying the endothelin signaling pathway. However, its common formulation as a trifluoroacetate (B77799) (TFA) salt can introduce artifacts in fluorescence measurements. This guide offers practical solutions to mitigate these challenges and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is BQ-123 and why is it supplied as a TFA salt?
A1: BQ-123 is a potent and selective antagonist of the endothelin-A (ETA) receptor, playing a crucial role in blocking the physiological effects of endothelin-1 (B181129) (ET-1).[1][2] It is a synthetic cyclic peptide. Peptides synthesized via solid-phase peptide synthesis (SPPS) are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common ion-pairing agent and is used in the cleavage of the peptide from the resin.[3][4][5][6] This process results in the final peptide product being a TFA salt.
Q2: How can this compound interfere with my fluorescence assay?
A2: The trifluoroacetate counterion can interfere with fluorescence assays in several ways:
-
pH Alteration: TFA is a strong acid and the residual amount in the BQ-123 sample can lower the pH of your assay buffer.[3][4] The fluorescence quantum yield of many common fluorophores is highly pH-sensitive.
-
Alteration of Biological Activity: The presence of TFA can sometimes influence cell growth and viability, which can indirectly affect assays that rely on cellular responses.[4][7]
Q3: What are the common fluorescence-based assays where interference from this compound might be observed?
A3: Interference can be a concern in various fluorescence-based assays, including but not limited to:
-
Calcium Imaging Assays: Using fluorescent calcium indicators like Fura-2, Fluo-3, Fluo-4, and Cal-520.[8][9]
-
Enzyme Activity Assays: Employing fluorogenic substrates like AMC (7-amino-4-methylcoumarin).[3][10]
-
Receptor Binding Assays: Utilizing fluorescently labeled ligands.
-
Immunofluorescence and Fluorescence Microscopy: Where changes in local pH can affect the signal from fluorescent probes.
Troubleshooting Guide
Issue 1: Low or Inconsistent Fluorescence Signal
Possible Cause: The fluorescence of your probe is being quenched or its spectral properties are altered by the acidic microenvironment created by residual TFA in the BQ-123 solution.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| pH Adjustment of Assay Buffer | Before adding BQ-123, measure the pH of your assay buffer. After adding BQ-123 at the final working concentration, re-measure the pH. If there is a significant drop, adjust the pH back to the optimal range for your assay using a suitable buffer (e.g., HEPES, Tris). | Simple and quick to implement. | May not completely eliminate localized pH effects around the BQ-123 molecule. The added buffer components could potentially interfere with the assay. |
| TFA Removal by Counter-ion Exchange | For critical experiments, it is highly recommended to remove the TFA counter-ion and replace it with a more biologically compatible one, such as chloride. A common method is repeated lyophilization from a dilute HCl solution.[6] 1. Dissolve the this compound peptide in deionized water (e.g., 1 mg/mL). 2. Add a solution of 100 mM HCl to the peptide solution to a final concentration of 2-10 mM HCl. 3. Let the solution stand for a few minutes at room temperature. 4. Freeze the solution and lyophilize overnight. 5. Repeat the dissolution in dilute HCl and lyophilization steps 2-3 times to ensure complete exchange.[6] | Effectively removes TFA, minimizing its impact on the assay.[5] Provides a more stable and biologically relevant salt form of the peptide. | Can be time-consuming and may lead to some peptide loss. Requires access to a lyophilizer. |
| Use of a "Vehicle" Control | Prepare a "vehicle" solution containing the same concentration of TFA that is present in your BQ-123 working solution. This can be done by adding a small amount of a dilute TFA solution to your assay buffer. Run a parallel experiment with this vehicle control to measure its effect on the fluorescence signal. | Helps to differentiate between the effect of BQ-123 on the biological system and the artifactual effect of TFA on the fluorescence. | Does not eliminate the interference but allows for its quantification and subsequent correction of the data. Determining the exact concentration of residual TFA in the BQ-123 sample can be challenging. |
Issue 2: High Background Fluorescence
Possible Cause: The this compound preparation itself might have some intrinsic fluorescence or contain fluorescent impurities.
Solutions:
| Solution | Detailed Protocol |
| Measure BQ-123 Autofluorescence | Prepare a sample containing only the assay buffer and this compound at the highest concentration used in your experiment. Measure its fluorescence at the excitation and emission wavelengths of your fluorophore. |
| Purify the BQ-123 Sample | If significant autofluorescence is detected, consider re-purifying the BQ-123 sample using HPLC. |
Experimental Protocols
Protocol 1: Control Experiment for Calcium Imaging Assays
This protocol is designed to assess the potential interference of this compound in a typical calcium imaging experiment.
-
Cell Preparation: Plate cells and load them with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Establish Baseline: Acquire a stable baseline fluorescence signal from the cells in the assay buffer.
-
Vehicle Control: Add a vehicle solution containing TFA (at a concentration equivalent to that in the BQ-123 working solution) to the cells and record the fluorescence signal. This will reveal any direct effect of TFA on the calcium indicator's fluorescence or on basal intracellular calcium levels.
-
BQ-123 (TFA salt) Addition: In a separate well or after washing out the vehicle, add the this compound solution and record the fluorescence change.
-
BQ-123 (HCl salt) Addition (Optional but Recommended): If you have performed the TFA-to-HCl exchange, add the BQ-123 HCl solution to another set of cells and record the fluorescence.
-
Positive Control: At the end of the experiment, add a known calcium ionophore (e.g., ionomycin) to confirm cell viability and the responsiveness of the calcium indicator.
-
Data Analysis: Compare the fluorescence changes induced by the vehicle, this compound, and BQ-123 HCl. Any significant difference between the vehicle and this compound response, which is absent with BQ-123 HCl, can be attributed to the biological activity of BQ-123.
Signaling Pathways and Experimental Workflows
Endothelin-1 Signaling Pathway and BQ-123 Inhibition
Endothelin-1 (ET-1) binds to the ETA receptor, a G-protein coupled receptor (GPCR), primarily coupling to Gαq/11. This activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). BQ-123 selectively blocks the binding of ET-1 to the ETA receptor, thereby inhibiting these downstream signaling events.
Caption: BQ-123 inhibits ET-1 signaling at the ETA receptor.
Troubleshooting Workflow for Fluorescence Assays with this compound
This workflow provides a logical sequence of steps to identify and resolve potential interference from this compound in your fluorescence experiments.
Caption: A logical workflow for troubleshooting this compound interference.
References
- 1. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com [genscript.com]
- 8. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Low viability of cells after BQ-123 TFA treatment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low cell viability after treatment with BQ-123 TFA. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BQ-123 and what is its mechanism of action?
BQ-123 is a selective antagonist of the Endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, binds to ETA receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to cell proliferation and contraction. BQ-123 blocks this interaction, thereby inhibiting the downstream effects of ET-1.
Q2: What does TFA signify in this compound, and why is it important?
TFA stands for trifluoroacetic acid. Peptides synthesized by solid-phase methods and purified by HPLC are often supplied as trifluoroacetate (B77799) (TFA) salts. It is crucial to be aware of the presence of TFA, as it can have unintended biological effects. Residual TFA can be cytotoxic and inhibit cell proliferation, with some studies reporting effects at concentrations as low as 10 nM. In some cell types, however, it has been observed to stimulate cell growth. This variability can lead to confounding experimental results.
Q3: My cells show low viability even at low concentrations of this compound. What is the likely cause?
The most probable cause is the cytotoxicity of the trifluoroacetate (TFA) counter-ion. Even at low concentrations, residual TFA from the peptide synthesis and purification process can be toxic to certain cell lines. It is also possible that your specific cell line is highly sensitive to the inhibition of the endothelin-A receptor pathway, or that the BQ-123 concentration is too high for your experimental conditions.
Q4: Can BQ-123 or TFA interfere with my cell viability assay?
Yes, components of your experiment can interfere with colorimetric or fluorometric viability assays. For example, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability. It is always recommended to include a cell-free control (media, this compound, and the assay reagent) to test for any direct chemical reactions that may alter the readout.
Troubleshooting Guide: Low Cell Viability
This guide provides a systematic approach to troubleshooting low cell viability in experiments involving this compound treatment.
Diagram: Troubleshooting Workflow for Low Cell Viability
Caption: A step-by-step workflow to diagnose and resolve low cell viability.
Data Tables
Table 1: Reported IC50 Values for BQ-123 in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Rat Aortic Smooth Muscle Cells | Vascular Smooth Muscle | ~28 | [2] |
| Human Pulmonary Artery Smooth Muscle Cells | Vascular Smooth Muscle | Inhibits ET-1 induced growth at 150 nM | [3] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and the specific assay used.
Table 2: Reported Cytotoxic Effects of TFA Salts on Various Cell Lines
| Cell Line | Effect | TFA Concentration | Reference |
| Fetal Rat Osteoblasts | Reduced cell number and thymidine (B127349) incorporation | 10 nM - 100 nM | [4] |
| Articular Chondrocytes | Reduced cell number | 10 nM - 100 nM | [4] |
| Neonatal Mouse Calvariae | Reduced cell number | 10 nM - 100 nM | [4] |
| Murine Glioma Cells | Stimulated cell growth and protein synthesis | 0.5 mM - 7.0 mM |
Experimental Protocols
Protocol 1: BQ-123 Treatment for Cell Viability Assay (e.g., in A549 Cells)
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Further dilute the stock solution in serum-free medium to create a series of working concentrations (e.g., from 1 nM to 100 µM).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: TFA Salt Exchange (TFA to HCl)
For sensitive applications where TFA may interfere, exchanging the counter-ion is recommended.
-
Dissolution: Dissolve the this compound peptide in 100 mM HCl.
-
Incubation: Let the solution stand at room temperature for 1 minute.
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution until a dry powder is obtained. This is the BQ-123 HCl salt.
-
Repetition: To ensure complete removal of TFA, this process may need to be repeated 2-3 times.
Signaling Pathway
Diagram: Endothelin-A Receptor Signaling Pathway and BQ-123 Inhibition
Caption: BQ-123 competitively inhibits ET-1 binding to the ETA receptor.
References
Validation & Comparative
A Preclinical Showdown: BQ-123 TFA vs. Bosentan in Endothelin Receptor Blockade
In the landscape of preclinical research targeting the endothelin (ET) system, a critical signaling pathway in vasoconstriction and cell proliferation, two antagonists have been the subject of extensive investigation: BQ-123 TFA and bosentan (B193191). This guide provides a comparative analysis of these two compounds based on available preclinical data, offering researchers and drug development professionals a comprehensive overview of their respective pharmacological profiles.
At a Glance: Selective vs. Dual Antagonism
The fundamental difference between this compound and bosentan lies in their receptor selectivity. BQ-123 is a selective antagonist of the endothelin A (ETA) receptor, the primary mediator of endothelin-1 (B181129) (ET-1) induced vasoconstriction and smooth muscle cell proliferation.[1][2] In contrast, bosentan is a dual antagonist, targeting both ETA and endothelin B (ETB) receptors.[3][4] While ETB receptors on smooth muscle cells can also mediate vasoconstriction, those on endothelial cells are involved in the clearance of ET-1 and the production of vasodilators like nitric oxide.[3] This distinction in mechanism of action forms the basis for their differential effects observed in preclinical models.
Comparative Efficacy and Potency
The relative performance of BQ-123 and bosentan has been evaluated in various preclinical settings, primarily focusing on their ability to counteract the effects of ET-1.
In Vitro Receptor Binding Affinity
Binding assays are crucial for determining the potency and selectivity of a compound for its target receptor. The following table summarizes the reported binding affinities (Ki or KD) of BQ-123 and bosentan for ETA and ETB receptors across different preclinical models.
| Compound | Receptor | Species/Tissue | Binding Affinity (nM) | Selectivity (ETB/ETA) | Reference |
| BQ-123 | ETA | Rat Heart | 1.18 ± 0.16 (KD) | > 1161 | [5] |
| ETB | Rat Heart | 1370 ± 1150 (KD) | [5] | ||
| ETA | Pig Heart | 0.52 ± 0.05 (KD) | > 135 | [5] | |
| ETB | Pig Heart | 70.4 ± 4.0 (KD) | [5] | ||
| Bosentan | ETA & ETB | Human Left Ventricle | 77.9 ± 7.9 (KD) | Non-selective | [5] |
In Vivo Vasoconstriction
A direct comparison in a rat skin model demonstrated that the selective ETA antagonist BQ-123 was more effective than the dual antagonist bosentan at inhibiting ET-1-induced vasoconstriction.[1] However, both compounds were similarly effective at antagonizing the vasoconstrictor effects of endothelin-3, which has a higher affinity for the ETB receptor.[1]
| Experimental Model | Compound | Dose/Concentration | Effect on ET-1 Induced Vasoconstriction | Reference |
| Rat Skin Microvasculature | BQ-123 | 3-1000 pmol/site (i.d.) | Significant, dose-dependent decrease | [1] |
| Bosentan | 3-1000 pmol/site (i.d.) | Significant reduction, but less effective than BQ-123 | [1] |
Experimental Protocols
To provide a clearer understanding of how these data are generated, this section outlines a typical experimental protocol for evaluating endothelin receptor antagonists in a preclinical model of pulmonary hypertension.
Monocrotaline-Induced Pulmonary Hypertension in Rats
This is a widely used model to mimic the pathophysiology of pulmonary arterial hypertension.
1. Induction of Pulmonary Hypertension:
-
Male Sprague-Dawley rats are administered a single subcutaneous injection of monocrotaline (B1676716) (60 mg/kg).[6][7]
-
Control animals receive a saline injection.[6]
-
The development of pulmonary hypertension is typically assessed 3 to 4 weeks post-injection.[7]
2. Drug Administration:
-
Treatment with the endothelin receptor antagonist (e.g., bosentan administered by oral gavage at a dose of 100 mg/kg/day) or vehicle is initiated.[7]
-
The treatment duration can vary depending on the study design.
3. Assessment of Efficacy:
-
Hemodynamic Measurements: Rats are anesthetized, and a catheter is inserted into the right ventricle to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[7][8]
-
Right Ventricular Hypertrophy: The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) is calculated as an index of hypertrophy.[7][9]
-
Histopathological Analysis: Lung tissue is collected, fixed, and stained to assess the degree of vascular remodeling, such as medial wall thickness of the pulmonary arteries.[7]
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Endothelin-1 signaling and antagonist intervention points.
Caption: Workflow for preclinical evaluation of endothelin antagonists.
Conclusion
The preclinical data indicate that both this compound and bosentan are effective antagonists of the endothelin system. The choice between a selective ETA antagonist like BQ-123 and a dual ETA/ETB antagonist such as bosentan may depend on the specific research question and the pathological context being investigated. While selective ETA blockade with BQ-123 appears more potent in inhibiting ET-1-mediated vasoconstriction, the dual blockade by bosentan offers a broader spectrum of action by also targeting ETB receptors, which could have complex and context-dependent consequences. Further head-to-head comparative studies in various disease models are warranted to fully elucidate the relative therapeutic potential of these two approaches.
References
- 1. Effect of BQ-123 and Ro 47-0203 (bosentan) on endothelin-induced vasoconstriction in the rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual ET(A)/ET(B) vs. selective ET(A) endothelin receptor antagonism in patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective improvement of pulmonary arterial hypertension with a dual ETA/ETB receptors antagonist in the apolipoprotein E−/− model of PAH and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Pipersentan: A De Novo Synthetic Endothelin Receptor Antagonist that Inhibits Monocrotaline- and Hypoxia-Induced Pulmonary Hypertension [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
A Head-to-Head Comparison of BQ-123 TFA and Zibotentan in Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two prominent endothelin-A (ETA) receptor antagonists, BQ-123 TFA and zibotentan (B1684529), in the context of cancer therapy. By presenting available quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document aims to serve as a valuable resource for researchers in oncology and drug development.
Executive Summary
BQ-123 trifluoroacetate (B77799) (TFA) and zibotentan are both selective antagonists of the endothelin-A (ETA) receptor, a key player in cancer progression. The endothelin axis, particularly the interaction of endothelin-1 (B181129) (ET-1) with the ETA receptor, has been shown to promote tumor growth, proliferation, survival, invasion, and angiogenesis.[1] While both compounds target the same receptor, preclinical studies reveal differences in their potency and efficacy across various cancer types. Zibotentan has been more extensively studied in clinical trials, though it ultimately did not gain approval for cancer treatment.[2][3][4] This guide synthesizes the available preclinical data to facilitate a direct comparison of their anti-cancer properties.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and zibotentan.
| Parameter | This compound | Zibotentan | Cancer Type | Reference |
| ET-1 Binding Inhibition (IC50) | 0.1–10 µmol/L | 0.1–10 µmol/L (noted as more effective) | Colorectal Cancer | [5] |
| Inhibition of ET-1 Stimulated Proliferation | Significant Inhibition | More effective than BQ-123 (P < 0.05) | Colorectal Cancer | [5][6] |
| Inhibition of ET-1 Stimulated Fibroblast Migration | ~49% reduction | ~50% reduction | Colorectal Cancer | [6] |
| Inhibition of ET-1 Stimulated Fibroblast Contraction | Significant Blockade | Significant Blockade | Colorectal Cancer | [6] |
| Inhibition of Intracellular Ca2+ Elevation (IC50) | 28 nM | Not Reported | Rat Mesangial Cells | [7] |
Signaling Pathways
Both this compound and zibotentan exert their anti-cancer effects by blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways crucial for tumor progression. The primary signaling cascades affected include the MAPK (ERK) pathway and the PI3K/Akt pathway.
Endothelin-A Receptor Signaling Pathway
Activation of the ETA receptor by ET-1 initiates a cascade of intracellular events that promote cell proliferation, survival, and migration. This process is primarily mediated through G-protein coupling, leading to the activation of key downstream pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and zibotentan.
Cell Proliferation Assay (Methylene Blue)
This protocol is based on the methodology described by Haque et al. (2013).[5]
-
Cell Seeding: Colorectal cancer cell lines (e.g., HT29, SW620) or fibroblasts are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing ET-1 (10⁻⁸ M for cancer cells, 10⁻⁷ M for fibroblasts) with or without varying concentrations of this compound or zibotentan (e.g., 10⁻⁷ M for cancer cells, 10⁻⁶ M for fibroblasts). Control wells receive the vehicle.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Staining: The medium is removed, and cells are fixed with 4% formaldehyde (B43269) for 10 minutes. After washing with PBS, cells are stained with 0.5% methylene (B1212753) blue in 50% ethanol (B145695) for 15 minutes.
-
Quantification: The stain is eluted with 0.1 N HCl, and the absorbance is measured at 650 nm using a microplate reader. The results are expressed as a percentage of the control.
Scratch Wound Healing Assay
This protocol is a generalized procedure for assessing cell migration.[8][9][10]
-
Cell Seeding: Cells are seeded in a 6-well or 12-well plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch across the center of the monolayer.
-
Washing and Treatment: The wells are gently washed with PBS to remove detached cells. Fresh medium containing the desired concentrations of this compound or zibotentan is then added.
-
Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Analysis: The width of the scratch is measured at multiple points at each time point. The percentage of wound closure is calculated as: [(Initial Width - Final Width) / Initial Width] x 100.
In Vivo Tumor Xenograft Study
This protocol is a general representation of in vivo efficacy studies, drawing from methodologies used for zibotentan in ovarian cancer.[5][11]
-
Cell Implantation: 5-6 week old female athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10⁶ HEY ovarian cancer cells) in Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: Zibotentan is administered orally (e.g., 10 mg/kg/day). The control group receives the vehicle. This compound, if used, would typically be administered via intraperitoneal or intravenous injection due to its peptide nature.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Conclusion
Both this compound and zibotentan demonstrate anti-cancer activity in preclinical models by targeting the ETA receptor. The available head-to-head comparative data in colorectal cancer suggests that zibotentan may be a more potent inhibitor of ET-1-induced proliferation.[5] However, the clinical development of zibotentan for cancer has been halted due to a lack of significant survival benefit in Phase III trials for prostate cancer.[2][3] this compound remains a valuable tool for preclinical research into the role of the endothelin axis in cancer. Further direct comparative studies in a broader range of cancer types are warranted to fully elucidate the relative efficacy of these two ETA receptor antagonists. This guide provides a foundational framework for designing and interpreting such studies.
References
- 1. Wound healing assay | Abcam [abcam.com]
- 2. ERK inhibitor PD98059 enhances docetaxel-induced apoptosis of androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between LncRNAs and MAPK signaling pathways in the pathogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy of zibotentan with cisplatinum and paclitaxel is an effective regimen for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: BQ-123 TFA vs. FR139317 in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used selective endothelin A (ETA) receptor antagonists, BQ-123 trifluoroacetate (B77799) (TFA) and FR139317. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their specific studies on smooth muscle contraction. This comparison is based on available experimental data and focuses on the pharmacological properties and applications of these two compounds.
Introduction to Endothelin and its Receptors
Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the regulation of smooth muscle tone. It exerts its effects through two main receptor subtypes: ETA and ETB receptors. In vascular smooth muscle, the ETA receptor is the predominant subtype, and its activation leads to a cascade of intracellular events culminating in muscle contraction.[1] Consequently, ETA receptor antagonists are valuable tools for investigating the physiological and pathological roles of ET-1 in various systems and are of significant interest in drug development for conditions such as hypertension and vasospasm.
BQ-123 is a cyclic pentapeptide, and FR139317 is a non-peptide antagonist. Both are highly selective for the ETA receptor and are frequently employed to probe the function of the endothelin system in smooth muscle preparations.
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the key pharmacological parameters for BQ-123 TFA and FR139317, providing a quantitative basis for their comparison. These values have been compiled from various in vitro studies.
| Parameter | BQ-123 | FR139317 | Species/Tissue | Reference |
| IC50 (ETA Receptor) | 7.3 nM | Not Widely Reported | Porcine Aortic Smooth Muscle Cells | [2][3] |
| Ki (ETA Receptor) | 1.4 nM | Not Widely Reported | Not Specified | [4][5] |
| pA2 | 6.93 | 5.82 | Rat Thoracic Aorta / Guinea-Pig Iliac Artery | [6][7] |
| KD (ETA Receptor) | 1.18 ± 0.16 nM | 2.28 ± 0.30 nM | Rat Heart | [8] |
| Selectivity (ETA vs. ETB) | >2,500-fold | >200,000-fold | Porcine Cerebellum / Human Left Ventricle | [3][8] |
Note: The potency and selectivity of these antagonists can vary depending on the species, tissue, and experimental conditions.
Signaling Pathway of ETA Receptor-Mediated Smooth Muscle Contraction
The activation of ETA receptors on smooth muscle cells by endothelin-1 initiates a well-defined signaling cascade that leads to contraction. Both BQ-123 and FR139317 act by competitively binding to the ETA receptor, thereby preventing the initiation of this pathway.
Caption: ETA receptor signaling pathway in smooth muscle contraction.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare ETA receptor antagonists like BQ-123 and FR139317.
Organ Bath Assay for Smooth Muscle Contraction
This in vitro method is used to measure the contractile response of isolated smooth muscle tissue to an agonist and the inhibitory effect of an antagonist.
Materials:
-
Isolated smooth muscle tissue (e.g., rat thoracic aorta, guinea-pig iliac artery)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
Endothelin-1 (ET-1) stock solution
-
This compound or FR139317 stock solutions
-
Organ bath system with force-displacement transducers and data acquisition software
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution. Clean the artery of adhering connective tissue and cut it into rings of 2-4 mm in length.
-
Mounting: Suspend the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g), washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) (e.g., 60-80 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.
-
Antagonist Incubation: Add the desired concentration of BQ-123 or FR139317 (or vehicle for control) to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of ET-1 to the organ bath in a cumulative manner, allowing the contractile response to reach a plateau at each concentration before adding the next.
-
Data Analysis: Record the contractile force at each ET-1 concentration. Plot the concentration-response curves for ET-1 in the absence and presence of the antagonist. Calculate the EC50 values and, if applicable, the pA2 value for the antagonist.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki or KD) and selectivity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing ETA receptors (e.g., from cultured smooth muscle cells or transfected cell lines)
-
Radiolabeled endothelin (e.g., [125I]-ET-1)
-
This compound or FR139317 in various concentrations
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a microtiter plate, incubate the cell membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of the unlabeled antagonist (BQ-123 or FR139317).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a specific temperature).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of BQ-123 and FR139317 on smooth muscle contraction.
Caption: Workflow for comparing ETA receptor antagonists.
Conclusion
Both this compound and FR139317 are potent and selective ETA receptor antagonists that are valuable tools for studying smooth muscle physiology and pharmacology. The choice between these two compounds may depend on the specific experimental context.
-
BQ-123 , as a cyclic peptide, has been extensively characterized in a wide range of smooth muscle preparations. Its competitive antagonism is well-documented, although some studies suggest non-competitive behavior in certain tissues.[7]
-
FR139317 , a non-peptide antagonist, exhibits remarkable selectivity for the ETA receptor. Its competitive antagonism has been demonstrated in several studies.[7]
Researchers should consider the specific characteristics of their experimental system, including the species and tissue type, when selecting the most appropriate antagonist. The data and protocols provided in this guide offer a foundation for making an informed decision and for designing rigorous experiments to investigate the role of the endothelin system in smooth muscle contraction.
References
- 1. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Endothelin ETA and ETB receptors mediate vascular smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of the two endothelin ETA receptor antagonists, BQ-123 and FR139317, on endothelin-1-induced contraction in guinea-pig iliac artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BQ-123 vs. Atrasentan in Endothelin-A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent selective endothelin-A (ETA) receptor antagonists: BQ-123 and atrasentan (B1666376). This document summarizes their pharmacological profiles, mechanisms of action, and available experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Executive Summary
BQ-123 and atrasentan are both potent and selective antagonists of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cell proliferation. While both compounds effectively block the ETA receptor, they exhibit differences in their chemical nature, pharmacokinetic properties, and the extent of their clinical investigation. BQ-123, a cyclic peptide, has been extensively used as a research tool in preclinical studies to elucidate the role of the ETA receptor in various physiological and pathological processes. Atrasentan, a non-peptide small molecule, has undergone significant clinical development, particularly for the treatment of IgA nephropathy.
Mechanism of Action and Signaling Pathway
Both BQ-123 and atrasentan exert their effects by competitively binding to the ETA receptor, thereby preventing the binding of its natural ligand, endothelin-1 (B181129) (ET-1). The binding of ET-1 to the ETA receptor, a G-protein coupled receptor, typically activates downstream signaling cascades, including the phospholipase C (PLC) pathway leading to an increase in intracellular calcium, and the mitogen-activated protein kinase (MAPK) pathway, which promotes cell growth and proliferation. By blocking this initial step, both BQ-123 and atrasentan inhibit these downstream effects.
Some studies suggest that BQ-123 may also influence the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for BQ-123 and atrasentan based on available experimental data.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | BQ-123 | Atrasentan | Reference(s) |
| ETA Receptor IC50 | 7.3 nM | - | [2] |
| ETA Receptor Ki | - | 0.034 nM | [3] |
| ETB Receptor IC50 | 18,000 nM | - | [4] |
| ETB Receptor Ki | - | 63.3 nM | [3] |
| Selectivity (ETB/ETA) | ~2500-fold | >1800-fold | [1][3] |
Table 2: Pharmacokinetic Properties
| Parameter | BQ-123 | Atrasentan | Reference(s) |
| Route of Administration | Intravenous (preclinical/clinical) | Oral | [5][6] |
| Half-life (t1/2) | Short (minutes to hours, context-dependent) | ~24-26 hours | [7][8] |
| Time to Max Concentration (Tmax) | Not applicable (IV) | ~1.5 hours | [6] |
| Bioavailability | Not applicable (IV) | Orally bioavailable | [3] |
Experimental Data Summary
BQ-123
-
In Vitro: BQ-123 effectively inhibits ET-1-induced vasoconstriction in isolated porcine coronary arteries.[4] It also inhibits ET-1-induced phosphoinositide breakdown and DNA synthesis in rat vascular smooth muscle cells.[9]
-
In Vivo: In animal models, BQ-123 has been shown to lower blood pressure in hypertensive rats and ameliorate myocardial ischemia-reperfusion injury.[5][9] In healthy human subjects, intravenous infusion of BQ-123 resulted in systemic vasodilation and a decrease in blood pressure.[7]
Atrasentan
-
Preclinical: Atrasentan has demonstrated the ability to reduce renal inflammation and fibrosis in preclinical models of kidney disease.
-
Clinical: The Phase III ALIGN study showed that atrasentan, when added to standard supportive care, resulted in a statistically significant 36.1% reduction in proteinuria in patients with IgA nephropathy at 36 weeks compared to placebo. The SONAR trial demonstrated that atrasentan reduced the risk of a composite kidney outcome in patients with type 2 diabetes and chronic kidney disease.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of ETA receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the ETA receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the ETA receptor in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ET-1 (e.g., [125I]ET-1) and a range of concentrations of the unlabeled antagonist (BQ-123 or atrasentan).
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in a Hypertensive Rat Model
This experiment assesses the antihypertensive effects of the compounds.
Protocol:
-
Animal Model: Utilize a hypertensive rat model, such as the spontaneously hypertensive rat (SHR).
-
Catheter Implantation: Surgically implant a catheter into the carotid artery for direct blood pressure measurement and into the jugular vein for drug administration.
-
Acclimatization: Allow the animals to recover from surgery and acclimatize to the experimental setup.
-
Drug Administration: Administer BQ-123 (intravenously) or atrasentan (orally) at various doses.
-
Blood Pressure Monitoring: Continuously monitor mean arterial pressure (MAP) before, during, and after drug administration.
-
Data Analysis: Analyze the changes in MAP from baseline in response to different doses of the antagonist.
Conclusion
Both BQ-123 and atrasentan are valuable tools for studying the endothelin system. BQ-123, with its extensive preclinical characterization, remains a gold standard for in vitro and in vivo pharmacological studies. Atrasentan, as an orally available drug with proven clinical efficacy in specific disease states, represents a significant advancement in the therapeutic application of ETA receptor antagonism. The choice between these two compounds will ultimately depend on the specific research question, the experimental model, and the desired translational relevance.
References
- 1. In vivo pharmacological characterization of the non-peptide endothelin receptor antagonist SB 209670 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Experimental approaches to evaluate endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Targeting the Endothelin Axis with Atrasentan, in combination with IFN-alpha, in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. ETA selective receptor antagonism prevents ventricular remodeling in volume-overloaded rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Atrasentan on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of BQ-123 TFA and Darusentan in Hypertension Models: A Scientific Guide
This guide provides a comparative analysis of the efficacy of two endothelin receptor antagonists, BQ-123 trifluoroacetate (B77799) (TFA) and darusentan (B1669833), in preclinical and clinical models of hypertension. The information is intended for researchers, scientists, and professionals in drug development. While direct head-to-head studies are unavailable, this guide synthesizes data from independent research to offer an objective comparison of their performance.
Overview of BQ-123 TFA and Darusentan
Both this compound and darusentan are antagonists of the endothelin-A (ETa) receptor, a key component in the pathophysiology of hypertension.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to ETa receptors on vascular smooth muscle cells, leading to vasoconstriction and cell proliferation.[2][3] By blocking this interaction, both compounds promote vasodilation and have been investigated for their potential to lower blood pressure. Darusentan is an oral, once-daily antagonist that has been evaluated in Phase III clinical trials for resistant hypertension.[2] BQ-123 is a selective ETa receptor antagonist that has been studied in various rat models of hypertension.[1][4]
Quantitative Efficacy Data
The following tables summarize the key efficacy data for this compound and darusentan from various studies. It is important to note that the experimental models and conditions differ significantly, precluding a direct statistical comparison.
Table 1: Efficacy of this compound in Preclinical Hypertension Models
| Parameter | Hypertension Model | Dose/Concentration | Key Findings | Reference |
| Mean Arterial Pressure (MAP) Reduction | Spontaneously Hypertensive Rats (SHR) | 16 nmol/kg/min (IV infusion for 6h) | Maximal reduction of ~30 mmHg.[5] | [1][5] |
| Total Peripheral Resistance | Spontaneously Hypertensive Rats (SHR) | 0.16-164 nmol/kg/min (IV infusion for 6h) | Significant decrease of 16%, indicating peripheral vasodilation.[5] | [5] |
| Blood Pressure Reduction | DOCA-salt Spontaneously Hypertensive Rats (SHR) | 1-30 mg/kg/h | Dose-dependent decrease in blood pressure. | [4] |
| Receptor Binding Affinity (Ki) | ETa Receptors | 1.4 nM | Highly selective for ETa over ETb receptors (Ki = 1500 nM). |
Table 2: Efficacy of Darusentan in Clinical Hypertension Models
| Parameter | Patient Population | Dose | Key Findings | Reference |
| Change in Trough Sitting Systolic Blood Pressure (SBP) | Resistant Hypertension (Phase III, DAR-311) | 50 mg, 100 mg, 300 mg once daily for 14 weeks | Significant reductions from baseline compared to placebo. | [6] |
| Change in Trough Sitting Diastolic Blood Pressure (DBP) | Resistant Hypertension (Phase III, DAR-311) | 50 mg, 100 mg, 300 mg once daily for 14 weeks | Significant reductions from baseline compared to placebo. | [6] |
| Placebo-Corrected SBP Reduction | Resistant Hypertension (Phase II) | 300 mg once daily for 10 weeks | -11.5 ± 3.1 mm Hg (P=0.015).[7][8] | [7][8] |
| Placebo-Corrected DBP Reduction | Resistant Hypertension (Phase II) | 300 mg once daily for 10 weeks | -6.3 ± 2.0 mm Hg (P=0.002).[7][8] | [7][8] |
| Receptor Binding Affinity (Ki) | Human ETa Receptors | 1.4 nmol/L | Highly selective for ETa over ETb receptors (Ki = 184 nmol/L).[9] | [9] |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effects of BQ-123, a selective endothelin ETA receptor antagonist, in spontaneously hypertensive rats treated with DOCA-salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effects of the endothelin receptor antagonist BQ-123 in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Validating ETA Receptor Blockade: A Comparative Guide to BQ-123 and Genetic Models
For researchers, scientists, and drug development professionals, understanding the intricacies of Endothelin-A (ETA) receptor blockade is paramount for advancing therapeutic strategies in cardiovascular diseases, cancer, and pain management. This guide provides an objective comparison of two primary validation methods: the selective ETA receptor antagonist, BQ-123, and genetic models, such as knockout mice. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the selection of the most appropriate validation strategy.
The endothelin system, particularly the ETA receptor, plays a crucial role in vasoconstriction, cell proliferation, and inflammation.[1][2] Validating the effects of ETA receptor blockade is essential for drug development and understanding its physiological and pathophysiological roles. This guide compares the pharmacological approach using the selective antagonist BQ-123 with the genetic approach of using ETA receptor knockout models.
Performance Comparison: BQ-123 vs. Genetic Models
The choice between using a pharmacological antagonist like BQ-123 and a genetic model depends on the specific research question, the desired level of receptor blockade, and the experimental context. Below is a summary of their key characteristics and performance based on experimental data.
| Feature | BQ-123 (Pharmacological Antagonist) | Genetic Models (e.g., ETA Knockout) |
| Specificity | Highly selective for the ETA receptor over the ETB receptor.[3] IC50 of 7.3 nM for ETA and 18 µM for ETB receptors.[3][4] | Complete and specific ablation of the ETA receptor gene, providing definitive evidence of its role.[5][6] |
| Temporal Control | Allows for acute and reversible blockade, enabling the study of the immediate effects of receptor inhibition.[4][7] | Constitutive knockout results in a lifelong absence of the receptor, which can lead to compensatory mechanisms.[5][8] Conditional knockouts can offer temporal control. |
| Dose-Dependence | The degree of receptor blockade can be precisely controlled by adjusting the concentration of BQ-123.[4][9] | Provides an "all-or-none" model of receptor function (in the case of constitutive knockouts). |
| Off-Target Effects | Potential for off-target effects, although BQ-123 is considered highly selective.[10] | No off-target effects related to the antagonist itself, but developmental consequences of gene deletion can be a confounding factor.[8] |
| In Vitro Applicability | Widely used in cell culture and isolated tissue experiments to study cellular signaling and function.[10][11][12] | Primary cells can be isolated from knockout animals for in vitro studies. |
| In Vivo Applicability | Effective in various animal models to study systemic effects on blood pressure, vasoconstriction, and inflammation.[4][7][9] | Whole-animal models provide insights into the systemic and developmental roles of the ETA receptor.[5][6][8] |
| Translational Relevance | As a pharmacological agent, it provides a direct model for potential therapeutic interventions in humans.[4][7] | Provides fundamental insights into the genetic basis of ETA receptor function and its role in disease, which can inform drug target validation.[1][8] |
Key Experimental Data
The following tables summarize quantitative data from studies utilizing BQ-123 and ETA receptor genetic models.
Table 1: In Vitro Efficacy of BQ-123
| Parameter | Cell/Tissue Type | BQ-123 Concentration | Effect | Reference |
| IC50 (ETA Receptor Binding) | Porcine aortic vascular smooth muscle cells | 7.3 nM | Inhibition of [125I]ET-1 binding | [3] |
| IC50 (ETB Receptor Binding) | Porcine cerebellum | 18 µM | Inhibition of [125I]ET-1 binding | [3] |
| Inhibition of ET-1 induced proliferation | Human pulmonary artery smooth muscle cells | 1.5 x 10⁻⁷ M (threshold) | Inhibition of cell growth | [11] |
| Antagonism of ET-1 induced contractions | Rabbit aorta | - | Competitive antagonism | [10] |
Table 2: In Vivo Effects of BQ-123
| Animal Model | BQ-123 Dose | Route | Key Finding | Reference |
| Healthy Men | 300-1000 nmol/min | Intravenous | Attenuated/abolished ET-1 induced forearm vasoconstriction | [4][7] |
| Healthy Men | 300-3000 nmol/min | Intravenous | Dose-dependent decrease in systemic vascular resistance and mean arterial pressure | [4][7] |
| Spontaneously Hypertensive Rats (SHR) | 16 nmol/kg/min | Intravenous | Significant reduction in mean arterial pressure | [9] |
| Rat model of kidney transplantation | 20 µg (flush) | Intra-arterial | Prevented ischemia-reperfusion injury | [13] |
Table 3: Phenotypes of ETA Receptor Knockout Mice
| Knockout Model | Phenotype | Key Finding | Reference |
| Global ETA Knockout | Craniofacial and cardiac outflow tract defects | Essential role of ETA signaling in neural crest cell development | [8] |
| Smooth Muscle-Specific ETA Knockout | Reduced arterial pressure and ET-1 mediated vasoconstriction | Importance of vascular smooth muscle ETA receptors in blood pressure regulation | [5] |
| Cardiac-Specific ETA Knockout | Attenuated paraquat-induced cardiac dysfunction | ETA receptor involvement in toxic myocardial injury | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.
Protocol 1: In Vitro Assessment of BQ-123 Efficacy
Objective: To determine the inhibitory effect of BQ-123 on Endothelin-1 (ET-1)-induced smooth muscle cell proliferation.
Materials:
-
Human pulmonary artery smooth muscle cells (HPASMCs)
-
Cell culture medium (e.g., DMEM) with 0.3% serum
-
Endothelin-1 (ET-1)
-
BQ-123
-
Cell counting kit or hemocytometer
Procedure:
-
Culture HPASMCs in standard conditions until they reach sub-confluence.
-
Induce quiescence by serum-starving the cells for 24-48 hours.
-
Pre-incubate the quiescent cells with varying concentrations of BQ-123 (e.g., 10⁻⁸ M to 10⁻⁵ M) for 30 minutes.
-
Stimulate the cells with a mitogenic concentration of ET-1 (e.g., 10⁻⁷ M) in the presence of 0.3% serum.
-
Include control groups: unstimulated cells, cells stimulated with ET-1 alone, and cells treated with BQ-123 alone.
-
After 72 hours, determine the cell number for each condition using a cell counting kit or by direct cell counting with a hemocytometer.
-
Calculate the percentage inhibition of ET-1-induced proliferation by BQ-123 at each concentration.
Protocol 2: In Vivo Evaluation of BQ-123 on Blood Pressure
Objective: To assess the effect of systemic BQ-123 administration on blood pressure in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
BQ-123
-
Vehicle (e.g., saline)
-
Intravenous infusion pump
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff)
Procedure:
-
Acclimatize conscious, unrestrained SHR to the experimental setup.
-
Record baseline mean arterial pressure (MAP) for a sufficient period.
-
Administer a sustained intravenous infusion of BQ-123 at a specific dose (e.g., 16 nmol/kg/min) for a defined duration (e.g., 6 hours).
-
A control group of SHR should receive a vehicle infusion.
-
Continuously monitor MAP throughout the infusion period and for a post-infusion period (e.g., 14 hours) to observe the duration of the effect.
-
Analyze the data to determine the maximal reduction in MAP and the time course of the antihypertensive effect.
Protocol 3: Characterization of ETA Receptor Knockout Mouse Phenotype
Objective: To determine the role of smooth muscle ETA receptors in vasoconstriction.
Materials:
-
Smooth muscle-specific ETA receptor knockout (SM-ETA KO) mice
-
Floxed control mice
-
Isolated tissue bath system
-
Endothelin-1 (ET-1)
-
ETB receptor antagonist (e.g., BQ-788)
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
Procedure:
-
Euthanize SM-ETA KO and floxed control mice.
-
Isolate femoral arteries and mount them in an isolated tissue bath system for isometric tension recording.
-
Allow the arteries to equilibrate under optimal resting tension.
-
To isolate the ETA receptor-mediated response, pre-incubate the arteries with an ETB receptor antagonist (BQ-788).
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the tissue bath.
-
Record the contractile force at each concentration.
-
Compare the dose-response curves between the SM-ETA KO and control mice to determine if the vasoconstrictor response to ET-1 is attenuated or absent in the knockout animals.
Visualizing the Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in validating ETA receptor blockade.
ETA Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of Endothelin-1 to the ETA receptor, leading to physiological responses such as vasoconstriction and cell proliferation.
Caption: ETA receptor signaling cascade leading to physiological responses.
Experimental Workflow: BQ-123 vs. Genetic Models
This diagram outlines the typical experimental workflows for validating ETA receptor blockade using either the pharmacological antagonist BQ-123 or a genetic knockout model.
References
- 1. rpsg.org.uk [rpsg.org.uk]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smooth Muscle Specific Disruption of the Endothelin-A Receptor in Mice Reduces Arterial Pressure, Vascular Reactivity and Affects Vascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac-Specific Knockout of ETA Receptor Mitigates Paraquat-Induced Cardiac Contractile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Endothelin-1/Endothelin-A receptor-mediated signaling pathway in the aortic arch patterning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The endothelin receptor antagonist, BQ-123, inhibits angiotensin II-induced contractions in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the ETA receptor subtype that mediates endothelin induced autocrine proliferation of normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BQ-123, a specific endothelin (ETA) receptor antagonist, prevents ischemia-reperfusion injury in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-123: A Comparative Guide to its G-Protein Coupled Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of BQ-123, a selective endothelin A (ETA) receptor antagonist. The information presented herein is intended to assist researchers in evaluating the suitability of BQ-123 for their experimental needs and to provide a framework for similar in-house assessments.
Executive Summary
BQ-123 is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a G-protein coupled receptor (GPCR) involved in vasoconstriction.[1][2] Extensive in vitro studies have demonstrated its marked preference for the ETA receptor over the endothelin B (ETB) receptor. However, publicly available data on the cross-reactivity of BQ-123 against a broader panel of other GPCRs is limited. The primary focus of existing research has been the comprehensive characterization of its interaction with the endothelin system. This guide summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Cross-Reactivity Data
The selectivity of BQ-123 has been predominantly characterized by comparing its binding affinity and functional antagonism at ETA versus ETB receptors. The following table summarizes key quantitative data from various studies.
| Receptor | Ligand/Agonist | Assay Type | Tissue/Cell Line | Species | IC50 / Ki Value | Selectivity (ETA vs. ETB) | Reference |
| ETA | [125I]ET-1 | Binding Assay | Porcine Aortic Vascular Smooth Muscle Cells | Porcine | IC50: 7.3 nM | ~2,466-fold | [3] |
| ETB | [125I]ET-1 | Binding Assay | Porcine Cerebellum | Porcine | IC50: 18 µM | [3] | |
| ETA | BQ-123 | Binding Assay | - | - | Ki: 1.4 nM | ~1,071-fold | [4] |
| ETB | BQ-123 | Binding Assay | - | - | Ki: 1500 nM | [4] | |
| ETA | BQ-123 | Binding Assay | Human Neuroblastoma SK-N-MC cells | Human | Ki: 3.3 nM | - | [5] |
| ETB | BQ-3020 | Binding Assay | Human Neuroblastoma SK-N-MC cells | Human | Ki: 970 nM (low affinity for BQ-123) | [5] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant for an inhibitor, representing the concentration required to produce half-maximum inhibition.
While one study mentions that BQ-123 barely inhibited the binding of "various other peptides to their receptors," specific data on which other GPCRs were tested is not provided.[3] Another study noted that BQ-123 did not affect contractions induced by norepinephrine (B1679862) or bind to angiotensin II receptors, suggesting a lack of cross-reactivity with adrenergic and angiotensin receptors.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of BQ-123.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound (BQ-123) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the Ki of BQ-123 for ETA and other GPCRs.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the target receptor (e.g., CHO cells stably expressing human ETA or ETB receptors, or tissue homogenates like porcine aortic smooth muscle).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]BQ-123 or [125I]Endothelin-1).
-
Test Compound: BQ-123.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (containing a specific amount of protein).
-
Radioligand at a concentration near its Kd.
-
Increasing concentrations of BQ-123 (for competition curve) or buffer (for total binding).
-
A high concentration of a non-radiolabeled ligand (for non-specific binding).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of BQ-123 to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of functional receptor blockade.
Objective: To determine the functional potency of BQ-123 in blocking ETA receptor activation.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the target receptor (e.g., human aortic smooth muscle cells or HEK293 cells expressing ETA).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Agonist: Endothelin-1 (ET-1).
-
Antagonist: BQ-123.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of BQ-123 to the wells and incubate for a period to allow for receptor binding (e.g., 15-30 minutes at 37°C).
-
Measurement:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist (ET-1) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration of BQ-123.
-
Plot the percentage of inhibition of the agonist response against the log concentration of BQ-123.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway
The ETA receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like endothelin-1, it initiates a signaling cascade that leads to an increase in intracellular calcium.
Caption: ETA Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound like BQ-123.
Caption: GPCR Cross-Reactivity Assessment Workflow.
Conclusion
BQ-123 is a highly selective ETA receptor antagonist with a significant affinity difference compared to the ETB receptor. The available data strongly supports its use as a selective tool for studying the ETA receptor-mediated signaling and physiology. However, researchers should be aware that its cross-reactivity against a wide range of other GPCRs has not been extensively documented in publicly accessible literature. For studies where off-target effects on other GPCR pathways are a critical concern, a broader selectivity profiling is recommended. The experimental protocols provided in this guide offer a robust framework for conducting such assessments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BQ-123 identifies heterogeneity and allosteric interactions at the rat heart endothelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 5. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The endothelin receptor antagonist, BQ-123, inhibits angiotensin II-induced contractions in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of BQ-123 TFA: A Comparative Guide
This guide provides an objective comparison of the published results of BQ-123, a selective endothelin-A (ET-A) receptor antagonist, with independently validated data. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of its pharmacological effects and the experimental basis for these findings.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from various independent studies on BQ-123. These studies collectively validate the effects of BQ-123 across different experimental models.
Table 1: Hemodynamic Effects of BQ-123 in Spontaneously Hypertensive Rats (SHR)
| Parameter | Dosage | Route of Administration | % Change from Baseline | Study |
| Mean Arterial Pressure | 16 nmol/kg/min | Intravenous (6h infusion) | Dose-dependent reduction | [1] |
| Total Peripheral Resistance | 16 nmol/kg/min | Intravenous (6h infusion) | Decrease | [1] |
| Cardiac Output | 16 nmol/kg/min | Intravenous (6h infusion) | Minimal reduction | [1] |
| Heart Rate | 16 nmol/kg/min | Intravenous (6h infusion) | Bradycardia | [1] |
Table 2: Effects of BQ-123 on Myocardial Infarct Size and Oxidant Injury in a Rat Model
| Parameter | Treatment Group | Dosage | % of Infarcted Area at Risk | Study |
| Infarct Size | Ischemia/Reperfusion (I/R) + BQ-123 | 10 µg/kg/min i.v. | 40 ± 2% | [2] |
| Infarct Size | I/R + ET-1 + BQ-123 | 10 µg/kg/min i.v. | 37 ± 1% | [2] |
| Lipid Peroxidation | I/R + BQ-123 | 10 µg/kg/min i.v. | Significant decrease vs. I/R alone | [2] |
| Superoxide (B77818) Dismutase (SOD) Activity | I/R + BQ-123 | 10 µg/kg/min i.v. | Increased vs. I/R alone | [2] |
| Catalase (CAT) Activity | I/R + BQ-123 | 10 µg/kg/min i.v. | Increased vs. I/R alone | [2] |
Table 3: Effect of BQ-123 on Endothelin-1 (ET-1) Induced Cellular Proliferation
| Cell Type | Parameter | BQ-123 Concentration | Inhibition of ET-1 Induced Effect | Study |
| Human Pulmonary Artery Smooth Muscle Cells | Cell Number | 1.5 x 10⁻⁵ M (maximal) | Inhibition of ET-1 induced growth | [3] |
| Rat Vascular Smooth Muscle Cells | [³H]thymidine uptake | Dose-dependent | Inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Hypertensive Rat Model[1]
-
Animal Model: Conscious, unrestrained spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.
-
Drug Administration: Sustained intravenous infusions of BQ-123 (0.16-164 nmol/kg per min) for 6 hours.
-
Hemodynamic Measurements: Mean arterial pressure, heart rate, and cardiac output were monitored continuously. Total peripheral resistance was calculated from these parameters.
Myocardial Ischemia/Reperfusion Injury Model[2]
-
Animal Model: Wistar albino rats.
-
Procedure: A branch of the descending left coronary artery was occluded for 30 minutes, followed by 2 hours of reperfusion to induce myocardial ischemia/reperfusion injury.
-
Treatment Groups:
-
Sham-operated
-
Ischemia/Reperfusion (I/R) control
-
I/R + BQ-123 (10 µg/kg/min i.v.)
-
I/R + Endothelin-1 (ET-1) (25 ng/kg/min i.v.)
-
I/R + ET-1 + BQ-123
-
-
Outcome Measures: Electrocardiogram (ECG) changes, blood pressure, heart rate, infarct size (measured as a ratio of the infarcted area to the area at risk), and markers of oxidant stress (lipid peroxidation, nitric oxide, glutathione, catalase, and superoxide dismutase) in heart tissue.
Cell Proliferation Assay[3]
-
Cell Line: Human pulmonary artery smooth muscle cells.
-
Culture Conditions: Cells were made quiescent before stimulation.
-
Stimulation: Endothelin-1 (ET-1) was used to induce cell proliferation in the presence of 0.3% serum.
-
Inhibition: The effect of BQ-123 on ET-1-induced growth was assessed at various concentrations.
-
Measurement: Cell growth was quantified by the change in cell number after 3 days of stimulation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by BQ-123 and a general workflow for its validation.
Caption: this compound acts as a selective antagonist to the ET-A receptor, blocking ET-1 binding.
Caption: A general workflow for the independent validation of this compound.
References
- 1. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective endothelin a (ETA) receptor antagonist (BQ-123) reduces both myocardial infarct size and oxidant injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel ETA antagonist (BQ-123) inhibits endothelin-1-induced phosphoinositide breakdown and DNA synthesis in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Pharmacokinetics of BQ-123 and Other Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo pharmacokinetic properties of the selective ETA receptor antagonist, BQ-123, with other commercially available endothelin receptor antagonists (ERAs), including bosentan, ambrisentan, and macitentan (B1675890). The information presented is supported by experimental data from various preclinical and clinical studies.
Endothelin Receptor Antagonists: A Pharmacokinetic Overview
Endothelin receptor antagonists (ERAs) are a class of drugs that block the action of endothelin (ET), a potent vasoconstrictor peptide implicated in various cardiovascular diseases. The clinical efficacy and safety of an ERA are significantly influenced by its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide focuses on the in vivo pharmacokinetics of BQ-123, a cyclic pentapeptide and highly selective ETA receptor antagonist, in comparison to other dual or selective ERAs.
Comparative Pharmacokinetic Parameters
The following table summarizes key in vivo pharmacokinetic parameters for BQ-123 and other prominent ERAs. It is important to note that these values are compiled from different studies and may involve different experimental conditions (e.g., species, dose, route of administration).
| Parameter | BQ-123 | Bosentan | Ambrisentan | Macitentan |
| Receptor Selectivity | Selective ETA | Dual ETA/ETB | Selective ETA | Dual ETA/ETB |
| Bioavailability (%) | Not orally active (peptide) | ~50%[1] | ~80% | Data unavailable, but modeling suggests high oral bioavailability[2] |
| Time to Peak Plasma Concentration (Tmax) | ~15 min (IV infusion in humans)[3] | 3-5 hours (oral) | ~2 hours (oral) | ~8 hours (oral)[4] |
| Plasma Half-life (t1/2) | Short, undetectable by 4 hours post-infusion in humans[3] | ~5 hours | ~15 hours | ~16 hours (parent), ~48 hours (active metabolite)[4] |
| Route of Administration | Intravenous[3][5] | Oral[1] | Oral | Oral[4] |
| Protein Binding (%) | Data not readily available | >98% | ~99% | >99% |
| Metabolism | Likely susceptible to peptidases | Primarily by CYP3A4 and CYP2C9 | Primarily by CYP3A4 and CYP2C19 | Primarily by CYP3A4 to an active metabolite[2] |
| Excretion | Data not readily available | Primarily biliary[6] | Primarily hepatic and biliary | Data not readily available |
Experimental Protocols
A representative experimental protocol for determining the in vivo pharmacokinetics of an ERA in a preclinical model, such as the rat, is detailed below. This protocol is a synthesis of methodologies reported in various studies.
Objective: To determine the pharmacokinetic profile of an ERA following intravenous (IV) and oral (PO) administration in rats.
Materials:
-
Test ERA (e.g., BQ-123, bosentan)
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for IV and PO administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Catheterization (for IV studies): Surgically implant a catheter into the jugular vein of the rats under anesthesia for drug administration and blood sampling. Allow for a recovery period of at least 24 hours.
-
Dosing:
-
Intravenous (IV): Administer the ERA as a bolus injection or infusion through the jugular vein catheter at a predetermined dose.
-
Oral (PO): Administer the ERA by oral gavage at a predetermined dose.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the ERA in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and bioavailability) using appropriate software.
Visualizing Key Pathways and Processes
To better understand the context of ERA pharmacokinetics, the following diagrams illustrate the endothelin signaling pathway, a typical experimental workflow, and a logical comparison of ERA pharmacokinetics.
Caption: Endothelin-1 signaling through ETA and ETB receptors.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Logical comparison of BQ-123 and oral ERAs.
Discussion
The in vivo pharmacokinetic profiles of ERAs are diverse and significantly impact their clinical application. BQ-123, as a peptide-based antagonist, is limited to intravenous administration and exhibits a very short half-life in plasma.[3] This characteristic makes it suitable for acute experimental settings where precise control over drug exposure is necessary. Studies in healthy men have shown that despite its rapid clearance from plasma, the pharmacodynamic effects of BQ-123 can be sustained for a longer duration.[3] One notable characteristic of BQ-123 is its inability to cross the blood-brain barrier after intravenous injection, which has been demonstrated in a rat model of subarachnoid hemorrhage.[7]
In contrast, bosentan, ambrisentan, and macitentan are non-peptide, orally bioavailable compounds with longer half-lives, making them suitable for chronic oral administration in the management of conditions like pulmonary arterial hypertension.[1][2] Macitentan and its active metabolite have a particularly long half-life, allowing for once-daily dosing.[4] The metabolism of these orally active ERAs is predominantly mediated by the cytochrome P450 system, which can be a source of drug-drug interactions.[2]
The choice of an ERA for a particular research or clinical application will depend on the desired route of administration, duration of action, and receptor selectivity. BQ-123 remains a valuable tool for investigating the acute physiological and pathophysiological roles of the ETA receptor, while the orally active ERAs have established roles in the long-term management of cardiovascular diseases.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. optibrium.com [optibrium.com]
- 6. Pharmacokinetic and pharmacodynamic evaluation of macitentan , a novel endothelin receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Justification for Choosing BQ-123 TFA Over Other ETA Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endothelin (ET) system, particularly the endothelin-A (ETA) receptor, plays a crucial role in vasoconstriction and cell proliferation.[1] Its involvement in various pathological conditions has made it a significant target for therapeutic intervention. BQ-123 trifluoroacetate (B77799) (TFA) is a potent and highly selective ETA receptor antagonist that has been instrumental in elucidating the physiological and pathological roles of the ETA receptor. This guide provides a comprehensive comparison of BQ-123 TFA with other ETA inhibitors, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Superior Selectivity and Potency of this compound
A primary justification for the selection of this compound is its exceptional selectivity for the ETA receptor over the ETB receptor. This high selectivity is critical for studies aiming to isolate the effects of ETA receptor blockade without the confounding influence of ETB receptor modulation. The ETB receptor mediates vasodilation and clearance of endothelin-1 (B181129) (ET-1), and its inhibition can lead to undesirable side effects.
BQ-123 has been shown to have a significantly lower affinity for the ETB receptor, with a selectivity ratio of approximately 2500-fold for ETA over ETB.[2] This high degree of selectivity minimizes off-target effects and allows for a more precise investigation of ETA receptor function.
Comparative Performance Data
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other commonly used ETA inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which are measures of a substance's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Receptor | IC50 (nM) | Ki (nM) | Selectivity (ETA vs. ETB) | Reference |
| This compound | ETA | 7.3 | 1.4 - 4 | ~2500-fold | [3][4] |
| ETB | 18,000 | 1500 | [3] | ||
| Atrasentan | ETA | - | 0.0551 | ~87-fold | |
| ETB | - | 4.80 | |||
| Zibotentan | ETA | - | - | - | |
| ETB | - | - | |||
| Bosentan | ETA | - | 4.75 | ~8.6-fold | |
| ETB | - | 40.9 | |||
| FR139317 | ETA | - | - | - | |
| ETB | - | - | |||
| YM598 | ETA | - | 0.772 | ~185-fold | |
| ETB | - | 143 |
Note: IC50 and Ki values can vary depending on the experimental conditions and cell types used.
Off-Target Effects and Adverse Events
A critical consideration in the selection of any pharmacological tool is its potential for off-target effects. While BQ-123 has demonstrated a favorable safety profile in preclinical studies, other ETA inhibitors have been associated with adverse effects in clinical trials. For instance, Atrasentan and Zibotentan have been linked to fluid retention and an increased risk of heart failure, particularly in patients with diabetic nephropathy.[1][5][6][7] These side effects are thought to be related to the inhibition of ETB receptors, which play a role in sodium and water excretion. The high selectivity of BQ-123 for the ETA receptor may mitigate the risk of such adverse events, making it a more suitable choice for in vivo studies where cardiovascular side effects are a concern.
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity of this compound and other inhibitors to the ETA receptor.
Materials:
-
Cell membranes prepared from cells expressing the human ETA receptor.
-
[¹²⁵I]-ET-1 (radioligand).
-
This compound and other ETA inhibitors.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [¹²⁵I]-ET-1 (at a concentration near its Kd), and varying concentrations of the unlabeled inhibitor (e.g., this compound). For total binding, omit the unlabeled inhibitor. For non-specific binding, add a high concentration of unlabeled ET-1.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Determine the IC50 value, the concentration of inhibitor that displaces 50% of the radioligand, by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: In Vitro Efficacy Assessment (Vasoconstriction Assay)
This protocol describes a method to assess the functional antagonism of ET-1-induced vasoconstriction by this compound in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta or porcine coronary artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (physiological salt solution).
-
Endothelin-1 (ET-1).
-
This compound and other ETA inhibitors.
Procedure:
-
Tissue Preparation: Isolate arterial rings and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Pre-incubation: Pre-incubate the arterial rings with either vehicle or varying concentrations of the ETA inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve: Add cumulative concentrations of ET-1 to the organ baths and record the contractile responses.
-
Data Analysis: Construct concentration-response curves for ET-1 in the absence and presence of the inhibitor. Analyze the data to determine the potency of ET-1 (EC50) and the nature of the antagonism (e.g., competitive or non-competitive) by Schild analysis.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.
Endothelin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of endothelin-1 to the ETA receptor, leading to vasoconstriction and cell proliferation.
Caption: Endothelin-1 signaling pathway via the ETA receptor.
Experimental Workflow for ETA Inhibitor Comparison
This diagram outlines the logical flow of experiments to compare the efficacy of different ETA inhibitors.
Caption: Workflow for comparing ETA inhibitors.
Conclusion
The choice of an ETA receptor antagonist is a critical decision that can significantly impact the outcome and interpretation of research findings. This compound stands out due to its high potency and, most importantly, its exceptional selectivity for the ETA receptor. This minimizes the potential for confounding effects from ETB receptor modulation and associated adverse events observed with less selective inhibitors. The provided data and experimental protocols offer a robust framework for researchers to evaluate and justify the selection of this compound for their studies, ensuring greater precision and reliability in investigating the roles of the ETA receptor in health and disease.
References
- 1. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin receptor antagonists in diabetic and non-diabetic chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Adverse Effects of Atrasentan in Patients with Diabetic Nephropathy: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BQ-123 TFA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing BQ-123 TFA, understanding the appropriate disposal procedures is paramount for ensuring laboratory safety and environmental compliance. The disposal protocol for this compound is primarily dictated by the hazardous nature of Trifluoroacetic Acid (TFA), a corrosive and environmentally harmful substance. This guide provides a comprehensive overview of the necessary safety measures, operational plans, and step-by-step disposal instructions.
Chemical and Physical Properties
A clear understanding of the properties of both BQ-123 and Trifluoroacetic Acid is essential for safe handling and disposal. The following table summarizes key quantitative data for each component.
| Property | BQ-123 | Trifluoroacetic Acid (TFA) |
| Molecular Formula | C31H42N6O7[1] | C2HF3O2 |
| Molecular Weight | 610.7 g/mol [1] | 114.02 g/mol |
| Appearance | White solid[2] | Colorless liquid |
| Melting Point | Not available | -15 °C[3] |
| Boiling Point | Not available | 72 °C[3] |
| Solubility | Soluble in water to 0.40 mg/ml[4], 1.25 mg/ml[1]. Soluble in DMSO (93 mg/mL) and Ethanol (12 mg/mL)[2]. | Soluble in water |
| pH | Not available | <1 (100 g/L aq. sol.)[3] |
| Vapor Pressure | Not available | 107 mbar @ 25 °C[3] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are based on the hazardous properties of Trifluoroacetic Acid. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines.
Immediate Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[3]
-
Ventilation: Handle this compound exclusively within a properly functioning chemical fume hood to avoid inhalation of vapors.[3]
-
Storage: Keep the this compound container tightly closed in a dry, cool, and well-ventilated area.[3] Store in the original container and avoid metal containers.[3]
Spill Cleanup Procedures
-
Minor Spills (<500 mL) within a fume hood:
-
Alert personnel in the immediate area.
-
Use an inert absorbent material, such as sand, diatomaceous earth, or a universal binding agent, to contain the spill.
-
Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable neutralizing agent (if recommended by your safety protocol) followed by water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spills or Spills Outside of a Fume Hood:
-
Evacuate the area immediately.
-
Alert others and prevent entry to the contaminated area.
-
Contact your institution's EH&S or emergency response team for cleanup. Do not attempt to clean up a large spill yourself.
-
Waste Disposal Protocol
-
Waste Collection:
-
Collect all this compound waste, including unused solutions and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated, properly labeled hazardous waste container.
-
The container must be compatible with corrosive acidic waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Trifluoroacetic Acid," and any other required information by your institution.
-
-
Segregation:
-
Store the this compound waste container segregated from incompatible materials, especially bases, oxidizing agents, and reducing agents.
-
-
Disposal Request:
-
Arrange for disposal through your institution's hazardous waste management program. Do not pour this compound down the drain.
-
Visualizing Procedural and Biological Pathways
To further clarify the operational and biological contexts of working with this compound, the following diagrams illustrate the general laboratory chemical waste disposal workflow and the signaling pathway of BQ-123.
Caption: Workflow for the proper disposal of this compound waste.
Caption: BQ-123 as a selective antagonist of the Endothelin-A receptor signaling pathway.
References
Essential Safety and Logistics for Handling BQ-123 TFA
For researchers, scientists, and drug development professionals working with BQ-123 TFA, a selective endothelin A (ETA) receptor antagonist, ensuring safe handling and proper disposal is paramount.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is the trifluoroacetate (B77799) salt of the peptide BQ-123, the stringent safety precautions for trifluoroacetic acid (TFA) must be followed. TFA is corrosive and can cause severe skin burns and eye damage.[3][4] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles with side shields and a face shield | Must be worn at all times to protect against splashes.[3][5] |
| Hands | Chemical-resistant gloves | Tested according to EN 374. It is recommended to check with the glove supplier for chemical resistance.[3] Be aware that the liquid may penetrate gloves; frequent changes are advisable.[5] |
| Body | Protective clothing | A lab coat or chemical-resistant apron should be worn to prevent skin contact.[5] |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[4][6] If ventilation is inadequate, a respirator may be required. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][6]
-
Avoid all personal contact with the substance.[5]
-
Wash hands thoroughly after handling and before breaks.[3]
-
Keep the container tightly closed when not in use.[3]
Storage:
-
Keep the container tightly closed to prevent moisture absorption, which can reduce solubility.[1]
-
Do not store in metal containers.[6]
-
Incompatible materials to avoid storing with include strong oxidizing agents, reducing agents, strong bases, metals, and amines.[6]
Disposal Plan
Contaminated materials and waste must be disposed of according to institutional and local regulations for hazardous chemicals.
-
Waste Collection: Collect waste in a suitable, closed, and clearly labeled container.[4][6]
-
Environmental Protection: Do not allow the substance to enter drains or watercourses.[3][6] If a spill occurs, contain it with an inert absorbent material and dispose of it as hazardous waste.[4][6]
-
Neutralization: As the product contains an acid, it may need to be neutralized before disposal.[3]
-
Approved Disposal: Dispose of the contents and container at an approved waste disposal plant.[4][6]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
